Camp
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOMOUWHDPKRLL-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37839-81-9 (mono-hydrochloride salt) | |
| Record name | Cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8040436 | |
| Record name | Cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclic AMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4 mg/mL | |
| Record name | Cyclic AMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60-92-4 | |
| Record name | cAMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic adenosine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclic AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 3',5'-phosphate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE CYCLIC PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0399OZS9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclic AMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219-220 °C, 219 - 220 °C | |
| Record name | Cyclic adenosine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclic AMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dawn of Intracellular Signaling: A Technical Guide to the Discovery of Cyclic AMP as a Second Messenger
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the pivotal experiments and methodologies that led to the discovery of cyclic adenosine (B11128) monophosphate (cAMP) as a second messenger. This seminal work, pioneered by Earl W. Sutherland, Jr., for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, fundamentally reshaped our understanding of hormone action and intracellular communication.[1][2] This guide provides a comprehensive overview of the core experiments, presents quantitative data in structured tables, and offers detailed experimental protocols and pathway visualizations to provide a practical understanding of this landmark discovery.
The Precursor to Discovery: Glycogenolysis and the "Active Factor"
The journey to understanding this compound began with studies on the regulation of glycogen (B147801) metabolism. It was known that hormones like epinephrine (B1671497) and glucagon (B607659) could stimulate the breakdown of glycogen to glucose in the liver.[3] The key enzyme in this process is glycogen phosphorylase, which exists in an active (phosphorylase a) and an inactive (phosphorylase b) form.[4] Sutherland's initial research focused on how these hormones activated phosphorylase.[3]
A critical breakthrough came from experiments using liver homogenates. It was observed that epinephrine and glucagon could increase phosphorylase activity in crude liver homogenates, but not in the soluble supernatant after high-speed centrifugation.[5] This suggested that a particulate fraction, later identified as the cell membrane, was essential for the hormone's action.[5]
Further experiments revealed that incubating the particulate fraction with the hormone produced a soluble, heat-stable "active factor" that could then stimulate phosphorylase activity in the supernatant.[5] This "active factor" was the first indication of a second messenger that relayed the hormonal signal from the cell membrane to the intracellular machinery.
Key Experiment: Identification of a Heat-Stable Second Messenger
This experiment was crucial in demonstrating that a soluble factor mediated the action of hormones on glycogen phosphorylase.
Experimental Workflow: Identification of the "Active Factor"
Caption: Workflow for the identification of the heat-stable "active factor."
The Unveiling of Cyclic AMP
The next critical step was the isolation and identification of this "active factor." Through a series of purification steps involving ion-exchange chromatography, Sutherland and his colleague T.W. Rall successfully isolated the active compound and identified it as adenosine 3',5'-monophosphate, or cyclic AMP (this compound).[6][7]
Experimental Protocol: Preparation of Liver Homogenate
The preparation of a viable liver homogenate was fundamental to these experiments.
-
Tissue Preparation: Freshly excised canine or rabbit liver was chilled and washed with a cold, isotonic solution (e.g., 0.25 M sucrose) to remove excess blood.[8]
-
Homogenization: The liver was minced and then homogenized in a cold buffer solution (e.g., 0.25 M sucrose, 10 mM Tris pH 8.0, 1 mM EDTA) using a Potter-Elvehjem homogenizer with a Teflon pestle.[8] The homogenization was performed on ice to minimize enzymatic degradation.
-
Fractionation: The homogenate was subjected to differential centrifugation to separate the particulate and soluble fractions.[9]
-
A low-speed centrifugation (e.g., 700 x g for 10 minutes) was performed to pellet nuclei and cellular debris.[9]
-
The resulting supernatant was then subjected to a high-speed centrifugation (e.g., 10,000 x g for 20 minutes) to pellet the particulate fraction, which contained membranes, mitochondria, and microsomes.[9]
-
The final supernatant was the soluble fraction, containing the cytosolic enzymes, including glycogen phosphorylase.[9]
-
Experimental Protocol: Glycogen Phosphorylase Activity Assay
The activity of glycogen phosphorylase was the primary readout in these experiments. The assay is based on the phosphorolytic cleavage of glycogen to yield glucose-1-phosphate (G1P).
-
Reaction Mixture: The assay mixture typically contained:
-
Glycogen (as the substrate)
-
Inorganic phosphate (B84403) (Pi)
-
The enzyme preparation (e.g., the soluble fraction of the liver homogenate)
-
A buffer to maintain pH (e.g., citrate (B86180) buffer at pH 6.1)
-
-
Incubation: The reaction was initiated by adding the enzyme and incubated at a constant temperature (e.g., 37°C) for a defined period.
-
Termination: The reaction was stopped by adding a denaturing agent, such as trichloroacetic acid (TCA).
-
Quantification: The amount of G1P produced was determined colorimetrically by measuring the decrease in inorganic phosphate from the reaction mixture.
The this compound Signaling Pathway: Adenylate Cyclase and Phosphodiesterase
With the identification of this compound, the focus shifted to understanding its synthesis and degradation. Sutherland's group identified the enzyme responsible for synthesizing this compound from ATP as adenylate cyclase , which was found to be located in the particulate (membrane) fraction and was stimulated by hormones.[2] They also identified an enzyme that inactivates this compound by hydrolyzing it to adenosine 5'-monophosphate (AMP), which they named phosphodiesterase .[2]
The Canonical this compound Signaling Pathway
Caption: The this compound signaling pathway as elucidated by early research.
Experimental Protocol: Adenylate Cyclase Assay
-
Enzyme Source: Particulate fraction of a tissue homogenate.
-
Substrate: ATP, often radiolabeled (e.g., α-³²P-ATP) to facilitate detection of the product.
-
Reaction Buffer: Contained Mg²⁺ (a required cofactor), a buffer (e.g., Tris-HCl), and an ATP-regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase) to maintain ATP levels. Theophylline was often included to inhibit phosphodiesterase activity.
-
Hormone Stimulation: The hormone of interest (e.g., epinephrine) was added to the reaction mixture.
-
Incubation and Termination: The reaction was incubated at 37°C and then stopped, typically by boiling or adding acid.
-
This compound Isolation and Quantification: The produced this compound was separated from other nucleotides using Dowex and alumina (B75360) column chromatography, and the amount of radiolabeled this compound was quantified by scintillation counting.
Experimental Protocol: Phosphodiesterase Assay
-
Enzyme Source: Both particulate and soluble fractions of tissue homogenates were found to contain phosphodiesterase activity.
-
Substrate: Radiolabeled this compound (e.g., ³H-cAMP).
-
Reaction Buffer: A suitable buffer such as Tris-HCl with Mg²⁺.
-
Incubation and Termination: The reaction was incubated at 37°C and terminated by boiling or acidification.
-
Product Separation and Quantification: The resulting 5'-AMP was separated from the unreacted this compound, often by chromatography, and the radioactivity of the product was measured.
Quantitative Data from Key Experiments
The following tables summarize the quantitative data from experiments that were fundamental to the discovery of this compound's role as a second messenger.
Table 1: Effect of Epinephrine and Glucagon on Phosphorylase Activity in Liver Homogenates
| Condition | Phosphorylase Activity (units/mg protein) |
| Control (no hormone) | 15.2 |
| Epinephrine (5 µg/ml) | 28.5 |
| Glucagon (1 µg/ml) | 30.1 |
| Epinephrine + Glucagon | 31.0 |
Data are representative values based on published findings.[10]
Table 2: Formation of the "Active Factor" (this compound) by Liver Particulate Fraction
| Incubation Condition | Subsequent Phosphorylase Activation in Soluble Fraction (% of maximal) |
| Particulate fraction alone | 5 |
| Particulate fraction + Epinephrine | 85 |
| Particulate fraction + Glucagon | 92 |
| Boiled particulate fraction + Epinephrine | 8 |
Data are illustrative of the results obtained in these experiments.
Table 3: Adenylate Cyclase Activity in Response to Hormones
| Condition | This compound formed (pmol/mg protein/min) |
| Basal | 10 |
| + Epinephrine (10 µM) | 120 |
| + Glucagon (1 µM) | 150 |
| + Epinephrine + Pronethalol (β-blocker) | 15 |
Representative data illustrating hormonal stimulation of adenylate cyclase.[11]
Conclusion
The discovery of cyclic AMP as a second messenger was a paradigm shift in biology, moving the field from a "black box" understanding of hormone action to a detailed molecular mechanism. The meticulous and logical series of experiments conducted by Earl Sutherland and his colleagues laid the foundation for the entire field of signal transduction. The experimental approaches they developed, from tissue homogenization and fractionation to specific enzyme assays, became standard techniques in biochemistry and pharmacology. This pioneering work not only elucidated the mechanism of action for a number of hormones but also opened up new avenues for drug development, targeting the components of the this compound signaling pathway.
References
- 1. Sandwalk: Nobel Laureate: Earl W. Sutherland, Jr. [sandwalk.blogspot.com]
- 2. Earl W. Sutherland, Jr. - Biography [exhibits.library.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. The interconversion of phosphorylase a and phosphorylase b from dog heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chegg.com [chegg.com]
- 6. Fractionation and characterization of a cyclic adenine ribonucleotide formed by tissue particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
The Core Principles of cAMP-Mediated Processes: A Technical Guide for Researchers
An in-depth exploration of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP), and its central role in cellular signaling. This guide is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of the this compound signaling pathway, quantitative data on its key components, comprehensive experimental protocols, and visualizations of its intricate mechanisms.
Cyclic AMP is a vital second messenger molecule involved in a multitude of physiological processes, including metabolic regulation, gene transcription, and cell growth and differentiation.[1][2] Its intracellular levels are meticulously controlled by the balanced activities of adenylyl cyclases (AC) and cyclic nucleotide phosphodiesterases (PDEs).[2][3] Dysregulation of the this compound pathway is implicated in a wide range of diseases, making its components significant targets for therapeutic intervention.[2][4]
The Canonical this compound Signaling Pathway
The this compound signaling cascade is a well-orchestrated sequence of molecular events initiated by the activation of G protein-coupled receptors (GPCRs). These integral membrane proteins, characterized by their seven-transmembrane domains, act as cellular gatekeepers, detecting extracellular signals and transducing them into intracellular responses.[5]
The canonical pathway unfolds as follows:
-
Ligand Binding and GPCR Activation: An extracellular agonist, such as a hormone or neurotransmitter, binds to a Gs protein-coupled receptor (GPCR), inducing a conformational change in the receptor.[5][6] This alteration allows the GPCR to function as a guanine (B1146940) nucleotide exchange factor (GEF).[5]
-
G Protein Activation: The activated GPCR interacts with a heterotrimeric Gs protein, which is composed of α, β, and γ subunits.[5][7] This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit.[5][8]
-
Dissociation and Adenylyl Cyclase Activation: The binding of GTP to Gαs triggers its dissociation from the Gβγ dimer and the GPCR.[5][9] The GTP-bound Gαs subunit is now in its active state and subsequently binds to and activates adenylyl cyclase, a membrane-bound enzyme.[10][11]
-
This compound Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into this compound, leading to a rapid increase in the intracellular concentration of this second messenger.[2][3] This amplification step is crucial for the cellular response, as a single activated adenylyl cyclase molecule can generate numerous this compound molecules.[2]
-
Protein Kinase A (PKA) Activation: this compound exerts its primary effects by activating Protein Kinase A (PKA), also known as this compound-dependent protein kinase.[2] PKA exists as an inactive heterotetramer consisting of two regulatory (R) and two catalytic (C) subunits.[12] The binding of four this compound molecules, two to each regulatory subunit, induces a conformational change that leads to the release of the active catalytic subunits.[13][14]
-
Phosphorylation of Downstream Targets: The liberated PKA catalytic subunits phosphorylate a wide array of substrate proteins on serine or threonine residues.[2] This phosphorylation cascade alters the activity of target proteins, including enzymes, ion channels, and transcription factors, ultimately culminating in a specific cellular response.[3][15] A key nuclear target of PKA is the this compound response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes.[1][2]
-
Signal Termination: The this compound signal is terminated through two primary mechanisms. The intrinsic GTPase activity of the Gαs subunit hydrolyzes the bound GTP to GDP, leading to its inactivation and re-association with the Gβγ dimer.[8] Concurrently, cyclic nucleotide phosphodiesterases (PDEs) hydrolyze this compound to adenosine 5'-monophosphate (AMP), reducing the intracellular this compound concentration and leading to the re-formation of the inactive PKA holoenzyme.[2][16]
Visualizing the this compound Signaling Pathway
Caption: The canonical this compound signaling pathway.
Quantitative Data in this compound-Mediated Processes
The following tables summarize key quantitative parameters for various components of the this compound signaling pathway, providing a reference for researchers in the field.
Table 1: Ligand-GPCR Interaction Parameters
| Receptor | Ligand | Kd (nM) | EC50 (nM) | Cell Type/System | Reference |
| β2-Adrenergic Receptor | Isoproterenol | ~10-100 | ~1-10 | Various | [General Pharmacology Texts] |
| A2A Adenosine Receptor | NECA | ~5-20 | ~1-5 | HEK293 | [Published Research] |
| Glucagon Receptor | Glucagon | ~1-5 | ~0.1-1 | Hepatocytes | [Published Research] |
| 5-HT2C Receptor | 5-HT | ~2-10 | 121.5 | Human 5-HT2CR | [17] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | kcat (s-1) | Effector/Condition | Reference |
| Adenylyl Cyclase (soluble) | ATP-Mg2+ | ~0.1-0.5 mM | - | Ca2+ stimulation decreases Km | [15] |
| Adenylyl Cyclase (soluble) | ATP-Mg2+ | - | - | Bicarbonate increases Vmax | [15] |
| Phosphodiesterase (PDE4) | This compound | ~1-5 µM | - | - | [18] |
| Phosphodiesterase (PDE5) | cGMP | ~1 µM | - | cGMP-specific | [18] |
Table 3: Intracellular this compound Concentrations
| Condition | Cell Type | This compound Concentration | Reference |
| Basal | Various | ~10-100 nM | [19] |
| Stimulated (e.g., with Forskolin) | Various | >1 µM | [19] |
Experimental Protocols for Studying this compound Signaling
A variety of robust assays are available to investigate different aspects of the this compound signaling pathway. Detailed methodologies for key experiments are provided below.
Measurement of Intracellular this compound Levels
1. Homogeneous Time-Resolved Fluorescence (HTRF) this compound Assay
This competitive immunoassay is a widely used method for quantifying this compound in cell lysates.
-
Principle: The assay is based on the competition between native this compound produced by the cells and a d2-labeled this compound tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the tracer and antibody are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. An increase in cellular this compound displaces the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the this compound concentration.[20]
-
Protocol Summary:
-
Cells are cultured in a microplate and then stimulated with compounds of interest to modulate this compound levels.[13][21]
-
Cells are lysed to release intracellular this compound.[20]
-
A solution containing the d2-labeled this compound and the Europium cryptate-labeled anti-cAMP antibody is added to the cell lysate.[13]
-
After an incubation period, the plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).[6][13]
-
The ratio of the two fluorescence signals is calculated and used to determine the this compound concentration by comparison to a standard curve.[13]
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a sensitive and specific method for this compound quantification.
-
Principle: This is a competitive immunoassay where this compound in the sample competes with a fixed amount of a this compound-peroxidase conjugate for binding to a limited number of anti-cAMP antibody binding sites on a microplate. The amount of peroxidase-bound this compound is inversely proportional to the concentration of this compound in the sample.
-
Protocol Summary:
-
Standards and samples are added to the wells of a microplate pre-coated with an anti-cAMP antibody.[22][23]
-
A this compound-peroxidase conjugate is added to each well.[23]
-
The plate is incubated to allow for competitive binding.[23]
-
The wells are washed to remove unbound reagents.[23]
-
A substrate solution (e.g., TMB) is added, which is converted by the bound peroxidase into a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[22][23]
-
The this compound concentration in the samples is determined by comparing their absorbance to a standard curve.[22]
-
3. Förster Resonance Energy Transfer (FRET)-based Biosensors
Genetically encoded biosensors allow for real-time monitoring of this compound dynamics in living cells.
-
Principle: These biosensors consist of a this compound-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Upon this compound binding, the biosensor undergoes a conformational change that alters the distance or orientation between the two fluorophores, resulting in a change in the FRET signal.[9][24]
-
Protocol Summary:
-
Cells are transfected with a plasmid encoding the FRET-based this compound biosensor.[9]
-
Transfected cells are plated in a suitable format for fluorescence microscopy or plate reader analysis.[9]
-
Cells are stimulated with agonists or other compounds, and the fluorescence emission of both the donor and acceptor fluorophores is monitored over time.[9]
-
The ratio of the acceptor to donor fluorescence intensity is calculated to determine the change in intracellular this compound concentration.[9]
-
Measurement of PKA Activity
PKA Kinase Activity Assay
This assay measures the ability of PKA to phosphorylate a specific substrate.
-
Principle: The assay is based on the transfer of the γ-phosphate from ATP to a specific PKA substrate peptide. The extent of phosphorylation can be quantified using various methods, including radioactivity, colorimetry, or fluorescence.
-
Protocol Summary (Colorimetric):
-
Samples containing PKA are added to a microplate pre-coated with a PKA-specific substrate.[16][25]
-
The kinase reaction is initiated by the addition of ATP.[16][25]
-
After incubation, the wells are washed, and a phospho-specific antibody that recognizes the phosphorylated substrate is added.[16]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.[16]
-
A chromogenic substrate is added, and the resulting color development, which is proportional to the PKA activity, is measured using a microplate reader.[16][25]
-
Characterization of GPCR-Ligand Interactions
1. Radioligand Binding Assay
This is a classical method to determine the affinity (Kd) and density (Bmax) of receptors.
-
Principle: A radiolabeled ligand is incubated with a preparation of membranes or cells containing the GPCR of interest. The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand.
-
Protocol Summary (Filtration Assay):
-
Membrane preparations or whole cells are incubated with increasing concentrations of a radiolabeled ligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand.[10][26]
-
The incubation is terminated by rapid filtration through a filter membrane that traps the cell membranes or whole cells.[26]
-
The filter is washed to remove unbound radioligand.[26]
-
The radioactivity retained on the filter is quantified using a scintillation counter.[26]
-
Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data is then analyzed to determine Kd and Bmax.[10][26]
-
2. GTPγS Binding Assay
This functional assay measures the activation of G proteins by GPCRs.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is a direct measure of G protein activation.[27][28]
-
Protocol Summary:
-
Cell membranes containing the GPCR of interest are incubated with GDP and the test compound (agonist).[27]
-
[35S]GTPγS is added to initiate the binding reaction.[27]
-
After incubation, the reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.[27]
-
Agonist-stimulated binding is determined by subtracting the basal binding (in the absence of agonist) from the total binding.[27]
-
Measurement of Enzyme Activity
1. Adenylyl Cyclase Activity Assay
This assay quantifies the production of this compound from ATP by adenylyl cyclase.
-
Principle: The most common method involves incubating a source of adenylyl cyclase with [α-32P]ATP. The resulting [32P]this compound is then separated from the unreacted [α-32P]ATP and other nucleotides using sequential column chromatography.[8][29]
-
Protocol Summary:
-
A reaction mixture containing the adenylyl cyclase source (e.g., cell membranes), buffer, and cofactors is prepared.
-
The reaction is initiated by the addition of [α-32P]ATP and incubated at a specific temperature for a defined time.[30]
-
The reaction is stopped, and the [32P]this compound is separated from unreacted [α-32P]ATP using Dowex and alumina (B75360) columns.[8][30]
-
The amount of [32P]this compound is quantified by scintillation counting.[30]
-
2. Phosphodiesterase (PDE) Activity Assay
This assay measures the hydrolysis of this compound by PDEs.
-
Principle: A common method is a two-step radioassay. In the first step, PDE in the sample hydrolyzes [3H]this compound to [3H]5'-AMP. In the second step, snake venom 5'-nucleotidase is added to convert the [3H]5'-AMP to [3H]adenosine. The charged [3H]this compound is then separated from the uncharged [3H]adenosine using an anion-exchange resin.[12]
-
Protocol Summary:
-
The PDE-containing sample is incubated with a substrate solution containing [3H]this compound.[12]
-
The reaction is terminated, and snake venom 5'-nucleotidase is added to convert the product to [3H]adenosine.[12]
-
The reaction mixture is applied to an anion-exchange column, which retains the unreacted [3H]this compound.[12]
-
The [3H]adenosine is eluted and quantified by scintillation counting. The amount of [3H]adenosine is proportional to the PDE activity.[12]
-
Visualizing Experimental Workflows
Caption: A generalized workflow for a this compound assay.
Logical Relationships in this compound Signaling
Caption: Key logical relationships in the this compound pathway.
References
- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 2. Quantitative Proteomics Analysis of the this compound/Protein Kinase A Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Detect GPCR activity with the this compound-Gs HiRange HTRF Assay [moleculardevices.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring this compound Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.6. HTRF this compound assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic properties of "soluble" adenylyl cyclase. Synergism between calcium and bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. cloud-clone.com [cloud-clone.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. This compound Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arborassays.com [arborassays.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. benchchem.com [benchchem.com]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core of cAMP Synthesis and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and degradation of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger crucial in numerous physiological processes. This document details the key enzymatic players, their intricate regulatory mechanisms, and standardized experimental protocols for their study, offering a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction to this compound Signaling
Cyclic AMP is a pivotal intracellular second messenger that translates a wide array of extracellular signals into specific cellular responses. The intracellular concentration of this compound is meticulously controlled by the balanced activities of two enzyme superfamilies: adenylyl cyclases (ACs), which synthesize this compound from adenosine triphosphate (ATP), and cyclic nucleotide phosphodiesterases (PDEs), which degrade this compound to adenosine 5'-monophosphate (AMP). This dynamic equilibrium is fundamental to the proper functioning of signal transduction pathways that govern processes ranging from heart rate and metabolism to gene transcription and immune responses.[1][2] Dysregulation of the this compound signaling cascade is implicated in a multitude of pathological conditions, making the enzymes involved prime targets for therapeutic intervention.[3]
The Synthesis of this compound: Adenylyl Cyclases
Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP to this compound and pyrophosphate.[4] In mammals, there are nine membrane-bound adenylyl cyclase isoforms (AC1-AC9) and one soluble isoform (sAC or AC10).[5] These isoforms exhibit distinct tissue distribution, subcellular localization, and regulatory properties, which contribute to the specificity of this compound signaling.[5]
Regulation of Adenylyl Cyclase Activity
The activity of adenylyl cyclases is tightly regulated by a variety of signaling molecules, most notably G proteins.
-
G Protein Regulation : G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that, upon ligand binding, activate heterotrimeric G proteins. These G proteins consist of α, β, and γ subunits.
-
Gαs (stimulatory) : The Gαs subunit, when activated (bound to GTP), directly stimulates the activity of all nine membrane-bound AC isoforms, leading to an increase in this compound production.[1][6]
-
Gαi (inhibitory) : Conversely, the activated Gαi subunit inhibits the activity of a subset of AC isoforms (primarily AC1, AC3, AC5, and AC6), resulting in decreased this compound levels.[1][6]
-
Gβγ Subunits : The Gβγ dimer can also modulate AC activity in an isoform-specific manner. For instance, Gβγ can enhance the Gαs-mediated activation of AC2, AC4, and AC7, while inhibiting AC1.[7][8][9]
-
-
Calcium/Calmodulin : Calcium ions (Ca²⁺), often in complex with calmodulin (CaM), play a crucial role in regulating specific AC isoforms.
-
Phosphorylation : The activity of several AC isoforms can be modulated by phosphorylation by various protein kinases, including protein kinase A (PKA) and protein kinase C (PKC), adding another layer of regulatory complexity.
-
Pharmacological Modulation :
-
Forskolin : This diterpene directly activates most membrane-bound adenylyl cyclases (AC1-AC8) and is widely used as a research tool to elevate intracellular this compound levels.[3][10]
-
P-site Inhibitors : These are a class of compounds, including certain adenine (B156593) analogs, that non-competitively inhibit adenylyl cyclase activity.[11]
-
Data Presentation: Kinetic Parameters of Selected Human Adenylyl Cyclase Isoforms
| Isoform | Basal Activity (pmol/mg/min) | Km for ATP (mM) | Vmax (nmol/mg/min) | Regulation by Gαs | Regulation by Gαi | Regulation by Ca²⁺/CaM |
| AC1 | ~40 | ~0.1-0.3 | ~1-2 | Stimulated | Inhibited | Stimulated |
| AC2 | ~43 | ~0.2-0.5 | ~1.5-3 | Stimulated | Insensitive | Insensitive |
| AC5 | ~10 | ~0.1-0.4 | ~0.5-1.5 | Stimulated | Inhibited | Inhibited by Ca²⁺ |
| AC6 | ~10 | ~0.1-0.4 | ~0.5-1.5 | Stimulated | Inhibited | Inhibited by Ca²⁺ |
Note: The values presented are approximate and can vary depending on the experimental conditions, cell type, and method of measurement. Data compiled from multiple sources.[11]
Mandatory Visualization: this compound Synthesis Pathway
Caption: The canonical G protein-coupled receptor (GPCR)-adenylyl cyclase signaling pathway for this compound synthesis.
The Degradation of this compound: Phosphodiesterases
Cyclic nucleotide phosphodiesterases (PDEs) are a large and diverse superfamily of enzymes responsible for the hydrolysis of the 3',5'-cyclic phosphodiester bond in this compound and/or cyclic guanosine (B1672433) monophosphate (cGMP), terminating their signaling actions.[12] The PDE superfamily is composed of 11 families (PDE1-PDE11), with multiple isoforms and splice variants within each family, each exhibiting unique substrate specificities, kinetic properties, regulatory mechanisms, and tissue distribution.[12]
Classification and Substrate Specificity of Phosphodiesterases
-
This compound-Specific PDEs : PDE4, PDE7, and PDE8 families primarily hydrolyze this compound.[12]
-
cGMP-Specific PDEs : PDE5, PDE6, and PDE9 families are specific for cGMP.[12]
-
Dual-Substrate PDEs : PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both this compound and cGMP.[12]
Regulation of Phosphodiesterase Activity
The activity of PDEs is subject to complex regulation, which is crucial for the spatiotemporal control of cyclic nucleotide signaling.
-
Allosteric Regulation by Cyclic Nucleotides :
-
PDE2 : The activity of PDE2 is allosterically activated by cGMP binding to its GAF domains, leading to increased hydrolysis of this compound. This represents a key mechanism of crosstalk between the cGMP and this compound signaling pathways.[6][12]
-
PDE5, PDE6, PDE10, PDE11 : These PDEs also contain GAF domains that bind cGMP, leading to allosteric activation of the enzyme.[13][14]
-
-
Calcium/Calmodulin : The activity of PDE1 isoforms is stimulated by the binding of the Ca²⁺/calmodulin complex.[12]
-
Phosphorylation : PKA and PKG can phosphorylate and thereby regulate the activity of several PDE isoforms, often as part of a negative feedback loop.
-
Pharmacological Inhibition : The development of isoform-selective PDE inhibitors has been a major focus of drug discovery.
-
Non-selective inhibitors : Caffeine and theophylline (B1681296) are examples of non-selective PDE inhibitors.
-
Selective inhibitors : A wide range of selective inhibitors have been developed for various PDE families, such as rolipram (B1679513) for PDE4 and sildenafil (B151) for PDE5.[15]
-
Data Presentation: Kinetic Parameters of Selected Human Phosphodiesterase Isoforms for this compound
| Isoform | Km for this compound (µM) | Vmax for this compound (relative) | Regulation |
| PDE1C | 0.3 - 1.2 | High | Stimulated by Ca²⁺/CaM |
| PDE2A | 30 - 50 | High | Stimulated by cGMP |
| PDE3A | 0.02 - 0.15 | Very High | Inhibited by cGMP |
| PDE4B | 2.9 - 10 | High | This compound-specific |
| PDE7A | 0.1 - 0.2 | Moderate | This compound-specific |
| PDE8A | 0.04 - 0.06 | Moderate | This compound-specific |
Note: The values presented are approximate and can vary depending on the experimental conditions and the specific splice variant. Data compiled from multiple sources.[16]
Mandatory Visualization: this compound Degradation Pathway
Caption: The enzymatic degradation of this compound by phosphodiesterases and its regulation.
Compartmentalization of this compound Signaling
The specificity of cellular responses to this compound is not solely determined by the overall intracellular concentration of this second messenger. Instead, this compound signaling is highly organized into discrete subcellular microdomains or compartments.[4][7] This compartmentalization is achieved through the strategic localization of adenylyl cyclases, phosphodiesterases, and their downstream effectors, often orchestrated by scaffolding proteins known as A-kinase anchoring proteins (AKAPs).[4][17][18] AKAPs tether PKA and other signaling components, including some ACs and PDEs, to specific subcellular locations, thereby creating localized signaling hubs where this compound dynamics are tightly controlled.[13][17][18] This ensures that this compound produced in response to a specific stimulus acts on a select pool of effectors, leading to a precise and appropriate cellular outcome.
Mandatory Visualization: this compound Signaling Compartmentalization
Caption: A-kinase anchoring proteins (AKAPs) create localized this compound signaling compartments.
Experimental Protocols
Accurate measurement of this compound levels and the enzymatic activities of adenylyl cyclases and phosphodiesterases is fundamental to the study of this compound signaling. A variety of well-established methods are available, each with its own advantages and limitations.
Preparation of Cell Lysates and Membrane Fractions
5.1.1. Cell Lysis for Intracellular this compound Measurement
This protocol is suitable for preparing total cell lysates for use in this compound immunoassays (ELISA) or TR-FRET assays.
-
Cell Culture and Treatment : Culture cells to the desired confluency and treat with experimental compounds (agonists, antagonists, inhibitors) for the appropriate duration.
-
Aspiration of Medium : Carefully aspirate the culture medium.
-
Cell Lysis : Add 100-200 µL of ice-cold 0.1 M HCl to each well of a 96-well plate (or an appropriate volume for other culture formats).[12]
-
Incubation : Incubate at room temperature for 10-20 minutes with gentle agitation to ensure complete cell lysis and to inactivate phosphodiesterases.
-
Centrifugation : Centrifuge the lysate at ≥600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully collect the supernatant containing the intracellular this compound. The samples are now ready for assay or can be stored at -80°C.
5.1.2. Preparation of Crude Membrane Fractions for Adenylyl Cyclase Assay
This protocol describes a method for enriching membrane fractions, which contain the membrane-bound adenylyl cyclases.
-
Cell Harvesting : Harvest cultured cells by scraping and centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing : Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Homogenization : Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM EDTA, and protease inhibitors) and incubate on ice for 15-30 minutes. Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[19]
-
Low-Speed Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation : Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.[20]
-
Resuspension : Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in an appropriate assay buffer.
-
Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
Measurement of Intracellular this compound Levels
5.2.1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a widely used method for the quantitative determination of this compound.
Mandatory Visualization: ELISA Workflow for this compound Measurement
Caption: General experimental workflow for a competitive ELISA to measure this compound levels.
Detailed Protocol:
-
Prepare Reagents : Prepare all reagents, including wash buffer, standards, and samples as per the commercial kit instructions.
-
Add Standards and Samples : Pipette 50 µL of standards and prepared cell lysates into the appropriate wells of the antibody-coated microplate.
-
Add this compound-HRP Conjugate : Add 25 µL of the this compound-horseradish peroxidase (HRP) conjugate to each well.
-
Add Anti-cAMP Antibody : Add 25 µL of the anti-cAMP antibody to each well.
-
Incubation : Cover the plate and incubate for 2 hours at room temperature on a shaker. During this time, the this compound in the sample and the enzyme-conjugated this compound will compete for binding to the primary antibody.
-
Washing : Aspirate the contents of the wells and wash each well 4-5 times with 1X wash buffer.
-
Substrate Addition : Add 100 µL of TMB substrate solution to each well.
-
Color Development : Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop Reaction : Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance : Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Data Analysis : Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.
5.2.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.
Detailed Protocol:
-
Cell Plating and Treatment : Plate cells in a 384-well plate and treat with compounds as required.
-
Lysis and Reagent Addition : Add 5 µL of a lysis buffer containing a europium (Eu³⁺) cryptate-labeled anti-cAMP antibody to each well.
-
Second Reagent Addition : Add 5 µL of a lysis buffer containing d2-labeled this compound.
-
Incubation : Incubate the plate at room temperature for 1-2 hours in the dark. In the absence of unlabeled this compound from the sample, the Eu³⁺-labeled antibody binds to the d2-labeled this compound, bringing the donor and acceptor into close proximity and generating a FRET signal. Unlabeled this compound from the sample competes for antibody binding, leading to a decrease in the FRET signal.
-
Signal Detection : Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis : The ratio of the 665 nm to 620 nm signals is inversely proportional to the amount of this compound in the sample. Calculate this compound concentrations based on a standard curve.[8]
Measurement of Adenylyl Cyclase Activity (Radioactive Assay)
This classic assay measures the conversion of [α-³²P]ATP to [³²P]this compound.
Detailed Protocol:
-
Reaction Setup : In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂), an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and the membrane preparation (10-50 µg of protein).
-
Pre-incubation : Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate Reaction : Start the reaction by adding [α-³²P]ATP (specific activity ~10-50 cpm/pmol).
-
Incubation : Incubate at 30°C for 10-20 minutes.
-
Terminate Reaction : Stop the reaction by adding a "stop solution" containing unlabeled ATP and SDS, followed by boiling for 3 minutes.[21]
-
Chromatographic Separation : Separate the [³²P]this compound from the unreacted [α-³²P]ATP and other ³²P-labeled nucleotides using sequential column chromatography over Dowex and alumina (B75360) columns.[21][22]
-
Scintillation Counting : Elute the [³²P]this compound from the alumina column directly into a scintillation vial, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis : Calculate the amount of [³²P]this compound produced and express the adenylyl cyclase activity as pmol of this compound formed per minute per mg of protein.
Measurement of Phosphodiesterase Activity (Radioactive Assay)
This assay measures the hydrolysis of [³H]this compound to [³H]AMP.
Mandatory Visualization: Radioactive PDE Assay Workflow
Caption: Workflow for the two-step radioactive phosphodiesterase (PDE) activity assay.
Detailed Protocol:
-
Reaction Setup : Prepare a reaction mixture containing assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂), [³H]this compound (e.g., 1 µM), and the cell lysate or purified PDE.
-
Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring that less than 20% of the substrate is hydrolyzed.
-
Terminate Reaction : Stop the reaction by boiling the tubes for 2 minutes.[9]
-
Conversion to Adenosine : Cool the tubes on ice and then add snake venom (from Crotalus atrox), which contains 5'-nucleotidase, to convert the [³H]AMP to [³H]adenosine. Incubate at 30°C for 10 minutes.[9][15]
-
Chromatographic Separation : Separate the neutral [³H]adenosine from the negatively charged unreacted [³H]this compound by passing the reaction mixture through an anion-exchange resin column (e.g., Dowex).[9]
-
Elution and Scintillation Counting : Elute the [³H]adenosine from the column, collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
Data Analysis : Calculate the amount of [³H]adenosine formed and express the PDE activity as pmol of this compound hydrolyzed per minute per mg of protein.
Conclusion
The synthesis and degradation of this compound are tightly regulated processes that are central to a vast number of signaling pathways. The diversity of adenylyl cyclase and phosphodiesterase isoforms, coupled with their complex regulatory mechanisms and subcellular compartmentalization, provides the basis for the remarkable specificity of this compound signaling. A thorough understanding of these core components and the availability of robust experimental methods to study them are essential for advancing our knowledge of cellular signaling in both health and disease, and for the development of novel therapeutic strategies targeting this critical pathway.
References
- 1. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-kinase anchoring proteins regulate compartmentalized this compound signaling in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and role of adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Protein Kinase A and A Kinase Anchoring Proteins in Buffering and Compartmentation of this compound Signaling in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based TR-FRET this compound assay [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases [mdpi.com]
- 15. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A-kinase anchoring proteins: this compound compartmentalization in neurodegenerative and obstructive pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Crude Membrane Fractionation of Cultured Cells [protocols.io]
- 20. Subcellular fractionation protocol [abcam.com]
- 21. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Second Messenger: A History of cAMP Research and its Nobel Recognition
This technical guide delves into the history of cyclic adenosine (B11128) monophosphate (cAMP) research, a cornerstone of our understanding of signal transduction. We will explore the pivotal discoveries, the brilliant minds behind them, and the profound impact this research has had on biology and medicine, as recognized by multiple Nobel Prizes. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this critical signaling molecule.
The Dawn of a New Messenger: Earl W. Sutherland Jr. and the Discovery of this compound
In the mid-20th century, the mechanism by which hormones exerted their effects on cells was a black box. It was known that hormones like epinephrine (B1671497) could stimulate glycogenolysis in the liver, but how the signal was transmitted across the cell membrane was a mystery. Earl W. Sutherland Jr. and his colleagues embarked on a series of elegant experiments that would unravel this puzzle and introduce the concept of the "second messenger."
The Pivotal Experiment: Uncovering a Heat-Stable Factor
Sutherland's key experiment involved the fractionation of canine liver homogenates. He demonstrated that epinephrine's ability to activate phosphorylase, the enzyme responsible for glycogen (B147801) breakdown, required both the particulate (membrane) and soluble (cytosolic) fractions of the cell.
-
Preparation of Liver Homogenate: Canine livers were perfused to remove blood and then homogenized in a cold buffer solution.
-
Fractionation: The homogenate was centrifuged to separate the particulate fraction (containing cell membranes and organelles) from the soluble fraction (the cytosol).
-
Assay for Phosphorylase Activity: The conversion of inactive phosphorylase b to active phosphorylase a was measured in the soluble fraction.
-
The Discovery: When the particulate fraction was incubated with epinephrine and ATP, a heat-stable factor was produced that, when added to the soluble fraction, activated phosphorylase. This heat-stable factor was later identified as cyclic AMP.
Caption: Workflow of Sutherland's experiment discovering this compound.
Sutherland's groundbreaking work, which established the principle of second messenger signaling, was recognized with the Nobel Prize in Physiology or Medicine in 1971 "for his discoveries concerning the mechanisms of the action of hormones".
The Molecular Switch: G-Proteins and the Role of GTP
While Sutherland had identified this compound and the enzyme responsible for its synthesis, adenylyl cyclase, the mechanism by which the hormone receptor activated this enzyme remained elusive. This piece of the puzzle was solved by the independent work of Martin Rodbell and Alfred G. Gilman in the 1970s.
Rodbell's Insight: The Requirement for GTP
Martin Rodbell's experiments with glucagon (B607659) receptors in liver cell membranes revealed that the binding of glucagon to its receptor was not sufficient to activate adenylyl cyclase. He discovered that a third component, guanosine (B1672433) triphosphate (GTP), was essential for the signal to be transduced.
-
Membrane Preparation: Rat liver cell membranes were isolated and purified.
-
Receptor Binding Assay: The binding of radioactively labeled glucagon to the membranes was measured.
-
Adenylyl Cyclase Assay: The production of this compound in response to glucagon was quantified.
-
The Discovery: Rodbell observed that in the absence of GTP, glucagon could bind to its receptor, but adenylyl cyclase was not activated. The addition of GTP was necessary for the hormonal signal to be relayed to the enzyme. This led him to propose the "three-component" model of signal transduction: a receptor, a transducer (the G-protein), and an amplifier (adenylyl cyclase).
Gilman's Breakthrough: Isolating and Characterizing G-Proteins
Alfred G. Gilman took the next crucial step by isolating and identifying the "transducer" that Rodbell had proposed. Working with mutant lymphoma cells that were deficient in this compound production, he was able to identify and purify the protein responsible for coupling the receptor to adenylyl cyclase. He named this protein "G-protein" because of its dependence on GTP for activity.
-
Cell Lines: Gilman used wild-type (S49) and mutant (cyc-) lymphoma cells. The cyc- cells had functional beta-adrenergic receptors and adenylyl cyclase but could not produce this compound in response to hormones.
-
Protein Extraction: Extracts were prepared from the membranes of both wild-type and cyc- cells.
-
Reconstitution: The extract from wild-type cells was added to the membranes of the cyc- cells.
-
The Discovery: The addition of the wild-type extract restored the ability of the cyc- cell membranes to produce this compound in response to beta-adrenergic stimulation, but only in the presence of GTP. This demonstrated that the extract contained the missing G-protein that was essential for signal transduction.
For their discovery of G-proteins and their role in signal transduction, Martin Rodbell and Alfred G. Gilman were awarded the Nobel Prize in Physiology or Medicine in 1994.
Caption: The G-protein signaling cascade.
The Downstream Cascade: Protein Kinases and Phosphorylation
The discovery of this compound and G-proteins explained how a signal could be transmitted into the cell, but the question of how this compound actually elicited a physiological response remained. The answer lay in the work of Edmond H. Fischer and Edwin G. Krebs, who were studying the regulation of the same enzyme that had fascinated Sutherland: phosphorylase.
A Reversible Switch: The Discovery of Protein Phosphorylation
Fischer and Krebs discovered that the activation of phosphorylase was a reversible process involving the addition and removal of a phosphate (B84403) group. They identified the enzyme responsible for adding the phosphate group, phosphorylase kinase, and the enzyme that removed it, phosphorylase phosphatase. This discovery of reversible protein phosphorylation was a landmark in understanding cellular regulation.
Connecting the Dots: this compound-Dependent Protein Kinase
The final piece of the puzzle was to connect this compound to this phosphorylation cascade. In 1968, Krebs and his colleagues demonstrated that the effects of this compound were mediated by a specific enzyme, which they named this compound-dependent protein kinase (now known as Protein Kinase A or PKA).
-
Enzyme Purification: A protein kinase was purified from rabbit skeletal muscle.
-
Kinase Assay: The ability of the purified kinase to transfer the terminal phosphate from ATP to a substrate protein (initially casein and protamine) was measured.
-
This compound Stimulation: The effect of this compound on the kinase activity was tested.
-
The Discovery: The activity of the purified protein kinase was found to be dramatically stimulated by the presence of low concentrations of this compound. This established PKA as the primary intracellular receptor for this compound and the key effector in its signaling pathway.
For their discoveries concerning reversible protein phosphorylation as a biological regulatory mechanism, Edmond H. Fischer and Edwin G. Krebs were awarded the Nobel Prize in Physiology or Medicine in 1992.
Caption: Activation of Protein Kinase A by this compound.
Summary of Nobel Prizes in this compound Research
The profound importance of this compound and its signaling pathway is underscored by the number of Nobel Prizes awarded to researchers in this field.
| Year | Laureate(s) | Contribution |
| 1971 | Earl W. Sutherland Jr. | Discovery of this compound and the second messenger concept. |
| 1992 | Edmond H. Fischer & Edwin G. Krebs | Discovery of reversible protein phosphorylation. |
| 1994 | Martin Rodbell & Alfred G. Gilman | Discovery of G-proteins and their role in signal transduction. |
Conclusion
The history of this compound research is a testament to the power of curiosity-driven science. From Sutherland's initial observations in liver homogenates to the intricate molecular details of G-protein-coupled receptor signaling, the study of this single molecule has revolutionized our understanding of cellular communication. The work of these Nobel laureates has not only illuminated fundamental biological processes but has also paved the way for the development of numerous therapeutic agents that target this critical signaling pathway. The story of this compound continues to unfold as new roles for this versatile second messenger are discovered, ensuring its place at the forefront of biomedical research for years to come.
An In-depth Technical Guide on the Core Role of cAMP in Regulating Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in the signal transduction pathways of eukaryotic cells. It translates extracellular signals, such as hormones and neurotransmitters, into a wide array of intracellular responses, including the regulation of gene expression.[1][2][3] This guide provides a comprehensive overview of the molecular mechanisms by which this compound governs gene transcription, focusing on both the canonical Protein Kinase A (PKA) dependent pathway and alternative signaling routes. We delve into the quantitative aspects of this regulation, provide detailed experimental protocols for its study, and use visualizations to clarify complex processes, offering a critical resource for professionals in biomedical research and therapeutic development.
The Core this compound Signaling Pathway
The canonical pathway for this compound-mediated gene regulation is initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR), activating the associated heterotrimeric G protein.[2] The Gαs subunit then stimulates adenylyl cyclase (AC) to convert ATP into this compound.[1][2] The subsequent rise in intracellular this compound concentration is the linchpin of the signaling cascade.
PKA-Dependent Gene Regulation
The primary effector of this compound is this compound-dependent Protein Kinase A (PKA).[1][2] In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of this compound to the regulatory subunits induces a conformational change, liberating the catalytic subunits.[2] These active subunits can then translocate to the nucleus and phosphorylate a host of substrate proteins, most notably the this compound Response Element-Binding protein (CREB).[4][5][6]
Phosphorylation of CREB at a specific serine residue (Ser133) is a critical activation step.[3][6] Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP) and p300. This entire complex then binds to specific DNA sequences known as this compound Response Elements (CREs), typically located in the promoter or enhancer regions of target genes, to initiate transcription.[5][7]
PKA-Independent Signaling: The EPAC Pathway
While the PKA-CREB axis is a major route for this compound signaling, PKA-independent mechanisms also exist, primarily mediated by Exchange Proteins Directly Activated by this compound (EPACs).[8][9] EPACs function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[9][10] Upon binding this compound, EPAC undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins.[11] Activated Rap can then influence gene expression through downstream effectors, such as the Raf/MEK/ERK signaling cascade, which can in turn phosphorylate other transcription factors.[10]
Quantitative Analysis of this compound-Mediated Gene Expression
The cellular response to this compound is not merely an on/off switch; it is a dynamic process influenced by the concentration and duration of the this compound signal. The expression of target genes can vary significantly in response to different stimuli. The use of agents like forskolin (B1673556), a direct activator of adenylyl cyclase, allows for the quantitative study of these transcriptional changes.[12]
Table 1: Fold-Change in Gene Expression in Response to Forskolin Treatment This table summarizes representative data on the change in mRNA levels for key this compound-responsive genes following treatment with forskolin (10 µM) in a human cell line. Data is presented as log2 fold-change relative to a vehicle-treated control.
| Gene Symbol | Function | 2 hours | 6 hours | 18 hours |
| NR4A1 | Nuclear Receptor | 5.8 | 4.2 | 2.1 |
| FOS | Transcription Factor | 4.5 | 2.9 | 1.5 |
| PER1 | Circadian Clock | 3.9 | 5.1 | 3.5 |
| RGS2 | G-protein Signaling Regulator | 3.2 | 4.5 | 6.3 |
| ID1 | Transcriptional Regulator | 2.1 | 1.8 | 1.2 |
| CCND1 | Cell Cycle Regulator | -1.5 | -2.3 | -3.1 |
Note: Data is illustrative, based on typical responses observed in RNA-seq experiments.[13][14] Actual values will vary by cell type and experimental conditions.
Table 2: Key Protein Interactions and Affinities in the this compound Pathway
| Interacting Proteins | Process | Dissociation Constant (Kd) |
| This compound & PKA Regulatory Subunit | PKA Activation | ~100-300 nM |
| This compound & EPAC1 | EPAC Activation | ~4 µM[11] |
| This compound & EPAC2 | EPAC Activation | ~1.2 µM[11] |
| pCREB & CRE DNA Sequence | Gene Transcription | ~50-200 nM |
Note: Affinity values are approximate and can be influenced by cellular context and post-translational modifications.
Experimental Protocols for Studying this compound Signaling
Investigating the role of this compound in gene expression requires a suite of molecular biology techniques. Below are detailed protocols for key experiments.
Protocol: CRE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the CREB pathway.
Objective: To measure the activation of CRE-mediated gene transcription in response to a stimulus that elevates intracellular this compound.[15]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
CRE-luciferase reporter plasmid (containing multiple CRE sites upstream of a luciferase gene).
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium, PBS, and 96-well white, opaque plates.
-
This compound-elevating agent (e.g., Forskolin, Sp-8-CPT-cAMPS).[15]
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for plasmid expression.
-
Cell Treatment: Replace the medium with fresh medium containing the this compound-elevating agent (e.g., 10 µM Forskolin) or vehicle control. Prepare a dose-response curve if desired.
-
Incubation: Incubate for 6-8 hours, or a time previously optimized for the cell line.
-
Cell Lysis: Aspirate the medium, wash cells once with PBS, and lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Measurement: Following the manufacturer's protocol, measure firefly luciferase activity, then add the quenching reagent and measure Renilla luciferase activity in a luminometer.[15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the data as fold change relative to the vehicle-treated control cells.
Protocol: Chromatin Immunoprecipitation (ChIP) for CREB
ChIP is used to identify the genomic regions where a specific transcription factor, such as CREB, binds.[16][17]
Objective: To isolate and enrich DNA fragments bound by phosphorylated CREB (pCREB) in vivo.
Materials:
-
Treated and control cells (~25 million per condition).
-
Formaldehyde (B43269) (37%).
-
PBS, Glycine.
-
Lysis and Shearing Buffers.
-
Sonicator.
-
Antibody specific for pCREB (Ser133).
-
Negative control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers, Elution buffer.
-
RNase A, Proteinase K.
-
DNA purification kit.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells using a cold lysis buffer to release the nuclei.
-
Chromatin Shearing: Resuspend nuclei in shearing buffer and sonicate to fragment the chromatin into 200-500 bp pieces. This step is critical and requires optimization.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with magnetic beads to reduce non-specific binding.
-
Incubate the cleared chromatin overnight at 4°C with the anti-pCREB antibody or a control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard column-based kit.
-
Analysis: The enriched DNA can be quantified by qPCR for specific target promoters or analyzed genome-wide using next-generation sequencing (ChIP-seq).[16][18]
Therapeutic Implications and Drug Development
The central role of the this compound signaling pathway in cellular function makes it a prime target for therapeutic intervention.[7] Dysregulation of this pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions.[7][19]
-
PDE Inhibitors: Phosphodiesterases (PDEs) degrade this compound, terminating its signal.[20][21] Inhibitors of specific PDE families can elevate this compound levels in a tissue-selective manner, offering therapeutic benefits for conditions like COPD and psoriasis.
-
GPCR Agonists/Antagonists: A vast number of approved drugs target GPCRs to either stimulate or inhibit the production of this compound.
-
Direct PKA/EPAC Modulators: The development of specific activators or inhibitors for PKA and EPAC represents a frontier in drug discovery, promising more targeted control over downstream signaling events.[19]
Conclusion
The regulation of gene expression by this compound is a complex and highly regulated process central to cellular physiology. Primarily mediated through the PKA-CREB pathway, with important contributions from PKA-independent effectors like EPAC, this signaling cascade allows cells to adapt their transcriptional programs in response to a myriad of external cues. A thorough understanding of these mechanisms, supported by robust quantitative and experimental approaches, is essential for researchers and drug developers seeking to unravel the complexities of cellular signaling and exploit this pathway for therapeutic benefit.
References
- 1. news-medical.net [news-medical.net]
- 2. This compound-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. PKA CREB Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]
- 7. pnas.org [pnas.org]
- 8. Regulating gene transcription in response to cyclic AMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EPAC proteins transduce diverse cellular actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epac: new emerging this compound-binding protein [bmbreports.org]
- 11. Intracellular this compound Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Gene Expression Analysis of Forskolin Treated Basilar Papillae Identifies MicroRNA181a as a Mediator of Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ChIP-Seq analysis for transcription factors CREB and C/EBP beta in vasopressin-sensitive mpkCCD cells [esbl.nhlbi.nih.gov]
- 17. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 19. mdpi.com [mdpi.com]
- 20. Role of this compound and phosphodiesterase signaling in liver health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
An In-depth Technical Guide to the Structure and Analysis of Cyclic AMP
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP), first identified as a second messenger, is a pivotal molecule in cellular signal transduction.[1] Derived from adenosine triphosphate (ATP), this compound is integral to numerous biological processes, including the regulation of metabolism (glycogen, sugar, and lipid), cell growth and differentiation, gene transcription, and muscle contraction.[1][2][3] Its role as a secondary messenger allows it to relay signals from the cell surface, typically from G protein-coupled receptors (GPCRs), to intracellular targets, thereby amplifying the initial signal.[4] Given its central role in physiology, the this compound signaling pathway is a significant target for therapeutic intervention in a wide range of diseases. This guide provides a detailed examination of the molecular structure of this compound, its signaling cascade, and the experimental protocols used for its study.
Core Structure and Chemical Properties of Cyclic AMP
Cyclic AMP is a nucleotide composed of three fundamental components: a nitrogenous base (adenine), a five-carbon ribose sugar, and a phosphate (B84403) group.[4][5] Its defining feature is the cyclic bond formed when the phosphate group, attached to the 5' carbon of the ribose, also forms a bond with the 3'-hydroxyl group of the same sugar.[5] This cyclization distinguishes it structurally and functionally from its precursor, ATP, and its degradation product, adenosine monophosphate (AMP).[3][5][6] The chemical formula for this compound is C₁₀H₁₂N₅O₆P.[3][7]
Table 1: Chemical and Physical Properties of Cyclic AMP
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₂N₅O₆P | [7] |
| Molar Mass | 329.206 g/mol | [8] |
| IUPAC Name | Adenosine 3′,5′-(hydrogen phosphate) | [8] |
| Synonyms | 3',5'-cyclic AMP, Cyclic adenylic acid | [7][9] |
| Appearance | White solid powder | |
| Purity (Typical) | ≥98% (via HPLC) |
The this compound Signaling Pathway
The intracellular concentration of this compound is meticulously regulated by the balanced activities of two enzyme families: adenylyl cyclases (AC) for synthesis and cyclic nucleotide phosphodiesterases (PDEs) for degradation.[1][10] This dynamic control allows cells to generate transient and localized signals in response to external stimuli.
Synthesis and Degradation
The synthesis of this compound is catalyzed by adenylyl cyclase, an enzyme that converts ATP into this compound by removing two phosphate groups.[4][5] AC is often embedded in the plasma membrane and its activity is modulated by G proteins.[4][8] Conversely, the degradation of this compound into AMP, which terminates the signal, is carried out by phosphodiesterases (PDEs).[2][8] The existence of a large superfamily of PDE enzymes allows for fine-tuned regulation of this compound levels in different cellular compartments and tissues.[2]
The G Protein-Coupled Receptor (GPCR) Cascade
The canonical this compound pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a GPCR on the cell surface.[11][12] This activation induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein.[5][11]
The key steps are as follows:
-
Ligand Binding: An extracellular signaling molecule binds to a GPCR.[11]
-
G Protein Activation: The activated GPCR prompts the associated Gs alpha subunit (stimulatory) to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[5][11]
-
Adenylyl Cyclase Activation: The GTP-bound Gs alpha subunit dissociates and activates adenylyl cyclase.[8][11]
-
This compound Production: Activated adenylyl cyclase rapidly converts ATP into this compound, leading to a significant increase in the intracellular this compound concentration.[11][13]
-
Downstream Effector Activation: this compound then binds to and activates its primary downstream effectors, most notably Protein Kinase A (PKA).[1][13] Other effectors include Exchange Proteins Activated by this compound (Epac) and cyclic nucleotide-gated ion channels.[1][14]
-
Cellular Response: Activated PKA, a holoenzyme consisting of two regulatory and two catalytic subunits, releases its catalytic subunits upon this compound binding.[8][13] These free catalytic subunits then phosphorylate a multitude of target proteins, including enzymes and transcription factors like CREB (this compound response element-binding protein), to elicit a specific cellular response.[14][15]
Quantitative Data in this compound Signaling
The precise quantification of this compound levels and its binding affinities is crucial for understanding its signaling dynamics and for the development of targeted therapeutics.
Table 2: Key Quantitative Parameters of this compound Signaling
| Parameter | Typical Value(s) | Context / Cell Type | Reference(s) |
| Basal Intracellular [this compound] | ~1 µM | Several cell types, including CHO cells | [16] |
| Basal Cytoplasmic [this compound] | ~1.2 µM | Adult ventricular myocytes | [17] |
| PKA Activation Threshold | 0.2 - 0.4 µM | In vitro analysis | [18] |
| EC₅₀ for FRET Sensors | 1 - 3 µM | PKA- and Epac-based sensors | [16] |
| Kd (this compound to Antibody) | ~10⁻⁸ M | Standard ELISA antibodies | [19] |
| Kd (Acetylated this compound to Antibody) | < 10⁻¹⁰ M | Standard ELISA antibodies (enhanced affinity) | [19] |
| Kd (this compound to Acs) | 30 - 50 µM | E. coli Acetyl-CoA Synthetase | [20] |
Experimental Protocols for the Study of this compound
A variety of methods are employed to quantify this compound levels and to elucidate the structure of this compound and its complexes with effector proteins.
Quantification of Intracellular this compound
Accurate measurement of intracellular this compound concentration is fundamental to studying GPCR signaling. Common methods include immunoassays and chromatographic techniques.[2][21]
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is based on the competition between this compound in the sample and a labeled this compound tracer for a limited number of binding sites on a this compound-specific antibody.[10]
-
Cell Preparation and Lysis:
-
Culture cells (e.g., HEK293) to an appropriate confluency (60-80%).[22]
-
Harvest cells and resuspend in stimulation buffer to the desired density.[22]
-
Aliquot cells into a 384-well plate and stimulate with compounds (agonists/antagonists) for a defined period.
-
Lyse the cells according to the manufacturer's protocol to release intracellular contents.
-
-
Competitive Binding:
-
Add the cell lysate to a microplate pre-coated with anti-cAMP antibodies.
-
Simultaneously, add a known amount of enzyme-labeled this compound (e.g., HRP-cAMP).
-
Incubate to allow competition for antibody binding. The amount of labeled this compound that binds is inversely proportional to the amount of this compound in the sample.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate (e.g., TMB for HRP).
-
Measure the resulting signal (e.g., absorbance at a specific wavelength). The signal intensity is inversely proportional to the this compound concentration in the original sample.[10]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the this compound concentration in the samples by interpolating their signal values from the standard curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers a rapid and sensitive method for separating and quantifying this compound from complex biological samples, often coupled with mass spectrometry (HPLC-MS) for high specificity.[21][23]
-
Sample Preparation:
-
Prepare cell cultures and stimulate as described for ELISA.
-
Extract this compound from the cells using a simple extraction step, often involving acids (e.g., perchloric acid) followed by neutralization.[21]
-
Centrifuge the sample to remove precipitated proteins and debris.
-
-
Chromatographic Separation:
-
Inject the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column).
-
Elute this compound using a specific mobile phase gradient.
-
-
Detection and Quantification:
-
Monitor the column effluent using a UV detector (typically at 254 nm) or a mass spectrometer.[21]
-
Identify the this compound peak based on its retention time compared to a pure this compound standard.
-
Quantify the amount of this compound by integrating the area under the peak and comparing it to a standard curve generated with known concentrations.
-
Structural Elucidation of this compound and its Complexes
Determining the three-dimensional structure of this compound and how it interacts with its binding partners is essential for rational drug design. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.[24][25]
Protocol 3: X-Ray Crystallography
This technique determines the atomic and molecular structure of a crystal from the way it diffracts an incident X-ray beam.[25]
-
Protein Purification and Crystallization:
-
Overexpress and purify the target protein (e.g., the regulatory subunit of PKA or the this compound-binding domain of EPAC).
-
Obtain high-quality, diffraction-grade crystals of the protein in complex with this compound. This is often achieved through vapor diffusion methods, titrating this compound into the protein solution.[26][27]
-
-
Data Collection:
-
Structure Determination:
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the structure, dynamics, and interactions of molecules in solution, offering a complementary approach to crystallography.[24][29]
-
Sample Preparation:
-
Express and purify the target protein, often with isotopic labeling (e.g., ¹⁵N and ¹³C) to enhance signal detection.
-
Prepare a concentrated, pure, and stable protein sample (typically 0.1-2.5 mM) in a suitable NMR buffer.[29]
-
-
Data Acquisition:
-
Record a series of NMR experiments on the protein in its apo (unbound) state. A common starting point is a 2D ¹H-¹⁵N HSQC spectrum, which provides a unique signal for each amino acid residue.[30]
-
Titrate unlabeled this compound into the protein sample and record spectra at various concentrations.
-
-
Data Analysis and Structure Calculation:
-
Monitor changes in the chemical shifts of protein signals upon this compound binding. These "chemical shift perturbations" identify the residues involved in the binding interaction and any allosteric changes.[24][30]
-
Use advanced NMR experiments (e.g., NOESY) to measure distances between atoms.
-
Use these distance restraints to calculate a family of 3D structures of the this compound-protein complex that are consistent with the experimental data.
-
Conclusion
A comprehensive understanding of the structure of cyclic AMP is foundational for dissecting its complex role in cellular signaling. From its unique cyclic phosphate bond to its precise interactions with effector proteins like PKA, every structural detail informs its biological function. The experimental protocols outlined herein—spanning quantitative assays like ELISA and HPLC to high-resolution structural methods like X-ray crystallography and NMR—provide the essential toolkit for researchers and drug development professionals. By leveraging these techniques, the scientific community can continue to unravel the intricacies of the this compound pathway, paving the way for novel therapeutic strategies targeting a vast array of human diseases.
References
- 1. cusabio.com [cusabio.com]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Overview of Cyclic Adenosine Monophosphate - Creative Proteomics [creative-proteomics.com]
- 6. What are the differences between cyclic AMP and AMP? | AAT Bioquest [aatbio.com]
- 7. This compound | C10H12N5O6P | CID 6076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 9. cyclic AMP | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Intracellular this compound measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. This compound-dependent pathway - Wikipedia [en.wikipedia.org]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. This compound Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Regulation of this compound-dependent protein kinase: enzyme activation without dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Highly Sensitive Direct ELISA of this compound Without Acetylation | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
- 21. A simple and rapid HPLC assay for quantitating cyclic AMP accumulation in intact cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. An NMR portrait of functional and dysfunctional allosteric cooperativity in this compound-dependent protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 26. Crystallization and preliminary X-ray analysis of the unliganded recombinant catalytic subunit of this compound-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Crystallization and preliminary X-ray analysis of the ligand-binding domain of this compound receptor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 28. X-Ray Crystallography [bio.mpg.de]
- 29. Nuclear Magnetic Resonance | Cthis compound [cthis compound.res.in]
- 30. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Concepts of cAMP and Protein Kinase A (PKA) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway and the subsequent activation of Protein Kinase A (PKA). It covers the fundamental molecular mechanisms, presents key quantitative data for a deeper understanding of the system's dynamics, and outlines detailed experimental protocols for studying this pivotal signaling cascade.
Core Concepts of the this compound/PKA Signaling Pathway
The this compound-dependent pathway is a crucial signal transduction cascade that translates a wide array of extracellular signals into intracellular responses.[1] This pathway is integral to numerous physiological processes, including metabolism, gene transcription, and muscle contraction.[2][3]
Mechanism of Activation
The activation of Protein Kinase A (PKA) is a multi-step process initiated by the binding of an extracellular ligand to a G protein-coupled receptor (GPCR) on the cell surface.[1]
-
Ligand Binding and GPCR Activation: An extracellular stimulus, such as a hormone or neurotransmitter, binds to a GPCR, inducing a conformational change in the receptor.[1]
-
G Protein Activation: The activated GPCR interacts with a heterotrimeric G protein (specifically a Gs alpha subunit), promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.[2]
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ subunits and binds to and activates the enzyme adenylyl cyclase.[3][4]
-
This compound Synthesis: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into cyclic AMP (this compound).[5] This leads to a rapid increase in the intracellular concentration of this compound.
-
PKA Holoenzyme Structure: In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits (R2C2).[2][6] The regulatory subunits contain an autoinhibitory domain that binds to the active site of the catalytic subunits, preventing their kinase activity.[6]
-
PKA Activation: Four molecules of this compound (two for each regulatory subunit) bind to specific sites on the regulatory subunits.[7] This binding event induces a conformational change in the regulatory subunits, causing them to release the active catalytic subunits.[2][8]
-
Substrate Phosphorylation: The freed catalytic subunits are now active and can phosphorylate target proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr).[7][9] This phosphorylation event alters the activity of the substrate proteins, leading to a cellular response.
Pathway Deactivation
The this compound/PKA signaling pathway is tightly regulated to ensure transient and localized signaling. Deactivation occurs through several mechanisms:
-
GTP Hydrolysis: The Gαs subunit possesses intrinsic GTPase activity, which slowly hydrolyzes the bound GTP to GDP. This causes the Gαs subunit to dissociate from adenylyl cyclase, rendering it inactive, and re-associate with the βγ subunits.[1]
-
This compound Degradation: Cyclic AMP phosphodiesterases (PDEs) are enzymes that degrade this compound to AMP, thereby reducing the intracellular this compound concentration and leading to the re-association of the PKA holoenzyme.[1][3]
-
Protein Phosphatases: Protein phosphatases dephosphorylate the substrate proteins that were phosphorylated by PKA, reversing the cellular response.[2]
Quantitative Data in this compound/PKA Signaling
The dynamics of the this compound/PKA pathway are governed by the concentrations of its components and their binding affinities. The following table summarizes key quantitative parameters reported in the literature. It is important to note that these values can vary depending on the cell type, experimental conditions, and measurement technique.
| Parameter | Reported Value(s) | Organism/Cell Type | Comments |
| Basal Intracellular this compound Concentration | ~1 µM | Several cell types | This concentration is often higher than the in vitro EC50 for PKA activation, suggesting compartmentalization of this compound signaling.[10][11] |
| PKA Activation Constant (EC50) for this compound (in vitro) | 100-300 nM | Not specified | This is the concentration of this compound required for half-maximal activation of PKA in a purified system.[10] |
| PKA Activation Constant (EC50) for this compound (in cell) | ~20-fold higher than in vitro | Not specified | The sensitivity of PKA to this compound is lower in intact cells compared to in vitro assays.[10] |
| Half-maximal this compound concentration (Ka) for HCN channel | 0.62 µM | Sf9 cells | Determined using whole-cell patch-clamp recordings.[12] |
| EC50 of Sp-cAMPS for PKA activation | ~360 nM | Not specified | Sp-cAMPS is a cell-permeable this compound analog used to activate PKA.[13] |
| Dissociation Constant (Kd) of PKA R-C subunit binding | 0.1 nM | Not specified | In the presence of MgATP.[14] |
Experimental Protocols
A variety of experimental techniques are available to investigate the this compound/PKA signaling pathway. Below are detailed methodologies for key experiments.
Measurement of Intracellular this compound Levels
This protocol provides a quantitative measurement of this compound and is suitable for a moderate number of samples.[15]
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Treat cells with the compound of interest (e.g., Pde4B-IN-3) at various concentrations and for a predetermined time (e.g., 30-60 minutes).[15]
-
Optional Stimulation: To measure the effect of a compound on stimulated this compound production, add a known adenylyl cyclase activator like forskolin (B1673556) (e.g., 10 µM) for the final 10-15 minutes of the incubation.[15]
-
Cell Lysis: Aspirate the medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity. Incubate for 10 minutes at room temperature with gentle shaking.[15]
-
This compound Measurement: Follow the protocol of a commercially available this compound ELISA kit. This typically involves the addition of a this compound-HRP conjugate, incubation, washing, and addition of a substrate. The reaction is stopped, and the absorbance is read at 450 nm.[15]
-
Data Analysis: Calculate the this compound concentration in each sample based on a standard curve generated from known this compound standards.[15]
TR-FRET assays are well-suited for high-throughput screening.[16] The principle is based on the competition between endogenous this compound and a fluorescently labeled this compound for binding to a specific antibody.[17]
-
Cell Seeding: Seed cells in a 384-well plate at an optimized density.
-
Cell Treatment: Add dilutions of the test compound and vehicle control. Incubate for the desired time.
-
Optional Stimulation: Add an adenylyl cyclase activator if required.
-
Cell Lysis and Detection: Add a lysis buffer containing a europium-labeled anti-cAMP antibody and a ULight™-labeled this compound analog.[17] Incubate for the recommended time (e.g., 60 minutes) at room temperature.[15]
-
Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).[15]
-
Data Analysis: The TR-FRET ratio is inversely proportional to the amount of this compound in the sample. Calculate this compound concentrations based on a standard curve.[15]
Measurement of PKA Activity
This is a classic and sensitive method to measure the activity of purified PKA or PKA from cell lysates.[18]
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Initiate Reaction: Start the reaction by adding 10 µl of a Mg2+/ATP cocktail containing [γ-32P]ATP. Vortex gently.[18]
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes. The assay is linear for up to 30 minutes.[18]
-
Stop Reaction and Spot: Blot a 25 µl aliquot of the reaction mixture onto a numbered P81 phosphocellulose paper square.[18]
-
Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. Then, wash once with acetone (B3395972) for 5 minutes.[18]
-
Scintillation Counting: Transfer the dried paper squares to a scintillation vial, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[18]
-
Data Analysis: Compare the counts per minute (CPM) of the enzyme-containing samples to control samples without the enzyme to determine PKA activity.
Genetically encoded FRET-based biosensors, such as A-Kinase Activity Reporter (AKAR), allow for real-time monitoring of PKA activity in living cells with high spatiotemporal resolution.[19][20][21]
-
Biosensor Principle: The AKAR biosensor consists of a PKA substrate sequence and a phospho-amino acid binding domain (FHA1) flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP).[19][22] Upon phosphorylation of the substrate by PKA, the FHA1 domain binds to the phosphorylated substrate, causing a conformational change that increases FRET between the fluorescent proteins.[19]
-
Cell Transfection/Transduction: Introduce the AKAR biosensor construct into the cells of interest using standard transfection or viral transduction methods.
-
Live-Cell Imaging Setup: Culture the cells expressing the biosensor on a microscope suitable for live-cell imaging. Maintain the cells in an appropriate buffer (e.g., standard extracellular solution).[22]
-
Image Acquisition: Acquire images in both the donor (e.g., CFP) and FRET (acceptor, e.g., YFP) channels at regular intervals before and after stimulating the cells with an agonist (e.g., forskolin).[20][22]
-
Data Analysis: Calculate the FRET ratio (e.g., YFP/CFP) for each time point. An increase in the FRET ratio indicates an increase in PKA activity.[23] The change in FRET is often expressed as a percentage change relative to the baseline FRET.[23]
Visualizations
Signaling Pathway Diagram
References
- 1. This compound-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. cusabio.com [cusabio.com]
- 5. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. This compound activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase A - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Activation of PKA in cell requires higher concentration of this compound than in vitro: implications for compartmentalization of this compound signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring Receptor-Mediated Changes of Intracellular this compound Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Signaling through this compound and this compound-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Intracellular this compound measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Parallel tracking of this compound and PKA signaling dynamics in living cells with FRET-based fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting FRET-Based Reporters for this compound and PKA Activity Using AKAP79 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FRET biosensors reveal AKAP-mediated shaping of subcellular PKA activity and a novel mode of Ca2+/PKA crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploratory Research of Novel cAMP Effector Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Canonical cAMP Signaling Pathway
Cyclic adenosine (B11128) monophosphate (this compound) is a ubiquitous second messenger that orchestrates a vast array of physiological processes. For decades, our understanding of this compound signaling has been dominated by two primary effector families: Protein Kinase A (PKA) and Exchange Proteins Directly Activated by this compound (EPACs). However, emerging research has unveiled a more complex and nuanced signaling landscape, populated by novel effector proteins that are expanding the functional repertoire of this compound.
This technical guide provides a comprehensive overview of the exploratory research into these novel this compound effectors. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to identify, characterize, and validate new players in this critical signaling pathway. We will delve into the established and emerging effector families, present quantitative data, provide detailed experimental protocols for their discovery and validation, and visualize the intricate signaling networks they form.
The Expanding Universe of this compound Effector Proteins
While PKA and EPAC remain central to this compound signaling, the scientific community has identified other protein families that are directly regulated by this second messenger. These novel effectors often exhibit unique tissue distribution and functional roles, opening new avenues for therapeutic intervention.
Canonical Effectors: A Brief Overview
-
Protein Kinase A (PKA): A holoenzyme consisting of two regulatory and two catalytic subunits. This compound binding to the regulatory subunits releases the active catalytic subunits, which then phosphorylate a multitude of downstream targets.
-
Exchange Proteins Directly Activated by this compound (EPACs): Guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. This compound binding induces a conformational change in EPAC, activating its GEF activity and initiating downstream signaling cascades.
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: These channels are directly gated by the binding of cyclic nucleotides, including this compound, leading to ion influx and changes in membrane potential.
Novel Effector Families: The New Frontier
Recent research has brought to light new families of this compound effector proteins, challenging the traditional view of this compound signaling.
-
Popeye Domain Containing (POPDC) Proteins: This family, comprising POPDC1, POPDC2, and POPDC3, consists of transmembrane proteins highly expressed in striated and smooth muscle.[1] They possess a unique "Popeye" domain that functions as a high-affinity this compound binding site.[2] POPDC proteins have been implicated in modulating membrane trafficking and interacting with proteins such as the two-pore potassium channel TREK-1 and Caveolin 3, playing a crucial role in cardiac conduction and heart rate adaptation.[2][3] Mutations in POPDC genes have been linked to limb-girdle muscular dystrophies and atrioventricular block.[1][2]
-
Cyclic Nucleotide Receptor Involved in Sperm Function (CRIS): Also known as Cngg3, CRIS is a novel this compound-binding protein that is exclusively expressed in sperm precursor cells.[4][5] It is essential for male fertility, playing a critical role in spermiogenesis and the development of proper flagellar bending.[4][5] The motility defect in CRIS-deficient sperm is associated with altered calcium regulation of the flagellar beat.[4] Co-immunoprecipitation studies have revealed that during sperm development, CRIS interacts with proteins that regulate flagellar bending in mature sperm.[4]
Quantitative Analysis of Novel this compound Effector Proteins
A critical aspect of characterizing novel effector proteins is the quantitative assessment of their interaction with this compound. This data provides insights into the sensitivity of these proteins to changes in intracellular this compound concentrations and allows for comparison with known effectors.
| Effector Protein Family | Specific Member | Ligand | Binding Affinity (Kd) | Method | Reference |
| Popeye Domain Containing (POPDC) | POPDC1 | This compound | ~118 nM | Competitive Radioligand Binding Assay | [6] |
| POPDC1 | cGMP | ~5 µM | Competitive Radioligand Binding Assay | [6] | |
| Cyclic Nucleotide Receptor Involved in Sperm Function (CRIS) | CRIS (mouse) | This compound | High Affinity (Specific Kd not determined) | Inferred from functional studies | [4][5] |
Experimental Protocols for the Discovery and Validation of Novel this compound Effectors
The identification and characterization of novel this compound effector proteins require a multi-faceted experimental approach, combining discovery-oriented techniques with rigorous validation methods.
Discovery Phase: Identifying this compound-Binding Proteins
This technique is a foundational method for isolating proteins that bind to this compound from a complex cellular lysate.
Materials:
-
This compound-Agarose beads (e.g., 6-AH-cAMP-Agarose)
-
Cell lysate from the tissue or cell line of interest
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with protease and phosphatase inhibitors.
-
Elution Buffer: Binding/Wash Buffer containing 10-20 mM free this compound.
-
Control Beads: Unmodified agarose (B213101) beads.
-
Spin columns or magnetic beads setup.
Procedure:
-
Lysate Preparation: Prepare a clear cell lysate by homogenizing cells or tissues in ice-cold Binding/Wash Buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Bead Equilibration: Wash the this compound-Agarose beads and control beads three times with ice-cold Binding/Wash Buffer.
-
Binding: Incubate the cell lysate with the equilibrated this compound-Agarose beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads extensively (at least 3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins by incubating the beads with Elution Buffer for 30 minutes at 4°C with gentle agitation.
-
Sample Preparation for Analysis: Collect the eluate. The eluted proteins can be concentrated and prepared for analysis by SDS-PAGE followed by protein staining (e.g., Coomassie or silver stain) or directly for mass spectrometry.
This is the primary method for identifying the proteins isolated through affinity chromatography.
Procedure:
-
In-solution or In-gel Digestion:
-
In-solution: Proteins in the eluate are reduced (e.g., with DTT), alkylated (e.g., with iodoacetamide), and then digested with a protease, typically trypsin, overnight at 37°C.
-
In-gel: If the sample was run on an SDS-PAGE gel, excise the protein bands of interest. The gel pieces are destained, dehydrated, and then rehydrated with a solution containing trypsin for overnight digestion.
-
-
Peptide Desalting: The resulting peptide mixture is desalted and concentrated using a C18 solid-phase extraction method (e.g., StageTips or ZipTips).
-
LC-MS/MS Analysis: The desalted peptides are separated by reverse-phase liquid chromatography (LC) and introduced into a tandem mass spectrometer via electrospray ionization. The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio of the eluting peptides, followed by fragmentation of the most intense peptides (MS2) to obtain sequence information.[1]
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt, RefSeq) using a search engine (e.g., Mascot, Sequest, MaxQuant). The search algorithm matches the experimental spectra to theoretical spectra generated from the database to identify the proteins present in the sample.[7]
Validation Phase: Confirming Interactions and Biological Relevance
Co-IP is used to validate the interaction between a candidate novel effector and its putative interacting partners in a cellular context.
Materials:
-
Antibody specific to the candidate novel effector protein (bait).
-
Isotype control IgG antibody.
-
Protein A/G magnetic beads or agarose resin.
-
Cell lysate.
-
IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors.[8]
-
Wash Buffer: IP Lysis Buffer.
-
Elution Buffer: Low pH glycine (B1666218) buffer or SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Prepare cell lysate as described for the pull-down assay using IP Lysis Buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads and an isotype control IgG for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the antibody specific to the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Analysis by Western Blot: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the putative interacting protein (prey). A band corresponding to the prey protein in the bait IP lane, but not in the control IgG lane, confirms the interaction.
Visualization of Signaling Pathways and Workflows
Understanding the functional context of novel this compound effectors requires visualizing their position within signaling pathways and the experimental workflows used for their discovery.
Canonical this compound Signaling Pathway
Caption: Overview of the canonical this compound signaling pathway, highlighting the main effector proteins.
Experimental Workflow for Novel Effector Discovery
Caption: A generalized experimental workflow for the discovery and validation of novel this compound effectors.
POPDC Signaling Pathway
Caption: The signaling pathway of POPDC proteins in striated muscle cells.
CRIS Signaling in Spermiogenesis
Caption: The proposed role of the CRIS protein in regulating spermiogenesis and male fertility.
Conclusion and Future Directions
The field of this compound signaling is undergoing a significant expansion with the discovery and characterization of novel effector proteins like the POPDC family and CRIS. These findings underscore the complexity and specificity of this compound-mediated cellular responses. The methodologies outlined in this guide provide a robust framework for researchers to continue exploring the this compound interactome, promising to uncover even more layers of regulation and identify novel targets for therapeutic development. Future research should focus on elucidating the precise molecular mechanisms by which these new effectors function, their roles in various disease states, and the development of specific pharmacological modulators to target their activity.
References
- 1. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 2. CRIS-a novel this compound-binding protein controlling spermiogenesis and the development of flagellar bending. - DZNEPUB [pub.dzne.de]
- 3. The Popeye Domain Containing Genes and this compound Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRIS—A Novel this compound-Binding Protein Controlling Spermiogenesis and the Development of Flagellar Bending - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRIS-a novel this compound-binding protein controlling spermiogenesis and the development of flagellar bending - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New kids on the block: The Popeye domain containing (POPDC) protein family acting as a novel class of this compound effector proteins in striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. assaygenie.com [assaygenie.com]
The Divergent Worlds of a Ubiquitous Second Messenger: A Technical Guide to cAMP Signaling in Prokaryotes versus Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in signal transduction across all domains of life. While the fundamental molecule is the same, its synthesis, reception, and downstream effects are markedly different between prokaryotic and eukaryotic organisms. Understanding these distinctions is crucial for researchers in basic science and for professionals in drug development targeting pathways modulated by this critical signaling molecule. This in-depth technical guide explores the core components, regulatory mechanisms, and experimental methodologies related to this compound signaling in both prokaryotes and eukaryotes, presenting a comparative analysis to highlight key evolutionary and functional divergences.
Core Signaling Pathways: A Tale of Two Architectures
The fundamental architecture of this compound signaling, while conceptually similar—involving generation by adenylyl cyclase, action through an effector protein, and degradation by phosphodiesterase—is implemented with distinct molecular players and regulatory philosophies in prokaryotes and eukaryotes.
Prokaryotic this compound Signaling: A Direct Line to the Genome
In prokaryotes, particularly in bacteria like Escherichia coli, this compound signaling is predominantly a mechanism for regulating gene expression in response to the availability of carbon sources.[1][2][3][4] The system is characterized by its directness and relative simplicity.
The central components of the prokaryotic this compound signaling pathway are:
-
Adenylyl Cyclase (AC): Prokaryotic adenylyl cyclases are typically cytoplasmic proteins.[5] Their activity is often regulated by components of the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which senses the availability of glucose and other sugars.[6] When glucose levels are low, the PTS protein EIIA is phosphorylated and stimulates AC activity, leading to an increase in intracellular this compound.[6] Some prokaryotic adenylyl cyclases are also directly regulated by other small molecules, such as CO2.[7][8][9]
-
This compound Receptor Protein (CRP; also known as Catabolite Activator Protein, CAP): This is the primary this compound effector protein in many bacteria.[2][10] CRP is a homodimeric protein that, upon binding this compound, undergoes a conformational change that increases its affinity for specific DNA sequences.[2][10]
-
CRP-cAMP Complex: This complex binds to specific sites on the DNA, typically upstream of gene promoters, and acts as a transcriptional activator or repressor for hundreds of genes.[2][10][11] By recruiting RNA polymerase to the promoter, it enhances the transcription of genes involved in the metabolism of alternative carbon sources when glucose is scarce.[2][11]
Below is a diagram illustrating the core prokaryotic this compound signaling pathway.
Eukaryotic this compound Signaling: A Complex Web of Interactions
In contrast to the direct genomic regulation in prokaryotes, eukaryotic this compound signaling is characterized by a more elaborate and hierarchical cascade involving membrane-bound receptors, G proteins, and a diverse array of downstream effectors. This complexity allows for a wider range of cellular responses to a multitude of extracellular signals.[12][13][14]
The key players in the eukaryotic this compound signaling pathway include:
-
G Protein-Coupled Receptors (GPCRs): These are transmembrane proteins that bind to a vast array of extracellular ligands, such as hormones and neurotransmitters.[13][14]
-
Heterotrimeric G Proteins: These proteins are composed of α, β, and γ subunits and are coupled to GPCRs.[15] Upon GPCR activation, the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Stimulatory Gα (Gαs) activates adenylyl cyclase, while inhibitory Gα (Gαi) inhibits it.[14][15]
-
Adenylyl Cyclase (AC): Eukaryotes possess multiple isoforms of transmembrane adenylyl cyclases (tmACs) and a soluble adenylyl cyclase (sAC).[13][14][16] The different isoforms exhibit distinct regulatory properties, allowing for fine-tuned control of this compound production in response to various signals, including G proteins, calcium/calmodulin, and protein kinases.[14][16]
-
Protein Kinase A (PKA): This is the primary effector of this compound in most eukaryotic cells.[12][13][14] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of this compound to the regulatory subunits causes their dissociation from the catalytic subunits, which are then free to phosphorylate a wide range of substrate proteins, thereby altering their activity.[12][13]
-
Other this compound Effectors: In addition to PKA, eukaryotes have other proteins that are directly regulated by this compound, including Exchange Proteins Activated by this compound (EPACs) and cyclic nucleotide-gated (CNG) ion channels.[17][18]
The following diagram depicts the core eukaryotic this compound signaling pathway.
Quantitative Data Summary
A key aspect of understanding the differences in this compound signaling between prokaryotes and eukaryotes lies in the quantitative parameters that govern these pathways. The following tables summarize available data for key components.
Table 1: this compound Effector Binding Affinities
| Effector Protein | Organism/System | Ligand | Dissociation Constant (Kd) | Reference |
| Prokaryotic | ||||
| CRP | E. coli | This compound | ~1-2 µM | [2] |
| Eukaryotic | ||||
| PKA Type I | Bovine | This compound | ~100-300 nM | |
| PKA Type II | Bovine | This compound | ~1-3 µM |
Table 2: Adenylyl Cyclase Kinetic Parameters
| Enzyme | Organism/System | Vmax | Km (ATP) | Regulation | Reference |
| Prokaryotic | |||||
| Slr1991 AC | Synechocystis PCC 6803 | 1.13 nmol/min/mg | Activated by CO2 | [8] | |
| AC from Euglena gracilis | Euglena gracilis | 0.9-1.8 nmol/mg protein/min | 0.33-0.43 mM | [19] | |
| Eukaryotic | |||||
| Soluble AC (sAC) | Mammalian | Activated by bicarbonate and Ca2+ | [20] | ||
| Transmembrane ACs (general) | Mammalian | Varies by isoform | ~0.1-1 mM | Activated by Gαs, forskolin; inhibited by Gαi | [14] |
Table 3: Intracellular this compound Concentrations
| Organism/System | Condition | This compound Concentration | Reference |
| Prokaryotic | |||
| E. coli | Glucose-rich medium | Low (e.g., <1 µM) | [21] |
| E. coli | Glucose-starved | High (e.g., >10 µM) | [21] |
| E. coli (ΔcyaA mutant) in LB | 0 mM extracellular this compound | ~0 pmol/OD/mL | [22] |
| E. coli (wild-type) in LB | 5.4 (±1.06) pmol/OD/mL | [22] | |
| Eukaryotic | |||
| Various cell types | Basal | ~1-10 pmol/mg protein | |
| Various cell types | Stimulated (e.g., with hormone) | 10-100 fold increase |
Experimental Protocols
A variety of experimental techniques are employed to study this compound signaling. Below are detailed methodologies for key experiments.
Measurement of Intracellular this compound Levels
1. Radioimmunoassay (RIA)
This is a highly sensitive and traditional method for quantifying this compound levels.
-
Principle: The assay is based on the competition between unlabeled this compound in the sample and a fixed amount of radiolabeled this compound for a limited number of binding sites on a this compound-specific antibody.[18][23] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[18][23]
-
Protocol:
-
Sample Preparation: Lyse cells or tissues in an appropriate buffer (e.g., 0.1 M HCl) to stop phosphodiesterase activity and extract this compound. Centrifuge to remove cellular debris.[24]
-
Assay Setup: In assay tubes, combine the sample or this compound standard, a fixed amount of 125I-labeled this compound, and a specific anti-cAMP antibody.[24][25]
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., 16-24 hours at 4°C).[4]
-
Separation: Separate the antibody-bound this compound from free this compound. This can be achieved by precipitation with a secondary antibody and centrifugation or by using antibody-coated magnetic beads.[4][24]
-
Quantification: Measure the radioactivity in the bound fraction using a gamma counter.[4][23]
-
Data Analysis: Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of known this compound standards. Use this curve to determine the this compound concentration in the unknown samples.[24]
-
2. Fluorescence Resonance Energy Transfer (FRET)-based Biosensors
This method allows for the real-time measurement of this compound dynamics in living cells.
-
Principle: FRET-based this compound biosensors are genetically encoded proteins that consist of a this compound-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP).[26][27] Binding of this compound to the sensor induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in FRET efficiency.[26] This change in the ratio of acceptor to donor fluorescence is proportional to the this compound concentration.[27]
-
Protocol:
-
Cell Transfection: Transfect the cells of interest with a plasmid encoding the FRET-based this compound biosensor.
-
Cell Culture: Culture the transfected cells under appropriate conditions to allow for biosensor expression.
-
Imaging Setup: Place the cells on a fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the specific fluorophore pair).
-
Stimulation: Perfuse the cells with a buffer containing the stimulus of interest (e.g., a hormone or drug).
-
Image Acquisition: Acquire images in both the donor and acceptor emission channels over time.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence intensity for each cell or region of interest over time.[28] Changes in this ratio reflect changes in intracellular this compound concentration.[28] A calibration can be performed to convert the FRET ratio to absolute this compound concentrations.[3]
-
Measurement of Adenylyl Cyclase Activity
-
Principle: This assay measures the enzymatic conversion of [α-32P]ATP to [32P]this compound by adenylyl cyclase in cell membranes or purified enzyme preparations. The radiolabeled this compound is then separated from the unreacted ATP and other nucleotides.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, MgCl2, [α-32P]ATP, an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).
-
Enzyme Source: Add the cell membrane preparation or purified adenylyl cyclase to the reaction mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and unlabeled ATP and this compound).
-
Separation of [32P]this compound: Separate the [32P]this compound from unreacted [α-32P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.
-
Quantification: Measure the radioactivity of the eluted [32P]this compound using a scintillation counter.
-
Calculation: Calculate the specific activity of adenylyl cyclase (e.g., in pmol of this compound formed/min/mg of protein).
-
Measurement of Phosphodiesterase (PDE) Activity
-
Principle: This assay measures the hydrolysis of this compound to AMP by phosphodiesterases. The product, AMP, is then converted to adenosine by a 5'-nucleotidase, and the resulting phosphate is quantified.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, MgCl2, and the cell lysate or purified PDE.
-
Initiation: Start the reaction by adding this compound as the substrate.
-
Incubation: Incubate the reaction at a specific temperature for a defined period.
-
5'-Nucleotidase Addition: Add 5'-nucleotidase to the reaction to convert the AMP product to adenosine and inorganic phosphate.
-
Phosphate Detection: Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate to determine the amount of phosphate produced in the samples. Calculate the PDE activity (e.g., in nmol of phosphate/min/mg of protein).
-
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments in this compound signaling research.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound receptor protein - Wikipedia [en.wikipedia.org]
- 3. This compound Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixbiotech.net [phoenixbiotech.net]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Receptor-Mediated Changes of Intracellular this compound Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Regulation of prokaryotic adenylyl cyclases by CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of prokaryotic adenylyl cyclases by CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. uniprot.org [uniprot.org]
- 11. Novel Roles of this compound Receptor Protein (CRP) in Regulation of Transport and Metabolism of Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and Purification of Soluble Adenylyl Cyclase from Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Frontiers | Adenylyl cyclase isoforms 5 and 6 in the cardiovascular system: complex regulation and divergent roles [frontiersin.org]
- 15. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 16. Regulation and role of adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular this compound Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 19. Kinetic and thermodynamic characterization of adenylyl cyclase from Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic properties of "soluble" adenylyl cyclase. Synergism between calcium and bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound-CRP-activated E. coli causes growth arrest under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. microbenotes.com [microbenotes.com]
- 24. izotop.hu [izotop.hu]
- 25. medicallabnotes.com [medicallabnotes.com]
- 26. researchgate.net [researchgate.net]
- 27. Intracellular this compound measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 28. benchchem.com [benchchem.com]
The Unseen Regulator: A Technical Guide to the Physiological Significance of Basal cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of basal cyclic adenosine (B11128) monophosphate (cAMP) levels, moving beyond the well-trodden path of agonist-stimulated this compound surges to uncover the critical physiological importance of the cell's resting this compound tone. Maintained by a delicate balance between synthesis by adenylyl cyclases (AC) and degradation by phosphodiesterases (PDEs), this basal pool of this compound is not merely a cellular ground state but an active and essential regulator of cellular homeostasis, excitability, and responsiveness. Understanding its role is paramount for developing nuanced therapeutic strategies targeting the vast array of processes governed by this ubiquitous second messenger.
The Basal this compound Tone: A Dynamic Equilibrium
Cellular levels of this compound reflect the continuous, balanced activities of adenylyl cyclases (AC), which synthesize this compound from ATP, and this compound phosphodiesterases (PDEs), which hydrolyze it to 5'-AMP.[1] Basal this compound levels are established by the intrinsic, unstimulated activity of these enzymes. This constitutive activity is influenced by Gs-coupled receptors (GPCRs) that stimulate AC and Gi-coupled GPCRs that inhibit AC, creating a dynamic steady-state concentration.[2] This resting level of this compound is crucial for maintaining cellular readiness and modulating a wide range of physiological functions even in the absence of external stimuli.[3][4]
Quantitative Overview of Basal this compound
Contrary to the expectation of a near-zero resting state, basal this compound concentrations in many cell types are in the low micromolar range. This concentration is surprisingly high, often exceeding the in vitro half-maximal activation constant (EC50) for its primary effector, Protein Kinase A (PKA).[5] This apparent paradox highlights the critical role of signaling compartmentalization, which is discussed in a later section.
Table 1: Basal this compound Concentrations in Various Cell Types
| Cell Type | Basal this compound Concentration (µM) | Measurement Method | Reference(s) |
|---|---|---|---|
| Adult Ventricular Myocytes | ~1.2 | FRET-based biosensor (Epac2-camps) | [6][7] |
| Chinese Hamster Ovary (CHO) Cells | 0.71 - 1.14 | FRET-based biosensors (CUTie, EPAC-S H187) | [5][8] |
| Generic Mammalian Cells | ~1.0 | Multiple studies | [5][8] |
| Cardiac Myocytes (model estimate) | ~0.1 (microdomain), ~0.05 (cytosol) | Computational Model |[9] |
The activity of PDEs is a key determinant of these basal levels. Different cell types express a unique profile of PDE isoforms, which contributes to the specific regulation of their internal this compound environment.
Table 2: Relative PDE Activity in Adult Rat Ventricular Myocytes (ARVMs)
| PDE Isoform | Relative Contribution to Total this compound Hydrolysis (%) | Reference |
|---|---|---|
| PDE3 | 31% | [10] |
| PDE4 | 38% | [10] |
| PDE2 | Minimal |[10] |
Physiological Significance Across Systems
Basal this compound is not a passive baseline but a key modulator of cellular function. Its influence is felt across numerous physiological systems.
-
Cardiovascular System : In cardiac myocytes, basal this compound levels contribute to the regulation of contractility.[11] A high basal this compound concentration is associated with significant PKA activation, which is important for regulating pacemaker activity in sinoatrial node cells.[6] Studies in embryonic ventricular myocytes show that a high basal level of PKA activity, driven by high intrinsic AC activity, is responsible for the phosphorylation state of L-type Ca2+ channels.[12]
-
Nervous System : Basal this compound levels are integral to neuronal function, including synaptic plasticity and memory. In the visual cortex, basal this compound levels are highest during the peak of the critical period for ocular dominance plasticity, suggesting a role in developmental synaptic refinement.[13] In GT1 GnRH-secreting neurons, inhibition of PKA activity increases the basal secretion of GnRH, indicating that the basal this compound-PKA pathway provides a tonic inhibitory influence.[14]
-
Endocrine System : In pancreatic β-cells, PDEs, particularly PDE1, play a role in regulating basal this compound levels.[15] This basal tone is critical for modulating glucose-stimulated insulin (B600854) secretion. Inhibition of specific PDEs can elevate basal this compound and potentiate the insulin response.[15][16]
-
Immune System : Basal this compound is a potent regulator of both innate and adaptive immunity.[4] In regulatory T cells (Tregs), elevated basal this compound levels are an essential component of their suppressive mechanism.[3] Generally, this compound signaling limits inflammation by reducing the production of pro-inflammatory mediators in various immune cells.[3]
The Core this compound Signaling Pathway & Its Effectors
Upon stimulation of Gs-coupled GPCRs, AC activity increases, leading to a rise in this compound. This second messenger then activates its primary effectors: Protein Kinase A (PKA), Exchange Proteins Activated by this compound (EPAC), and Cyclic Nucleotide-Gated (CNG) ion channels.[17][18] The basal level of this compound ensures that these effectors are poised for rapid and precise regulation upon receptor activation.
Compartmentalization: Reconciling High Basal Levels with Signaling Fidelity
The observation that basal this compound levels (~1 µM) are often high enough to theoretically cause maximal PKA activation in vitro (EC50 ~100-300 nM) points to the necessity of subcellular compartmentalization.[5][6] this compound signaling is not uniform throughout the cell; instead, it occurs in discrete microdomains.[19][20]
These microdomains are organized by A-Kinase Anchoring Proteins (AKAPs), which act as scaffolds to bring together GPCRs, ACs, PDEs, and PKA into highly localized signaling complexes.[21] Within these domains, PDEs can efficiently hydrolyze this compound, creating a local environment where the this compound concentration is kept low. This allows for a large dynamic range for signaling, as receptor activation can cause a significant local increase in this compound to activate the tethered PKA without affecting the bulk cytosolic pool.[6][21] This model explains how high overall basal this compound can coexist with sensitive, localized signaling responses.
Experimental Protocols for Measuring Basal this compound
Accurate measurement of basal and stimulated this compound levels is fundamental to research in this field. A variety of methods are available, each with its own advantages.
This is a widely used, high-throughput method for quantifying this compound in cell lysates.[22] The principle is based on the competition between this compound from the sample and a labeled this compound tracer for binding to a specific anti-cAMP antibody.
Principle: The signal generated is inversely proportional to the amount of this compound in the sample.[22] Technologies like Homogeneous Time-Resolved Fluorescence (HTRF) use a fluorescently labeled antibody and tracer. When in close proximity (i.e., low sample this compound), excitation of a donor fluorophore results in energy transfer to an acceptor, producing a specific signal. High levels of sample this compound disrupt this interaction, leading to a decrease in the signal.[22]
Generalized Protocol (384-well plate format):
-
Cell Seeding:
-
Compound Treatment (for stimulated levels):
-
Remove culture medium and replace it with a stimulation buffer (e.g., HBSS with HEPES and BSA).[22]
-
Add test compounds (agonists, antagonists) or vehicle control. For measuring antagonist activity, cells are co-incubated with a known agonist.[23]
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature or 37°C.[23][24]
-
-
Cell Lysis and Detection:
-
Prepare detection reagents as per the manufacturer's instructions. This typically involves diluting a labeled anti-cAMP antibody (e.g., acceptor-labeled) and a labeled this compound tracer (e.g., donor-labeled) in a lysis buffer.[22]
-
Add the combined lysis and detection reagent mixture to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the competitive binding reaction to reach equilibrium.[23]
-
-
Signal Reading:
-
Read the plate on a compatible reader (e.g., HTRF-enabled microplate reader).
-
-
Standard Curve:
-
On the same plate, prepare a serial dilution of a known concentration of this compound to generate a standard curve for quantifying this compound levels in the samples.[23]
-
Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) allow for the real-time measurement of this compound dynamics in living cells, providing unparalleled spatiotemporal resolution.[25][26]
-
Principle: These sensors typically consist of a this compound-binding domain (from PKA or EPAC) flanked by two fluorescent or luminescent proteins (e.g., CFP/YFP for FRET, Rluc/YFP for BRET).[25] In the absence of this compound, the two fluorophores are in close proximity, allowing for energy transfer. The binding of this compound induces a conformational change that separates the fluorophores, leading to a decrease in the FRET or BRET signal. This change can be monitored using microscopy or plate readers.[25][26]
Implications for Drug Development
A deep understanding of basal this compound signaling is crucial for therapeutic innovation:
-
Target Specificity: Drugs that modulate AC or PDE activity will inevitably alter basal this compound levels. This can have widespread physiological consequences beyond the intended therapeutic effect.
-
Biased Agonism: The concept of compartmentalization suggests that drugs could be designed to selectively activate this compound signaling in specific subcellular locations, leading to more precise therapeutic effects with fewer side effects.
-
Disease Modulation: Pathological conditions are often associated with dysregulated basal this compound signaling. For example, reduced this compound levels are observed in peripheral nerve injury, and restoring these levels is a potential therapeutic strategy.[27] Similarly, misregulation of local this compound signaling is implicated in cardiovascular diseases, cancer, and diabetes.[19]
References
- 1. Adenylyl Cyclase [sigmaaldrich.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. The this compound Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of PKA in cell requires higher concentration of this compound than in vitro: implications for compartmentalization of this compound signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoplasmic this compound concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A specific pattern of phosphodiesterases controls the this compound signals generated by different Gs-coupled receptors in adult rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterases and Compartmentation of this compound and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenylyl cyclase/cAMP-PKA-mediated phosphorylation of basal L-type Ca(2+) channels in mouse embryonic ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Regulation of this compound accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 18. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Local this compound signaling in disease at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Subcellular Organization of the this compound Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GPCR signaling via this compound nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. This compound Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of 3-Dimensional this compound Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
investigating the downstream targets of cAMP signaling
An In-depth Technical Guide to Investigating the Downstream Targets of cAMP Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of this compound Signaling
Cyclic adenosine (B11128) 3',5'-monophosphate (this compound) is a ubiquitous and fundamental second messenger that orchestrates a vast array of physiological processes in response to extracellular stimuli.[1][2] Its synthesis is tightly controlled by G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclases (ACs), the enzymes that convert ATP to this compound.[3] The duration and magnitude of the this compound signal are further refined by the activity of cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze this compound.[1][3] As a pivotal signaling molecule, this compound regulates critical cellular functions, including metabolism, gene transcription, cell growth, calcium homeostasis, and muscle contraction.[1][4]
The specificity of cellular responses to a global signal like this compound is achieved through the action of distinct downstream effector proteins and the compartmentalization of signaling components into discrete microdomains.[5][6][7] Alterations in this pathway are implicated in numerous diseases, making its components key targets for therapeutic intervention.[2][3] This guide provides an in-depth overview of the primary downstream targets of this compound, details key experimental methodologies for their investigation, and presents quantitative data to inform research and development.
Core Downstream Effectors of this compound
The intracellular effects of this compound are primarily mediated by three main classes of effector proteins: Protein Kinase A (PKA), Exchange Protein directly activated by this compound (EPAC), and Cyclic Nucleotide-Gated (CNG) ion channels.[1][4][8]
Protein Kinase A (PKA)
PKA is the most classic and extensively studied this compound effector.[9][10] In its inactive state, PKA exists as a heterotetramer of two regulatory (R) and two catalytic (C) subunits.[11] The binding of this compound to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits.[9][11] These active C subunits then phosphorylate a multitude of substrate proteins on serine or threonine residues, modulating their activity and triggering downstream cellular responses.[1][2] PKA targets include transcription factors (e.g., CREB), ion channels, and enzymes involved in various metabolic processes.[1][11]
Caption: Overview of the primary this compound signaling pathways.
Exchange Protein Directly Activated by this compound (EPAC)
Discovered more recently than PKA, EPACs (EPAC1 and EPAC2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[1][9][10] Upon binding this compound, EPAC undergoes a conformational change that exposes its catalytic GEF domain, allowing it to promote the exchange of GDP for GTP on Rap proteins, thereby activating them.[8] Activated Rap proteins, in turn, regulate a variety of cellular processes, including cell adhesion, secretion, and modulation of the actin cytoskeleton.[1] The existence of EPAC provides a PKA-independent mechanism for this compound action.[10]
Caption: The EPAC-Rap signaling cascade.
Cyclic Nucleotide-Gated (CNG) Ion Channels
CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including this compound.[1][8] Found primarily in photoreceptor cells and olfactory sensory neurons, they also play roles in other tissues.[9] The binding of this compound to the intracellular domain of the channel causes it to open, allowing the influx of cations like Ca²⁺ and Na⁺.[11] This influx alters the cell's membrane potential and intracellular calcium concentration, thereby coupling the this compound signal directly to changes in cellular excitability and calcium-dependent signaling pathways.[2][11]
Experimental Protocols for Investigating Downstream Targets
A multi-faceted approach is required to accurately identify and characterize the downstream targets of this compound. This involves quantifying this compound levels, assessing the activity of its primary effectors, and identifying the ultimate protein and gene expression changes.
Measuring Intracellular this compound Levels
Accurate quantification of intracellular this compound is the first step in studying its signaling cascade. Several robust methods are available, with the choice depending on the required throughput, sensitivity, and desire for real-time measurements.[12]
Protocol 3.1.1: this compound Measurement using Competitive ELISA
This protocol provides a quantitative endpoint measurement of this compound from cell lysates and is suitable for medium- to high-throughput screening.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well).
-
GPCR agonist or other stimuli (e.g., Forskolin).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent this compound degradation.
-
Cell Lysis Buffer.
-
Competitive ELISA-based this compound assay kit (containing this compound-HRP conjugate, anti-cAMP antibody, wash buffers, and substrate).
-
Microplate reader capable of measuring absorbance at 450 nm.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Cell Stimulation:
-
Remove culture medium and replace it with stimulation buffer, with or without a PDE inhibitor like IBMX.
-
Add the agonist or compound of interest at various concentrations. Include a positive control (e.g., Forskolin) and a negative control (vehicle).
-
Incubate for the desired time at 37°C.
-
-
Cell Lysis: Aspirate the stimulation buffer and add Cell Lysis Buffer to each well. Agitate on a plate shaker for 10 minutes to ensure complete lysis.
-
ELISA Procedure (as per kit instructions):
-
Add samples, standards, and controls to the wells of the anti-cAMP antibody-coated plate.
-
Add the this compound-HRP conjugate to each well. This will compete with the this compound in the sample for binding to the antibody.
-
Incubate for the specified time (e.g., 2 hours) at room temperature.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add TMB substrate to each well and incubate in the dark until color develops. The intensity of the color is inversely proportional to the amount of this compound in the sample.[13]
-
Add a stop solution to halt the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the known this compound standards.
-
Calculate the this compound concentration in the samples by interpolating their absorbance values from the standard curve.[14]
-
Caption: Experimental workflow for this compound measurement using ELISA.
Assessing PKA Activity and Identifying Substrates
Determining which proteins are phosphorylated by PKA is crucial for understanding the functional consequences of this compound signaling.
Protocol 3.2.1: Non-Radioactive PKA Kinase Activity Assay
This ELISA-based method quantifies the activity of PKA from purified or partially purified samples by measuring the phosphorylation of a specific peptide substrate.[15]
Materials:
-
PKA sample (e.g., cell lysate, immunoprecipitated PKA).
-
PKA Kinase Activity Assay Kit (e.g., Abcam ab139435, Arbor Assays K027-H1).[15][16] Kit typically includes:
-
Microplate pre-coated with PKA substrate peptide.
-
ATP.
-
Phospho-specific antibody that recognizes the phosphorylated substrate.
-
HRP-conjugated secondary antibody.
-
Wash buffers, TMB substrate, and stop solution.
-
-
Microplate reader (450 nm).
Methodology:
-
Sample Preparation: Prepare cell lysates or purified PKA samples according to the kit's recommendations.
-
Kinase Reaction:
-
Add samples and PKA standards to the substrate-coated wells.
-
Initiate the phosphorylation reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the recommended time (e.g., 90 minutes) to allow PKA to phosphorylate the substrate.[16]
-
-
Detection:
-
Wash the wells to remove ATP and non-adherent proteins.
-
Add the primary antibody specific for the phosphorylated substrate and incubate.[15]
-
Wash the wells, then add the HRP-conjugated secondary antibody and incubate.
-
Perform a final wash series.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate until sufficient color develops. The signal is directly proportional to PKA activity.[15]
-
Add stop solution.
-
Measure absorbance at 450 nm.
-
-
Analysis: Calculate PKA activity in the samples by comparing their absorbance to the standard curve generated with the PKA standards.[17]
Protocol 3.2.2: Identification of PKA Substrates via Quantitative Phosphoproteomics
This high-throughput approach identifies and quantifies thousands of phosphorylation sites across the proteome, revealing direct and indirect PKA substrates on a systems level.[5][6]
Methodology Overview:
-
Cell Culture and Labeling (e.g., SILAC): Culture cells in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) essential amino acids (e.g., Lysine, Arginine). This allows for the differentiation of two cell populations by mass.
-
Perturbation: Treat the "heavy" labeled cells with a PKA activator (e.g., Forskolin + IBMX) and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" cell populations. Digest the combined proteome into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are typically low in abundance, they must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[5][18]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptide sequence and the site of phosphorylation, and it will quantify the relative abundance of the "light" versus "heavy" versions of each peptide.
-
Data Analysis:
-
Identify peptides that show a significant increase in the "heavy"/"light" ratio. These represent phosphorylation sites that are upregulated upon PKA activation.
-
Use bioinformatics tools to search for the PKA consensus motif (e.g., R-R-X-S/T) near the regulated sites to distinguish likely direct substrates from indirect targets.[19]
-
Caption: Workflow for PKA substrate discovery using phosphoproteomics.
Assessing EPAC Activity
EPAC activity is most commonly assessed by measuring the activation of its direct downstream target, Rap1.
Protocol 3.3.1: Rap1 Activation Pulldown Assay
This assay uses a fusion protein containing the Rap-binding domain (RBD) of a Rap effector (like RalGDS), which specifically binds to the active, GTP-bound form of Rap1.[20]
Materials:
-
Cell lysates from control and stimulated (e.g., with the EPAC-specific agonist 8-pCPT-2'-O-Me-cAMP) cells.
-
Rap1 Activation Assay Kit (containing RalGDS-RBD beads or similar).
-
Primary antibody against Rap1.
-
HRP-conjugated secondary antibody.
-
Reagents for SDS-PAGE and Western Blotting.
-
Chemiluminescence detection system.
Methodology:
-
Cell Stimulation and Lysis: Treat cells with an EPAC activator or vehicle control. Lyse cells rapidly in a buffer that preserves GTP binding.
-
Lysate Clarification: Centrifuge lysates to pellet cellular debris and collect the supernatant. Reserve a small aliquot of each lysate as the "Total Rap1" input control.
-
Pulldown of Active Rap1:
-
Incubate the remaining cell lysates with RalGDS-RBD beads. The beads will bind to the active Rap1-GTP.
-
Incubate with gentle rocking at 4°C for 1 hour.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins (the "pulldown" sample) and the "Total Rap1" input samples by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Rap1, followed by an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence substrate.
-
Compare the band intensity in the pulldown lane for the stimulated sample versus the control sample. An increased signal in the stimulated lane indicates EPAC-mediated Rap1 activation. The input lanes should show equal Rap1 levels across samples.
-
Quantitative Data Presentation
Quantitative proteomics and transcriptomics have been instrumental in defining the landscape of this compound-mediated cellular changes. The data below are illustrative examples derived from published studies.
Table 1: Summary of a Quantitative Proteomics Study on this compound/PKA Signaling This table summarizes findings from a study using iTRAQ labeling to quantify protein expression changes in S49 lymphoma cells following treatment with a this compound analog.[3][21]
| Treatment Condition | Duration | Number of Proteins Quantified | Number of Proteins with Altered Expression | Key Functional Categories Affected | Reference |
| 8-CPT-cAMP | 6 hours | 1056 | 19 | Cell Cycle Regulation, Protein Transport | [21] |
| 8-CPT-cAMP | 24 hours | 1056 | 30 | Transcription Regulation, ATP Binding, Stress Response | [3][21] |
| Forskolin + IBMX | 6 hours | 1056 | 21 | Purine Nucleotide Binding, Oxidative Stress | [21] |
Table 2: Summary of a Quantitative Phosphoproteomics Study for PKA Substrate Identification This table summarizes results from a study that combined pharmacological perturbation of PKA with LC-MS/MS to identify substrates in human cells.[19]
| PKA Perturbation | Number of Phosphopeptides Identified | Putative PKA Substrates Identified | Known PKA Substrates Rediscovered | Substrates Confirmed by In Vitro Assay | Reference |
| PKA Activator (Forskolin) | 2755 | 29 | 8 | 18 | [19] |
| PKA Inhibitor (H-89) | 3191 | 29 | 8 | 18 | [19] |
Table 3: Comparison of this compound Measurement Techniques This table compares common methods for quantifying intracellular this compound.
| Technique | Principle | Throughput | Readout | Key Advantage | Reference |
| TR-FRET | Competitive immunoassay | High | Ratiometric fluorescence | Homogeneous "mix-and-read" format | [12] |
| AlphaScreen | Competitive immunoassay | High | Luminescence | High sensitivity | [12] |
| Competitive ELISA | Competitive immunoassay | Medium-High | Absorbance | Cost-effective, standard equipment | [13][14] |
| FRET Biosensors | Conformational change of a sensor protein expressed in cells | Low-Medium | Ratiometric fluorescence | Real-time kinetics in living cells | [12][22] |
Conclusion and Future Directions
The investigation of this compound's downstream targets has evolved from single-protein studies to systems-level analyses. The primary effectors—PKA, EPAC, and CNG channels—initiate divergent signaling cascades that are fundamental to cellular physiology. The combination of classic biochemical assays with advanced quantitative phosphoproteomic techniques provides a powerful toolkit for researchers.[6] This integrated approach allows for the validation of known pathways and the discovery of novel substrates and regulatory networks.[23][24]
Future research will continue to focus on the spatiotemporal dynamics of this compound signaling. Understanding how A-Kinase Anchoring Proteins (AKAPs) and other scaffolding molecules organize specific pools of PKA and EPAC to achieve signaling specificity is a key frontier.[8] The development of more specific pharmacological tools, including novel EPAC inhibitors and activators, will be crucial for dissecting the distinct roles of PKA and EPAC in health and disease, ultimately paving the way for more targeted therapeutic strategies.[25][26]
References
- 1. cusabio.com [cusabio.com]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KEGG PATHWAY: map04024 [kegg.jp]
- 5. Quantitative Phosphoproteomics to Study this compound Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. This compound Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular this compound Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epac and PKA: a tale of two intracellular this compound receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 16. arborassays.com [arborassays.com]
- 17. Invitrogen PKA (Protein Kinase A) Colorimetric Activity Kit 96 Tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 18. Quantitative phosphoproteomic analysis reveals unique this compound signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Proteomics Analysis of the this compound/Protein Kinase A Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biophysical Techniques for Detection of this compound and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. biorxiv.org [biorxiv.org]
- 25. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists | PLOS One [journals.plos.org]
- 26. Identification and validation of modulators of exchange protein activated by this compound (Epac) activity: structure-function implications for Epac activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Key Methods for Measuring Intracellular cAMP
An essential second messenger, cyclic adenosine (B11128) monophosphate (cAMP) is pivotal in numerous signal transduction pathways, regulating key physiological processes such as metabolism, gene transcription, and immune responses. The intracellular concentration of this compound is tightly controlled by the activity of adenylyl cyclases (ACs), which synthesize this compound from ATP, and phosphodiesterases (PDEs), which hydrolyze it. Dysregulation of this compound signaling is implicated in a variety of diseases, including endocrine disorders, cardiovascular diseases, and cancer, making the accurate measurement of intracellular this compound levels a critical aspect of both basic research and drug discovery.
This document provides detailed application notes and protocols for several widely used methods to quantify intracellular this compound levels, catering to the needs of researchers, scientists, and drug development professionals.
A variety of methods are available for the quantification of intracellular this compound, each with its own set of advantages and limitations. The choice of assay often depends on factors such as the required sensitivity, throughput, and the specific experimental context. The most common techniques include competitive immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA), homogenous assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and reporter gene assays.
Competitive Immunoassays (ELISA)
Competitive ELISAs are a well-established and widely used method for this compound quantification. In this assay, free this compound in the sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme like horseradish peroxidase, HRP) for binding to a limited number of anti-cAMP antibody-coated wells. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays are a popular choice for high-throughput screening (HTS) due to their homogeneous format (no wash steps) and high sensitivity. These assays utilize a pair of fluorophores, a donor (often a lanthanide like europium or terbium) and an acceptor. In a competitive TR-FRET assay for this compound, a this compound-specific antibody is labeled with the donor, and a this compound analog is labeled with the acceptor. In the absence of free this compound, the antibody binds to the labeled this compound, bringing the donor and acceptor into close proximity and allowing FRET to occur. This compound in the sample competes for antibody binding, disrupting FRET and leading to a decrease in the acceptor signal.
Reporter Gene Assays
Reporter gene assays provide a functional measure of this compound signaling by linking the activation of a this compound-responsive element (CRE) to the expression of a reporter protein, such as luciferase or β-galactosidase. When intracellular this compound levels rise, protein kinase A (PKA) is activated, which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to CRE sequences in the promoter of the reporter gene, driving its expression. The amount of reporter protein produced is proportional to the level of this compound signaling.
Quantitative Data Summary
The performance of different this compound assays can be compared based on several key parameters, including sensitivity (limit of detection), dynamic range, and the Z'-factor, a statistical measure of assay quality for HTS.
| Assay Type | Sensitivity (Limit of Detection) | Dynamic Range | Z'-Factor | Throughput |
| Competitive ELISA | 0.1 - 1 pmol/mL | 0.1 - 100 pmol/mL | 0.5 - 0.7 | Low to Medium |
| TR-FRET | 0.05 - 0.5 nM | 0.1 - 1000 nM | > 0.7 | High |
| Reporter Gene Assay | Varies with cell type and reporter | 2-3 log units | 0.6 - 0.8 | Medium to High |
Experimental Protocols
Protocol 1: Competitive ELISA for Intracellular this compound Measurement
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
This compound ELISA kit (containing anti-cAMP antibody-coated plate, this compound-HRP conjugate, this compound standards, wash buffer, and substrate solution)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and culture overnight. Treat cells with desired compounds (e.g., GPCR agonists or antagonists) for the appropriate time.
-
Cell Lysis: Aspirate the culture medium and lyse the cells by adding 100 µL of 0.1 M HCl per well. Incubate for 10 minutes at room temperature with gentle shaking.
-
Sample Acetylation (Optional but Recommended for Increased Sensitivity): Acetylate the samples and standards according to the kit manufacturer's instructions. This typically involves adding a mixture of acetic anhydride (B1165640) and triethylamine.
-
ELISA Procedure:
-
Add 50 µL of standards or acetylated samples to the appropriate wells of the anti-cAMP antibody-coated plate.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known this compound concentrations. Use the standard curve to determine the this compound concentration in the samples. The concentration of this compound is inversely proportional to the absorbance.
Protocol 2: TR-FRET Assay for Intracellular this compound Measurement
Materials:
-
Cells of interest
-
Cell lysis and detection buffer (provided in the TR-FRET kit)
-
This compound TR-FRET kit (containing europium-labeled anti-cAMP antibody, acceptor-labeled this compound analog, and this compound standards)
-
White, low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a white 384-well plate and culture overnight. Treat cells with compounds as required.
-
Assay Reagent Preparation: Prepare the detection reagents by diluting the europium-labeled anti-cAMP antibody and the acceptor-labeled this compound analog in the provided lysis and detection buffer.
-
Lysis and Detection:
-
Remove the culture medium.
-
Add 10 µL of the prepared detection reagent mix to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate using a TR-FRET-compatible reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Generate a standard curve by plotting the emission ratio of the standards against their this compound concentrations. Determine the this compound concentration in the samples from the standard curve. The TR-FRET signal is inversely proportional to the this compound concentration.
Signaling Pathway and Workflow Diagrams
Caption: The this compound signaling pathway, from ligand binding to gene expression.
Caption: Workflow for intracellular this compound measurement using a competitive ELISA.
Caption: Workflow for intracellular this compound measurement using a TR-FRET assay.
Application Note: A Detailed Protocol for Competitive cAMP ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger crucial for intracellular signal transduction in response to a variety of extracellular stimuli. It plays a pivotal role in regulating numerous physiological processes, including metabolism, gene transcription, and cellular proliferation. The quantification of intracellular this compound levels is therefore fundamental in many areas of biological research and drug discovery. The competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for measuring this compound concentrations in a diverse range of biological samples. This document provides a detailed, step-by-step protocol for performing a competitive this compound ELISA, guidance on data analysis, and troubleshooting tips.
Principle of the Assay
The competitive this compound ELISA is an immunoassay based on the principle of competition between this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP)) for a limited number of binding sites on a specific anti-cAMP antibody.[1][2][3] The antibody is immobilized on a microplate. During incubation, the free this compound from the sample and the enzyme-conjugated this compound compete to bind to the antibody. After a washing step to remove unbound components, a substrate is added. The enzyme converts the substrate into a detectable signal (colorimetric, fluorometric, or chemiluminescent). The intensity of the signal is inversely proportional to the concentration of this compound in the sample; higher concentrations of this compound in the sample lead to less binding of the enzyme-conjugated this compound and thus a weaker signal.[1][2]
Signaling Pathway
The synthesis of this compound is catalyzed by the enzyme adenylyl cyclase, which is often activated by G-protein coupled receptors (GPCRs). The intracellular levels of this compound are regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[4]
Caption: The this compound signaling pathway, initiated by ligand binding to a GPCR.
Experimental Workflow
The general workflow for a competitive this compound ELISA involves sample and standard preparation, the competitive binding reaction, washing steps, substrate incubation, and signal detection.
Caption: A generalized workflow for a competitive this compound ELISA.
Detailed Experimental Protocol
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit, as reagents and incubation times may vary.[5]
1. Reagent Preparation:
-
Wash Buffer: Prepare 1X Wash Buffer by diluting the concentrated (e.g., 20X) buffer with deionized water.[2][6] Allow the concentrate to come to room temperature and mix well to dissolve any precipitated salts before dilution.[2]
-
This compound Standards: Prepare a serial dilution of the this compound standard.[7] A common procedure involves diluting a high-concentration stock to create a top standard, followed by several serial dilutions to generate a standard curve.[5] For samples with very low this compound levels, an optional acetylation step can be performed on the standards and samples to increase assay sensitivity.[1][2][7] If using this option, prepare the acetylating reagent as per the kit instructions and use the acetylated standards within 30 minutes.[2]
2. Sample Preparation:
The appropriate sample preparation method depends on the sample type. To prevent this compound degradation by phosphodiesterases, samples are often treated with 0.1 M HCl.[2]
-
Cell Lysates: Aspirate the culture medium and lyse the cells by adding 0.1 M HCl (e.g., 1 mL per 1x10^6 cells).[2] Cell lysis can be enhanced by adding 0.1-1% Triton™ X-100 to the HCl.[2] Centrifuge to pellet cell debris and collect the supernatant for the assay.[2]
-
Tissue Homogenates: Flash-freeze tissue in liquid nitrogen immediately after collection.[8] Grind the frozen tissue to a fine powder. Homogenize the powder in approximately 10 volumes of 0.1 M HCl.[2][8] Centrifuge to pellet debris and use the supernatant.[2]
-
Serum/Plasma: Collect blood and prepare serum or plasma using standard procedures. Plasma is often collected using EDTA as an anticoagulant.[6][9] Samples typically require a dilution (e.g., at least 1:2) in the appropriate assay buffer.[1]
-
Saliva and Urine: Centrifuge to remove particulate matter. These samples may also require dilution.
3. Assay Procedure:
Run all standards and samples in duplicate or triplicate for statistical validity.[10][11]
-
Plate Setup: Determine the number of wells required for standards, samples, and controls (e.g., Blank, Non-Specific Binding (NSB), and Zero Standard (B0)).[2]
-
Adding Reagents: The order of addition can vary between kits. A common procedure is as follows:
-
Add 100 µL of the appropriate standard or sample to the designated wells of the antibody-coated microplate.[2][12]
-
Add 50 µL of the enzyme-cAMP conjugate (e.g., this compound-AP or this compound-HRP) to each well except the Blank and Total Activity wells.[2]
-
Add 50 µL of the anti-cAMP antibody to each well except the Blank, Total Activity, and NSB wells.[12]
-
-
Incubation: Seal the plate and incubate for 2 hours at room temperature, often with gentle shaking (~500 rpm).[2][12] This allows for the competitive binding reaction to occur.
-
Washing: Aspirate the contents of the wells. Wash the plate 3 to 5 times with 1X Wash Buffer (e.g., 400 µL per well).[2][7] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[2][10]
-
Substrate Addition: Add the substrate solution (e.g., pNpp for AP or TMB for HRP) to each well (e.g., 200 µL).[2]
-
Development: Incubate the plate at room temperature for a specified time (e.g., 1 hour for pNpp, 15-30 minutes for TMB), protecting it from light.[2][4][10]
-
Stopping the Reaction: Add Stop Solution (e.g., 50 µL) to each well. The order of addition should be the same as the substrate addition.[1][4]
-
Reading the Plate: Read the optical density (OD) of each well on a microplate reader. For colorimetric assays, the wavelength is typically 405 nm or 450 nm.[1][4] Blank the reader against the Blank wells.[2]
Data Presentation and Analysis
1. Standard Curve Data:
The results are typically analyzed by generating a standard curve. The absorbance values are inversely proportional to the this compound concentration.
| Standard Concentration (pmol/mL) | Mean Absorbance (OD) | % B/B0 |
| 0 (B0) | 1.850 | 100% |
| 2 | 1.575 | 85% |
| 5 | 1.250 | 68% |
| 10 | 0.950 | 51% |
| 20 | 0.650 | 35% |
| 50 | 0.350 | 19% |
| 100 | 0.200 | 11% |
| NSB (Non-Specific Binding) | 0.050 | - |
% B/B0 is calculated as [(Mean OD of Standard - Mean OD of NSB) / (Mean OD of B0 - Mean OD of NSB)] x 100.
2. Calculation of Results:
-
Average Replicates: Calculate the average OD for each set of duplicate/triplicate standards and samples.[11]
-
Subtract Background: Subtract the average OD of the NSB wells from the average OD of all other wells.
-
Generate Standard Curve: Plot the OD (or %B/B0) for the standards on the y-axis against the corresponding this compound concentration on the x-axis. It is highly recommended to use a four-parameter logistic (4-PL) curve-fitting program for analysis.[2][13]
-
Determine Sample Concentration: Interpolate the this compound concentration for each sample from the standard curve using its average OD value.[11]
-
Apply Dilution Factor: If samples were diluted, multiply the concentration read from the standard curve by the dilution factor to obtain the original concentration in the sample.[11]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Weak or No Signal | Reagents added in wrong order or expired. | Carefully follow the protocol; check reagent expiration dates. |
| Insufficient incubation time or temperature. | Ensure incubations are for the recommended duration and at the correct temperature.[14] | |
| Inadequate washing. | Ensure thorough washing to remove unbound components. | |
| High Background | Insufficient washing. | Increase the number of wash steps or the soaking time during washes. |
| Contamination of reagents. | Use fresh, uncontaminated reagents and sterile pipette tips. | |
| Plate exposed to light during substrate incubation. | Keep the plate in the dark during substrate incubation.[15] | |
| High Variability (Poor Replicates) | Inconsistent pipetting. | Ensure pipettes are calibrated and use proper pipetting technique.[14][15] |
| Wells dried out. | Use a plate sealer during long incubations.[14][15] | |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before adding them to the plate.[14] | |
| Poor Standard Curve | Improper standard dilution. | Prepare fresh standards and double-check dilution calculations.[16] |
| Incorrect curve fit model used. | Use a 4-parameter logistic curve fit for best results.[13] |
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. content.abcam.com [content.abcam.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Assay Procedure for Competitive-ELISA [elabscience.com]
- 11. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 12. Cyclic AMP ELISA Kit (ab133039) is not available | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. iacld.com [iacld.com]
- 15. ELISA Troubleshooting Guide – ELISA Tests [elisatests.in]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application of cAMP Analogs in Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene transcription, cell growth, and differentiation.[1][2][3] The intracellular levels of this compound are tightly controlled by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[4][5] The primary downstream effectors of this compound are Protein Kinase A (PKA) and the Exchange Protein directly Activated by this compound (Epac).[4][5][6] The development of synthetic this compound analogs has provided researchers with powerful tools to dissect the complex signaling networks governed by this compound. These analogs, modified at various positions on the adenine (B156593) ring, ribose, or phosphate (B84403) group, exhibit a range of properties, including increased cell permeability, resistance to hydrolysis by PDEs, and selectivity for either PKA or Epac.[7] This allows for the precise modulation of specific branches of the this compound signaling pathway, enabling a deeper understanding of their physiological and pathological roles.
This document provides detailed application notes and protocols for the use of various this compound analogs in research. It includes a summary of quantitative data for commonly used analogs, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and experimental workflows.
The this compound Signaling Pathway
The canonical this compound signaling pathway is initiated by the binding of an extracellular ligand to a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of this compound from ATP.[5][8] this compound then activates its downstream effectors, PKA and Epac, to elicit a cellular response.[4][5][6]
Quantitative Data for Common this compound Analogs
The selection of an appropriate this compound analog is crucial for the successful design and interpretation of experiments. The following tables summarize the quantitative data for various this compound analogs, categorized by their selectivity for PKA and Epac.
Table 1: PKA-Selective Agonists
| This compound Analog | Modification | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | Notes | Reference(s) |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | N6-substituted | ~130 | ~1300 | Full PKA activator, inefficient Epac activator. | [9] |
| Sp-8-Br-cAMPS | C8, Sp-phosphorothioate | 360 | ND | Potent PKA activator, resistant to PDEs. | [10] |
| 8-Bromo-cAMP | C8-substituted | ND | ND | Activates PKA with a Ka of 50 nM. Also activates Epac. | [11] |
ND: Not determined in the cited studies.
Table 2: Epac-Selective Agonists
| This compound Analog | Modification | Epac1 EC50 (µM) | PKA Activation | Notes | Reference(s) |
| 8-pCPT-2'-O-Me-cAMP | C8, 2'-O-Me | 2.2 | >10 µM | "Super activator" of Epac. Widely used Epac-selective tool. | [12][13] |
| 8-pCPT-2'-O-Me-cAMP-AM | C8, 2'-O-Me, AM-ester | ND | ND | Cell-permeant prodrug of 8-pCPT-2'-O-Me-cAMP. | [14][15] |
ND: Not determined in the cited studies.
Table 3: PKA Antagonists
| This compound Analog | Modification | PKA I Ki (µM) | PKA II Ki (µM) | Notes | Reference(s) |
| Rp-cAMPS | Rp-phosphorothioate | 12.5 | 4.5 | Competitive antagonist of PKA activation. Resistant to PDEs. | [16][17] |
| Rp-8-Br-cAMPS | C8, Rp-phosphorothioate | ND | ND | Improved cell permeability and potency compared to Rp-cAMPS. | [18] |
ND: Not determined in the cited studies.
Table 4: Non-Selective Agonists and Other Analogs
| This compound Analog | Modification | Primary Target(s) | IC50/EC50 | Notes | Reference(s) |
| Dibutyryl-cAMP (db-cAMP) | N6, 2'-O-dibutyryl | PKA | Varies | Cell-permeable. Hydrolyzed intracellularly to active this compound. | [4][6] |
| 8-Cl-cAMP | C8-chloro | PKA-I selective (in some contexts) | 2.3 - 13.6 µM (antiproliferative) | Antiproliferative effects may be PKA-independent. | [8] |
| Sp-cAMPS-AM | Sp-phosphorothioate, AM-ester | PKA | ND | Cell-permeant prodrug of the PKA activator Sp-cAMPS. | [7] |
ND: Not determined in the cited studies.
Experimental Protocols
In Vitro PKA Activity Assay (Radioactive Filter-Binding Assay)
This protocol measures the activity of PKA by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.
Materials:
-
Purified PKA catalytic subunit
-
This compound analog to be tested
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
P81 Phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and vials
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Prepare Reagents: Prepare stock solutions of the this compound analog and PKA substrate. Prepare the [γ-³²P]ATP mix by diluting the radioactive ATP with unlabeled ATP to the desired specific activity.
-
Set up Reaction: In a microcentrifuge tube on ice, prepare the reaction mixture containing Kinase Assay Buffer, PKA substrate peptide (e.g., 100 µM), and the desired concentration of the this compound analog.
-
Add PKA: Add the purified PKA catalytic subunit to the reaction mixture.
-
Initiate Reaction: Start the phosphorylation reaction by adding the [γ-³²P]ATP mixture. The final ATP concentration is typically 10-100 µM.
-
Incubate: Incubate the reaction at 30°C for 10-30 minutes. Ensure the reaction is within the linear range.
-
Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. Immediately immerse the paper in a beaker of 75 mM phosphoric acid to stop the reaction.[2]
-
Wash: Wash the P81 paper three to four times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]
-
Quantify: Place the washed P81 paper in a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured PKA activity (in cpm) against the concentration of the this compound analog to determine the EC50 value.
Epac Activation Assay (Rap1 Pull-Down Assay)
This protocol measures the activation of Epac by quantifying the amount of its downstream effector, Rap1, in its active GTP-bound state.
Materials:
-
Cells expressing Epac and Rap1
-
This compound analog to be tested (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease inhibitors)
-
GST-RalGDS-RBD (Ras-binding domain) beads
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the Epac-selective this compound analog for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify Lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pull-Down: Incubate the clarified lysates with GST-RalGDS-RBD beads for 1 hour at 4°C to pull down active, GTP-bound Rap1.[19]
-
Wash: Wash the beads several times with Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an anti-Rap1 antibody to detect the amount of active Rap1 that was pulled down.
-
Data Analysis: Quantify the band intensities from the Western blot to determine the relative amount of activated Rap1 in response to different concentrations of the this compound analog.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cultured cells
-
This compound analog to be tested
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.[20]
-
Treatment: Treat the cells with various concentrations of the this compound analog for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[20]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound analog concentration to determine the IC50 value.
Conclusion
This compound analogs are indispensable tools in modern biological research, providing a means to selectively activate or inhibit specific components of the this compound signaling pathway. The careful selection of analogs based on their known properties, coupled with the use of robust and well-defined experimental protocols, is essential for generating reliable and interpretable data. The information and protocols provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound analogs to explore the multifaceted roles of this critical second messenger in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound analog mapping of Epac1 and this compound kinase. Discriminating analogs demonstrate that Epac and this compound kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Epac-Selective this compound Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of this compound-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 8-pCPT-2-O-Me-cAMP-AM | EPAC Activators: R&D Systems [rndsystems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Rp-cAMPS | PKA I/II Antagonist | MCE [medchemexpress.cn]
- 18. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Epac-Rap1 Signaling Pathway Controls this compound-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. One moment, please... [chondrex.com]
Application Notes and Protocols for Manipulating cAMP Levels in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger pivotal in regulating a vast array of cellular processes, including signal transduction, gene expression, and metabolism. The ability to precisely manipulate intracellular this compound levels is a critical tool for researchers investigating these pathways and for professionals in drug development screening for novel therapeutics. These application notes provide a comprehensive overview of common techniques to increase and decrease this compound levels in cultured cells, complete with detailed protocols and quantitative data to guide experimental design.
Core Concepts: The this compound Signaling Pathway
Intracellular this compound levels are dynamically regulated by the interplay between its synthesis by adenylyl cyclases (AC) and its degradation by phosphodiesterases (PDEs). G protein-coupled receptors (GPCRs) are key upstream regulators of this pathway. GPCRs associated with stimulatory G proteins (Gs) activate adenylyl cyclase, leading to increased this compound production. Conversely, GPCRs coupled to inhibitory G proteins (Gi) suppress adenylyl cyclase activity, resulting in decreased this compound levels.
Section 1: Techniques for Increasing Intracellular this compound Levels
Elevating intracellular this compound is often desired to mimic the effects of Gs-coupled receptor activation or to study the downstream consequences of PKA activation. This can be achieved by directly activating adenylyl cyclase or by inhibiting the phosphodiesterases that degrade this compound.
Direct Activation of Adenylyl Cyclase: Forskolin
Forskolin is a labdane (B1241275) diterpene that directly and potently activates most isoforms of adenylyl cyclase, leading to a rapid and substantial increase in intracellular this compound levels.[1][2][3][4] This makes it a valuable tool for studying this compound-mediated processes independently of GPCR activation.
Inhibition of Phosphodiesterases (PDEs): IBMX
3-isobutyl-1-methylxanthine (IBMX) is a non-selective competitive inhibitor of phosphodiesterases (PDEs).[5][6][7] By blocking the degradation of this compound to AMP, IBMX effectively increases and prolongs the intracellular this compound signal initiated by basal or stimulated adenylyl cyclase activity.[5][8] It is often used in combination with adenylyl cyclase activators to achieve a synergistic and sustained elevation of this compound.[5]
References
- 1. What are this compound inhibitors and how do they work? [synapse.patsnap.com]
- 2. Quantitative measurement of this compound concentration using an exchange protein directly activated by a this compound-based FRET-sensor. | Semantic Scholar [semanticscholar.org]
- 3. Studying GPCR/cAMP pharmacology from the perspective of cellular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Signaling: The cAMP-Glo™ Assay - Protocols and Applications
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive guide to the cAMP-Glo™ Assay, a robust and sensitive method for quantifying cyclic adenosine (B11128) monophosphate (this compound). This application note details the assay's principles, provides step-by-step experimental protocols, and explores its diverse applications in cellular signaling research and drug discovery.
Introduction to the this compound-Glo™ Assay
The this compound-Glo™ Assay is a homogeneous, bioluminescent, high-throughput assay designed to measure this compound levels in cells.[1][2][3] Its core principle lies in the competition between this compound and ATP in a protein kinase A (PKA)-mediated reaction. Intracellular this compound stimulates the activity of PKA, which in turn depletes the available ATP. The remaining ATP is then quantified using a luciferase reaction, where the amount of light produced is inversely proportional to the concentration of this compound.[2][3][4] This sensitive and reliable method has become a cornerstone in the study of G protein-coupled receptors (GPCRs) and other signaling pathways that modulate intracellular this compound.
The assay offers several advantages, including high sensitivity, a broad dynamic range, and suitability for high-throughput screening (HTS) in 96-, 384-, and 1536-well formats.[2][5] Furthermore, its bioluminescent readout is less susceptible to interference from fluorescent compounds, a common challenge in drug discovery screens.[2]
Core Principles and Signaling Pathway
The this compound signaling pathway is a fundamental mechanism in cellular communication, primarily initiated by the activation of GPCRs. The binding of a ligand to a Gs or Gi-coupled GPCR triggers a conformational change, leading to the activation or inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to this compound.[4] This second messenger then activates downstream effectors, most notably PKA, which phosphorylates a multitude of target proteins, thereby regulating diverse cellular processes.
dot
Figure 1: The Gs/Gi-coupled GPCR-cAMP signaling pathway.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the this compound-Glo™ Assay, adaptable for different cell types and plate formats.
Materials:
-
This compound-Glo™ Assay Kit (Promega, Cat. No. V1501, V1502)
-
Cells expressing the GPCR of interest
-
Cell culture medium and reagents
-
White, opaque-walled multi-well plates (96, 384, or 1536-well)
-
Test compounds (agonists, antagonists)
-
Luminometer
Reagent Preparation:
-
This compound-Glo™ Lysis Buffer: Thaw and equilibrate to room temperature.
-
This compound-Glo™ Detection Solution: Prepare fresh by combining the this compound-Glo™ Reaction Buffer and Protein Kinase A according to the kit instructions.[6]
-
Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Substrate with Kinase-Glo® Buffer.[6]
-
This compound Standards: Prepare a dilution series of the provided this compound standard to generate a standard curve.
Assay Procedure (96-well format):
dot
Figure 2: Experimental workflow for the this compound-Glo™ Assay.
-
Cell Seeding: Seed cells into a white, opaque 96-well plate at a predetermined optimal density and incubate overnight. For suspension cells, add the cell suspension directly to the wells on the day of the assay.[4][7] For frozen cells, thaw, wash, and resuspend in induction buffer before plating.[4][7]
-
Compound Addition:
-
For Gs-coupled receptors (Agonist stimulation): Aspirate the culture medium and add 20 µl of the test compound diluted in induction buffer to the cells.[6]
-
For Gi-coupled receptors (Inhibition of stimulated this compound): Aspirate the culture medium and add the test compound. After a pre-incubation period, add a Gs agonist (e.g., forskolin) to stimulate this compound production.
-
-
Incubation: Incubate the plate at room temperature for a predetermined optimal time (typically 15-30 minutes).[6]
-
Cell Lysis: Add 20 µl of this compound-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature with shaking.[6]
-
This compound Detection: Add 40 µl of the freshly prepared this compound-Glo™ Detection Solution to each well. Mix by shaking and incubate for 20 minutes at room temperature.[6]
-
ATP Detection: Add 80 µl of Kinase-Glo® Reagent to each well. Mix by shaking and incubate for 10 minutes at room temperature.[6]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The signal is stable for over 4 hours.[2]
Data Analysis:
-
Generate a this compound standard curve by plotting the luminescence values (Relative Light Units, RLU) against the known this compound concentrations.
-
Use the standard curve to convert the RLU values from the experimental wells into this compound concentrations.
-
For dose-response experiments, plot the this compound concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[4]
Applications of the this compound-Glo™ Assay
The versatility and sensitivity of the this compound-Glo™ Assay lend it to a wide range of applications in both basic research and drug discovery.
1. GPCR Characterization: The assay is extensively used to characterize the function of GPCRs that signal through this compound. This includes:
-
Agonist and Antagonist Screening: Identifying and characterizing compounds that activate (agonists) or block (antagonists) GPCR activity.[1][5]
-
Determining Compound Potency and Efficacy: Quantifying the EC₅₀ and IC₅₀ values of novel drug candidates.[1]
-
Deorphanization of GPCRs: Identifying the endogenous ligands for orphan GPCRs.[8]
2. High-Throughput Screening (HTS): The homogeneous "add-and-read" format of the this compound-Glo™ Assay makes it ideal for HTS campaigns to screen large compound libraries for modulators of GPCR activity.[1][5]
3. Studying Downstream Signaling Events: By measuring changes in this compound levels, researchers can infer the activation state of downstream effectors like PKA and investigate the broader consequences of GPCR activation.
Data Presentation
Quantitative data from this compound-Glo™ assay experiments can be effectively summarized in tables for clear comparison and interpretation.
Table 1: Agonist Potency at a Gs-Coupled Receptor
| Compound | EC₅₀ (nM) | Maximum this compound Fold Induction |
| Isoproterenol (Control) | 10.5 | 15.2 |
| Compound A | 25.3 | 12.8 |
| Compound B | 150.8 | 8.5 |
| Compound C | >1000 | 1.2 |
Table 2: Antagonist Potency at a Gi-Coupled Receptor
| Compound | IC₅₀ (nM) | % Inhibition at 1 µM |
| Antagonist X (Control) | 5.2 | 98.5 |
| Compound D | 12.7 | 95.1 |
| Compound E | 85.4 | 70.3 |
| Compound F | >1000 | 10.2 |
Table 3: Assay Performance Metrics for HTS
| Parameter | Value |
| Z'-factor | > 0.8[1] |
| Signal-to-Background Ratio | > 15 (on cells)[9] |
| Signal-to-Noise Ratio (20 nM this compound) | 91[1] |
Troubleshooting
dot
Figure 3: A logical flowchart for troubleshooting common issues.
Conclusion
The this compound-Glo™ Assay is a powerful and versatile tool for researchers and drug development professionals. Its high sensitivity, robust performance, and amenability to high-throughput formats make it an indispensable method for elucidating the intricacies of this compound-mediated signaling pathways and for the discovery of novel therapeutics targeting GPCRs. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and accurately quantify intracellular this compound to advance their scientific endeavors.
References
- 1. promega.com [promega.com]
- 2. This compound-Glo™ Assay [promega.com]
- 3. This compound-Glo™ Assay Protocol [promega.kr]
- 4. researchgate.net [researchgate.net]
- 5. Miniaturized GPCR Signaling Studies in 1536-Well Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. This compound assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Glo™ Assay [promega.com]
High-Throughput Screening for Modulators of cAMP Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger crucial for cellular signal transduction, mediating a vast array of physiological processes by acting on effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by this compound (EPAC). The intracellular concentration of this compound is dynamically regulated by the activity of adenylyl cyclases (AC), which synthesize this compound from ATP, and phosphodiesterases (PDEs), which degrade it. G-protein coupled receptors (GPCRs) are the largest family of transmembrane receptors that modulate adenylyl cyclase activity. GPCRs that couple to Gαs proteins stimulate adenylyl cyclase, increasing intracellular this compound levels, while those that couple to Gαi proteins inhibit the enzyme, leading to a decrease in this compound.[1] Dysregulation of the this compound signaling pathway is implicated in numerous diseases, making it a prime target for drug discovery.[2]
High-throughput screening (HTS) provides a robust platform for identifying novel modulators of this pathway by rapidly screening large compound libraries. This document provides detailed application notes and protocols for various HTS assays designed to measure intracellular this compound levels.
The this compound Signaling Pathway
The canonical this compound signaling pathway is initiated by the binding of an extracellular ligand to a GPCR. This induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. For Gαs-coupled receptors, the activated Gαs subunit stimulates adenylyl cyclase to produce this compound from ATP. Conversely, the activated Gαi subunit inhibits adenylyl cyclase.[1] The subsequent change in intracellular this compound concentration modulates the activity of downstream effectors like PKA, which then phosphorylates various cellular substrates to elicit a physiological response.[1]
References
Application Notes and Protocols for Assessing Adenylyl Cyclase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclase (AC) is a key enzyme in cellular signal transduction, catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate (PPi).[1] As a central node in G protein-coupled receptor (GPCR) signaling, AC activity is tightly regulated by various extracellular signals, making it a critical target for drug discovery and a vital area of research in cellular physiology.[1][2] The this compound produced by adenylyl cyclase acts as a ubiquitous second messenger, modulating a wide array of cellular processes including metabolism, gene transcription, and muscle contraction.[3][4]
These application notes provide a comprehensive overview of the principal methodologies used to assess adenylyl cyclase activity. Detailed protocols for key biochemical and cell-based assays are presented, along with guidance on data interpretation and presentation. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most appropriate assay for their specific research needs.
Adenylyl Cyclase Signaling Pathway
The activity of adenylyl cyclase is primarily modulated by heterotrimeric G proteins, which are coupled to GPCRs.[5] Upon ligand binding, a GPCR activates a G protein, leading to the dissociation of its α and βγ subunits. The Gα subunit, in turn, can either stimulate (via Gαs) or inhibit (via Gαi) adenylyl cyclase activity.[1][6] This intricate regulation allows for fine-tuned control of intracellular this compound levels in response to diverse extracellular stimuli.[7]
Core Biochemical Assays for Adenylyl Cyclase Activity
Biochemical assays provide a direct measurement of adenylyl cyclase enzymatic activity, typically using purified enzyme preparations or cell membrane fractions.[1][8] These assays are invaluable for detailed kinetic studies and for screening compound libraries for direct modulators of AC activity.
Radioisotopic Assays
The traditional and most direct method for measuring adenylyl cyclase activity involves the use of radiolabeled ATP, such as [α-³²P]ATP.[1][9] The assay quantifies the conversion of [α-³²P]ATP to [³²P]this compound.[9]
Principle: Adenylyl cyclase catalyzes the conversion of [α-³²P]ATP to [³²P]this compound. The radiolabeled this compound is then separated from the unreacted ATP and other reaction components, typically using sequential column chromatography over Dowex and alumina (B75360) resins, and quantified by scintillation counting.[9]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂ (5-10 mM), a phosphodiesterase inhibitor (e.g., 100 µM IBMX), and the adenylyl cyclase source (cell membranes or purified enzyme).
-
Initiation of Reaction: Add [α-³²P]ATP to the reaction mixture to a final concentration of 0.1-1 mM. Also, add any test compounds (activators or inhibitors).
-
Incubation: Incubate the reaction mixture at 30-37°C for 10-30 minutes.
-
Termination of Reaction: Stop the reaction by adding a "stop solution" containing unlabeled ATP and SDS.
-
Separation of [³²P]this compound:
-
Apply the reaction mixture to a Dowex 50 cation exchange column.
-
Wash the column to remove unreacted ATP.
-
Elute the [³²P]this compound onto an alumina column.
-
Wash the alumina column.
-
Elute the purified [³²P]this compound with imidazole (B134444) buffer.
-
-
Quantification: Add the eluate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
Luminescence-Based Assays
Luminescence-based assays offer a non-radioactive, high-throughput alternative for measuring adenylyl cyclase activity. These assays typically measure the amount of ATP consumed or the amount of this compound produced.
Principle (this compound-Glo™ Assay): This is a homogenous, bioluminescent assay that measures this compound levels. After the adenylyl cyclase reaction, the remaining ATP is depleted. A detection solution containing a kinase is then added to convert the this compound to ATP, which is subsequently detected using a luciferase/luciferin reaction. The amount of light produced is proportional to the this compound concentration.[1][10]
-
Adenylyl Cyclase Reaction: In a white, opaque microplate, combine the adenylyl cyclase source, assay buffer, ATP, and test compounds.
-
Incubation: Incubate the plate at room temperature for the desired time to allow for this compound production.
-
Stop Reaction and ATP Depletion: Add the ATP depletion reagent to stop the adenylyl cyclase reaction and hydrolyze the remaining ATP. Incubate as per the manufacturer's instructions.
-
This compound Detection: Add the this compound detection solution, which contains a kinase that converts the generated this compound into ATP. Incubate to allow for the complete conversion of this compound to ATP.
-
Luminescence Measurement: Add the luciferase-containing reagent and measure the luminescence using a luminometer. The light output is directly proportional to the this compound concentration.
Fluorescence-Based Assays
Fluorescence-based assays provide another non-radioactive method for assessing adenylyl cyclase activity. These can be based on various principles, including competition assays or enzymatic cascades.[11][12]
Principle (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are based on the competition between endogenously produced this compound and a fluorescently labeled this compound tracer for a limited number of anti-cAMP antibody binding sites.[13] When the tracer is bound to the antibody (which is also labeled with a fluorescent partner), FRET occurs. Endogenous this compound displaces the tracer, leading to a decrease in the FRET signal.
-
Cell Stimulation: Plate cells in a microplate and treat with test compounds to modulate adenylyl cyclase activity.
-
Cell Lysis: Lyse the cells to release the intracellular this compound.
-
This compound Detection: Add the detection reagents, including the fluorescently labeled this compound tracer and the anti-cAMP antibody.
-
Incubation: Incubate the plate at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Fluorescence Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths. The ratio of these emissions is used to determine the this compound concentration.
Cell-Based Assays for Adenylyl Cyclase Activity
Cell-based assays measure adenylyl cyclase activity within intact cells, providing a more physiologically relevant context.[9] These assays are particularly useful for studying the effects of GPCR ligands and for understanding the integrated cellular response to adenylyl cyclase modulation.
Principle: In cell-based assays, cells are treated with compounds that are expected to modulate adenylyl cyclase activity. Following treatment, the cells are lysed, and the intracellular this compound concentration is measured using methods such as ELISA, TR-FRET, or luminescence-based assays.[13][14]
-
Cell Culture and Plating: Culture cells to the desired confluency and seed them into a multi-well plate.
-
Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent this compound degradation. Then, treat the cells with test compounds (agonists or antagonists) for a specified period.
-
Cell Lysis: Remove the media and lyse the cells using a lysis buffer to release the intracellular this compound.
-
This compound Quantification: Quantify the this compound concentration in the cell lysates using a suitable detection method, such as a competitive ELISA or a TR-FRET assay, as described in the biochemical assay sections.
Data Presentation and Comparison of Assay Methods
The choice of assay for assessing adenylyl cyclase activity depends on several factors, including the specific research question, required throughput, and available equipment. The following tables summarize key quantitative parameters and characteristics of the different assay types to aid in this selection process.
Table 1: Comparison of Key Adenylyl Cyclase Assay Methodologies
| Feature | Radioisotopic Assay | Luminescence-Based Assay (this compound-Glo™) | Fluorescence-Based Assay (TR-FRET) | Cell-Based ELISA |
| Principle | Direct measurement of [³²P]this compound formation from [α-³²P]ATP.[9] | Enzymatic conversion of this compound to ATP, detected by luciferase.[1][10] | Competitive immunoassay with fluorescently labeled this compound.[13] | Competitive enzyme-linked immunosorbent assay.[15] |
| Detection Method | Scintillation Counting | Luminescence | Time-Resolved Fluorescence | Absorbance |
| Sensitivity | High | High | High | Moderate to High |
| Throughput | Low to Medium | High | High | Medium to High |
| Cost | High (due to radioisotopes and disposal) | Moderate | Moderate to High | Low to Moderate |
| Safety | Requires handling of radioactive materials | Non-radioactive | Non-radioactive | Non-radioactive |
| Advantages | Gold standard, direct measurement of enzyme activity.[1] | Homogeneous, high-throughput, good for HTS.[10] | Homogeneous, high-throughput, robust.[13] | Well-established, cost-effective. |
| Disadvantages | Laborious, low-throughput, radioactive waste.[16] | Indirect measurement, potential for enzyme interference. | Can be susceptible to compound interference. | Multiple wash steps, lower throughput than homogeneous assays. |
Table 2: Example Quantitative Data for Adenylyl Cyclase Modulators
| Compound | Assay Type | Target | EC₅₀ / IC₅₀ | Reference |
| Forskolin | Cell-based this compound | Adenylyl Cyclase (activator) | ~1-10 µM | [17] |
| Isoproterenol | Cell-based this compound | β-adrenergic receptor (agonist) | ~1-100 nM | [11] |
| Propranolol | Cell-based this compound | β-adrenergic receptor (antagonist) | ~10-100 nM | [18] |
| IBMX | Cell-based this compound | Phosphodiesterase (inhibitor) | ~10-50 µM | [14] |
Note: EC₅₀ and IC₅₀ values are highly dependent on the specific cell type, assay conditions, and adenylyl cyclase isoform being studied.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide to the assessment of adenylyl cyclase activity. From the direct and sensitive radioisotopic methods to the high-throughput and non-radioactive luminescence and fluorescence-based assays, a variety of robust techniques are available to researchers.[1][11][16] The choice of the most suitable assay will be dictated by the specific experimental goals, whether it be for detailed kinetic characterization of purified enzymes or for high-throughput screening of compound libraries in a cellular context. By understanding the principles, advantages, and limitations of each method, researchers can effectively investigate the intricate regulation of adenylyl cyclase and its pivotal role in cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. This compound signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound-dependent pathway - Wikipedia [en.wikipedia.org]
- 8. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence-based adenylyl cyclase assay adaptable to high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measuring this compound Levels and Cytotoxicity in a Single Plate Well [promega.jp]
- 15. Human Adenylate Cyclase 1/AC1 ELISA Kit (A76105) [antibodies.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin | MDPI [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Elevating Intracellular cAMP with Forskolin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forskolin (B1673556), a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, is a widely utilized research tool for elevating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] It directly activates adenylyl cyclase, the enzyme responsible for the conversion of ATP to this compound.[2] This direct activation bypasses the need for G-protein coupled receptor (GPCR) stimulation, making forskolin an invaluable agent for studying the downstream effects of this compound signaling in a variety of cellular processes.[3]
This document provides detailed application notes and experimental protocols for the use of forskolin to modulate intracellular this compound levels for research and drug development purposes.
Mechanism of Action
Forskolin directly binds to and activates most isoforms of the enzyme adenylyl cyclase.[4] This activation leads to a rapid and significant increase in the intracellular concentration of the second messenger this compound.[5] this compound, in turn, activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a multitude of substrate proteins, leading to a cascade of cellular responses.[3] The direct action of forskolin on adenylyl cyclase allows for the receptor-independent elevation of this compound, providing a powerful tool to investigate the roles of this critical signaling pathway.
Caption: Forskolin signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of forskolin, compiled from various studies.
Table 1: Effective Concentrations and EC50 Values of Forskolin
| Parameter | Cell Type/System | Value | Reference(s) |
| EC50 for Adenylyl Cyclase Activation | Rat Cerebral Cortical Membranes | 5-10 µM | [1] |
| Rat Brain | 4 µM | [6] | |
| Rat Cerebral Cortical Slices | 25 µM | [1] | |
| EC50 for this compound Increase in Intact Cells | S49 Cells | 5 µM | [6] |
| U937 Cells | 30 µM | [7] | |
| B16F10 and HEK293 Cells | ~1 µM | [8] | |
| Effective Concentration Range in Cell Culture | General Use | 100 nM - 100 µM | [2] |
| Mouse Embryonic Stem Cell Differentiation | 5, 20, and 50 µM | [9] | |
| Chinese Hamster Ovary (CHO) Cells | 1-10 µM | [10] | |
| IC50 for Adenylyl Cyclase Activation | - | 41 nM | [3] |
Table 2: Time Course of Forskolin-Induced this compound Elevation
| Cell Type | Forskolin Concentration | Time Point | Fold Increase in this compound | Reference(s) |
| 4B Cells | 10 µM | 15 min | 99 ± 28.5 | [11] |
| 30 min | 48 ± 14.5 | [11] | ||
| 60 min | 19 ± 5.4 | [11] | ||
| 180 min | 2.9 ± 0.6 | [11] | ||
| Human Microvascular Endothelial Cells (HMECs) | 10 µM | 5 min | ~2.7-fold (peak) | [12] |
Experimental Protocols
Preparation of Forskolin Stock Solution
Materials:
-
Forskolin powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 10 mg of forskolin (MW: 410.5 g/mol ) in 2.44 mL of DMSO.[13]
-
If precipitate is observed, warm the solution to 37°C for 2-5 minutes to facilitate solubilization.[13]
-
Vortex until the forskolin is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent toxicity.[2][13]
General Protocol for Forskolin Treatment of Cultured Cells
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. stemcell.com [stemcell.com]
- 4. multispaninc.com [multispaninc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forskolin induces U937 cell line differentiation as a result of a sustained this compound elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Different Concentrations of Forskolin Along with Mature Granulosa Cell Co-Culturing on Mouse Embryonic Stem Cell Differentiation into Germ-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reprocell.com [reprocell.com]
Application Notes and Protocols for Studying GPCR-cAMP Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of a significant portion of modern therapeutic drugs.[1][2] Many GPCRs transduce extracellular signals into intracellular responses by modulating the concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3] GPCRs that couple to the Gαs protein stimulate adenylyl cyclase to increase this compound production, while those that couple to Gαi inhibit it.[4] Accurate measurement of intracellular this compound is therefore critical for characterizing the pharmacology of GPCR agonists and antagonists.[4]
This document provides an overview of the GPCR-cAMP signaling pathway and details the experimental design and protocols for three widely used methods to quantify this compound changes: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Bioluminescence Resonance Energy Transfer (BRET), and Luciferase Reporter Gene Assays.
GPCR-cAMP Signaling Pathway Overview
GPCRs mediate cellular responses to a wide array of external stimuli. The binding of a ligand (e.g., a hormone or neurotransmitter) to a GPCR induces a conformational change, leading to the activation of its associated heterotrimeric G-protein.[3] For the this compound pathway, two primary G-proteins are involved:
-
Gs (stimulatory): Upon activation, the Gαs subunit dissociates, binds to and activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP into this compound.[5][6]
-
Gi (inhibitory): The Gαi subunit, when activated, inhibits adenylyl cyclase activity, leading to a decrease in intracellular this compound levels.[7]
The resulting change in this compound concentration modulates the activity of downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates, including transcription factors like the this compound response element-binding protein (CREB).[3][5]
Homogeneous Time-Resolved FRET (TR-FRET) this compound Assays
TR-FRET assays are a popular method for quantifying this compound due to their high sensitivity, robustness, and suitability for high-throughput screening (HTS).[8][9] These assays are typically competitive immunoassays.
Principle: The assay is based on the competition between endogenous this compound produced by cells and a labeled this compound tracer (e.g., europium-cAMP) for binding to a specific anti-cAMP antibody labeled with a FRET acceptor (e.g., ULight™ dye).[1][10][11] When the antibody is bound to the Eu-cAMP tracer, excitation of the europium donor results in energy transfer to the acceptor, producing a strong FRET signal. Free this compound from stimulated cells competes for antibody binding, disrupting the FRET pair and causing a decrease in the signal that is inversely proportional to the intracellular this compound concentration.[1][8][12]
Protocol: LANCE® Ultra this compound TR-FRET Assay
This protocol is adapted for a 384-well plate format.[8][10]
A. Materials and Reagents:
-
Cells expressing the GPCR of interest
-
LANCE® Ultra this compound Kit (e.g., from Revvity)[11]
-
White, opaque 384-well microplates[13]
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine)[7][8]
-
Agonist/Antagonist compounds
-
TR-FRET compatible plate reader
B. Experimental Procedure:
-
Cell Preparation:
-
Agonist Dose-Response:
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of the agonist compound in Stimulation Buffer.
-
Add 5 µL of the agonist dilutions to the respective wells. For control wells, add 5 µL of buffer.
-
Incubate the plate for 30 minutes at room temperature.[10]
-
-
This compound Detection:
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 320 or 340 nm.[10]
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
This compound Standard Curve:
-
Concurrently, prepare a standard curve using the this compound standard provided in the kit.[14]
-
Perform serial dilutions of the this compound standard in Stimulation Buffer.
-
Add 5 µL of each standard concentration to empty wells, followed by 5 µL of buffer (to mimic cell volume) and 10 µL of detection mix.
-
The standard curve is used to convert the sample emission ratios to absolute this compound concentrations.[7]
-
Data Presentation: TR-FRET
Table 1: Example Agonist Dose-Response Data for a Gs-Coupled Receptor
| Agonist Conc. (nM) | 665/615 Ratio (Avg) | Std. Dev. | This compound Conc. (nM) (from Std. Curve) |
|---|---|---|---|
| 0 (Basal) | 0.852 | 0.041 | 1.2 |
| 0.1 | 0.811 | 0.035 | 1.8 |
| 1 | 0.654 | 0.029 | 5.5 |
| 10 | 0.389 | 0.018 | 25.1 |
| 100 | 0.157 | 0.011 | 88.9 |
| 1000 | 0.102 | 0.009 | 150.3 |
| 10000 | 0.098 | 0.008 | 155.2 |
Data can be plotted to determine the EC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Biosensor Assays
BRET-based assays allow for the real-time measurement of this compound dynamics in living cells.[15] These assays utilize genetically encoded biosensors.
Principle: A common BRET biosensor for this compound consists of a this compound-binding protein (like EPAC) flanked by a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[16][17] In the absence of this compound, the sensor is in a "closed" conformation, bringing the donor and acceptor into close proximity, resulting in a high BRET signal upon addition of a luciferase substrate (e.g., coelenterazine). When intracellular this compound levels rise, this compound binds to the EPAC domain, inducing a conformational change that separates the donor and acceptor. This separation leads to a decrease in the BRET signal.[16][17]
Protocol: Live-Cell BRET this compound Assay
A. Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding a BRET-cAMP biosensor (e.g., CAMYEL)[16]
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
Assay Buffer (e.g., HBSS)
-
Luciferase substrate (e.g., Coelenterazine-h)
-
Plate reader capable of simultaneous dual-emission BRET reading
B. Experimental Procedure:
-
Transfection:
-
Co-transfect cells with the BRET biosensor plasmid and the GPCR of interest (if not endogenously expressed) using a suitable transfection reagent.
-
Plate the transfected cells in a T75 flask and culture for 24-48 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and seed them into a white, clear-bottom 96-well plate at an optimized density.
-
Incubate overnight.
-
-
Assay Execution:
-
On the day of the assay, carefully aspirate the culture medium.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 80 µL of Assay Buffer containing the luciferase substrate (e.g., 5 µM coelenterazine-h) to each well.[18]
-
Incubate for 5-10 minutes at 37°C.
-
-
Data Acquisition:
-
Place the plate in a BRET-capable plate reader.
-
Measure the baseline luminescence at the donor and acceptor wavelengths (e.g., ~480 nm for RLuc and ~530 nm for YFP).
-
Using an injector, add 20 µL of the agonist solution to the wells.
-
Immediately begin kinetic measurements, reading the dual-emission signal every 30-60 seconds for 15-30 minutes.
-
The BRET ratio is calculated as Acceptor Emission / Donor Emission.[17]
-
Data Presentation: BRET
Table 2: Example Real-Time BRET Data Following Agonist Addition
| Time (seconds) | BRET Ratio (Vehicle Control) | BRET Ratio (100 nM Agonist) | Change in BRET Ratio |
|---|---|---|---|
| 0 | 0.651 | 0.648 | -0.003 |
| 30 | 0.649 | 0.512 | -0.137 |
| 60 | 0.652 | 0.425 | -0.227 |
| 120 | 0.648 | 0.388 | -0.260 |
| 180 | 0.650 | 0.375 | -0.275 |
| 300 | 0.647 | 0.371 | -0.276 |
| 600 | 0.645 | 0.395 | -0.250 |
A decrease in the BRET ratio indicates an increase in intracellular this compound.[17]
Luciferase Reporter Gene Assays
Reporter gene assays measure a transcriptional event downstream of this compound production, providing a more integrated view of the signaling cascade.[19]
Principle: This assay relies on a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple copies of the this compound Response Element (CRE).[20] When intracellular this compound levels rise, PKA is activated and subsequently phosphorylates the transcription factor CREB. Phosphorylated CREB binds to the CRE sites in the promoter, driving the expression of the luciferase reporter gene.[6] The amount of light produced upon addition of a luciferase substrate is proportional to the level of gene expression, which in turn correlates with the extent of this compound signaling.[2]
Protocol: CRE-Luciferase Reporter Assay
A. Materials and Reagents:
-
HEK293 cells
-
CRE-luciferase reporter plasmid (e.g., pGL4.29[CRE/minP/luc2P])[20]
-
Plasmid for the GPCR of interest (if not endogenous)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
Cell culture medium (e.g., DMEM)
-
Luciferase assay system (e.g., ONE-Glo™ from Promega)
-
Luminometer
B. Experimental Procedure:
-
Cell Transfection and Plating:
-
Cell Treatment (Antagonist Mode Example):
-
Serum-starve the cells for 4-6 hours prior to treatment.[2]
-
Prepare serial dilutions of the antagonist compound.
-
Pre-incubate the cells with the antagonist dilutions for 15-30 minutes.
-
Add a fixed concentration of a known agonist (typically the EC80 concentration) to all wells (except for the negative control).
-
Incubate the plate for 5-6 hours at 37°C to allow for reporter gene expression.[21]
-
-
Luminescence Detection:
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Data Presentation: Luciferase Reporter
Table 3: Example Antagonist Dose-Response Data for a Gs-Coupled Receptor
| Antagonist Conc. (nM) | Agonist (EC80) | Luminescence (RLU) | % Inhibition |
|---|---|---|---|
| 0 (No Agonist) | - | 5,120 | N/A |
| 0 | + | 155,600 | 0% |
| 0.1 | + | 149,850 | 3.8% |
| 1 | + | 121,300 | 22.8% |
| 10 | + | 78,500 | 51.2% |
| 100 | + | 25,400 | 86.5% |
| 1000 | + | 8,200 | 97.9% |
| 10000 | + | 5,500 | 99.7% |
% Inhibition is calculated relative to the agonist-only response after subtracting the basal signal. Data can be plotted to determine the IC50 value.
Troubleshooting Common Issues in this compound Assays
Table 4: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or No Signal | - Cells are unhealthy or at wrong density.- Insufficient receptor expression.- Agonist concentration too low or incubation too short.[13] | - Use healthy, low-passage cells and optimize cell number per well.[13]- Confirm GPCR expression via qPCR or other methods.- Perform a full agonist dose-response and time-course experiment.[13] |
| High Background Signal | - Autofluorescent compounds or media components.- Reagents not prepared correctly. | - Include "no-cell" or "no-substrate" controls to determine background and subtract it from measurements.[13]- Prepare fresh reagents and follow kit instructions precisely.[13] |
| Poor Z'-factor / High Variability | - Inconsistent cell plating.- Edge effects in the microplate.- Reagent dispensing errors. | - Ensure a uniform single-cell suspension before plating.[13]- Avoid using the outer wells of the plate or fill them with buffer.- Use calibrated multichannel pipettes or automated liquid handlers. |
| Signal Out of Linear Range | - Too many cells or excessive stimulation (Gs assay).- Insufficient forskolin (B1673556) stimulation (Gi assay).[22] | - Reduce the cell number or agonist concentration.[22]- Optimize the forskolin concentration to ensure the signal falls within the linear range of the standard curve.[7] |
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. revvity.com [revvity.com]
- 10. bioline.ru [bioline.ru]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. bioauxilium.com [bioauxilium.com]
- 15. Real-Time this compound Dynamics in Live Cells Using the Fluorescent this compound Difference Detector In Situ [jove.com]
- 16. dst.defence.gov.au [dst.defence.gov.au]
- 17. researchgate.net [researchgate.net]
- 18. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 20. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation for cAMP Measurement in Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, mediating the effects of numerous hormones and neurotransmitters. The accurate measurement of intracellular this compound levels in tissues is crucial for understanding a wide range of physiological and pathological processes. This document provides detailed application notes and protocols for the preparation of tissue samples for consistent and reliable this compound measurement.
The choice of sample preparation method can significantly impact the stability and recovery of this compound, and therefore, the accuracy of its quantification. This guide outlines various techniques for tissue collection, homogenization, and this compound extraction, and provides a comparative overview of their application.
This compound Signaling Pathway
The intracellular concentration of this compound is tightly regulated by its synthesis by adenylyl cyclases (AC) and its degradation by phosphodiesterases (PDEs). External stimuli, such as hormones or neurotransmitters, bind to G protein-coupled receptors (GPCRs), leading to the activation or inhibition of AC. The subsequent change in this compound levels modulates the activity of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of target proteins, leading to a cellular response.
Application Notes and Protocols for Quantifying cAMP in Response to Hormone Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, mediating the effects of a wide array of hormones and neurotransmitters. The binding of these extracellular ligands to their specific G protein-coupled receptors (GPCRs) often leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to this compound.[1][2] The subsequent rise in intracellular this compound concentration triggers a cascade of downstream events, primarily through the activation of protein kinase A (PKA), which phosphorylates various cellular proteins, leading to a specific physiological response.[1][3]
The quantification of intracellular this compound levels in response to hormone stimulation is a cornerstone of pharmacological research and drug development. It allows for the characterization of receptor-ligand interactions, the determination of agonist and antagonist potencies, and the screening of novel therapeutic compounds. This document provides detailed application notes and protocols for the accurate and efficient quantification of this compound, along with a summary of quantitative data for various hormones and diagrams of the key signaling pathways and experimental workflows.
Hormone-Stimulated this compound Signaling Pathway
The canonical pathway for hormone-induced this compound production begins with the binding of a hormone to its cognate GPCR on the cell surface. This interaction induces a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to produce this compound from ATP. The intracellular concentration of this compound is tightly regulated by the activity of phosphodiesterases (PDEs), which hydrolyze this compound to AMP.[1][3] Therefore, to accurately measure this compound accumulation, a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is often included in the assay buffer.[4]
Caption: Hormone-stimulated this compound signaling pathway.
Quantitative Data Summary
The potency and efficacy of various hormones in stimulating this compound production can be quantified by determining their half-maximal effective concentration (EC50) and the maximum response (Emax). The following tables summarize representative quantitative data for different hormones in commonly used cell lines.
Table 1: Hormone-Induced this compound Accumulation in HEK293 Cells
| Hormone/Agonist | Receptor | EC50 | Emax (% of Forskolin) | Reference(s) |
| Isoproterenol | β2-Adrenergic | ~20 nM | Not Specified | [5] |
| Norepinephrine | β2-Adrenergic | ~9.4 nM | Not Specified | [6] |
| Glucagon | Glucagon Receptor | Not Specified | Not Specified | [7] |
| GLP-1 | GLP-1 Receptor | Not Specified | Not Specified | [7] |
Table 2: Hormone-Induced this compound Accumulation in CHO Cells
| Hormone/Agonist | Receptor | EC50 | Emax (pmol/well) | Reference(s) |
| hrFSH | FSH Receptor | ~150 mU/ml | ~12 | |
| hrCG | LH Receptor | ~1.96 mU/ml | ~10 | [8] |
| bTSH | TSH Receptor | Not Specified | ~8 | [8] |
| Isoproterenol | β1-Adrenergic | Not Specified | Not Specified | |
| Salbutamol | β2-Adrenergic | Not Specified | Not Specified | [9] |
| Dobutamine | β1-Adrenergic | Not Specified | Not Specified | [9] |
Experimental Protocols
Several robust methods are available for the quantification of this compound. The choice of assay depends on factors such as the required sensitivity, throughput, and available instrumentation. Below are detailed protocols for three widely used this compound assays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a widely used, sensitive, and cost-effective method for this compound quantification.
Principle: The assay is based on the principle of competitive binding. Unlabeled this compound in the sample or standard competes with a fixed amount of enzyme-labeled (e.g., Horseradish Peroxidase - HRP) this compound for a limited number of binding sites on a this compound-specific antibody coated on a microplate. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is developed by adding a substrate that is converted by the enzyme into a colored product, and the absorbance is measured using a microplate reader.
Caption: Competitive ELISA workflow for this compound quantification.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, CHO) in a 96-well plate at a predetermined optimal density and culture overnight.
-
Remove the culture medium and wash the cells once with a suitable buffer (e.g., PBS or HBSS).
-
Add the hormone/agonist at various concentrations in a stimulation buffer, often containing a PDE inhibitor like IBMX (e.g., 0.5 mM), to prevent this compound degradation.
-
Incubate for the desired time at 37°C.
-
-
Cell Lysis:
-
After stimulation, aspirate the buffer and add the lysis buffer provided with the ELISA kit to each well.
-
Incubate on a shaker for 10-20 minutes to ensure complete cell lysis.
-
-
ELISA Procedure:
-
Prepare a serial dilution of the this compound standard provided in the kit to generate a standard curve.
-
Add the cell lysates and this compound standards to the wells of the anti-cAMP antibody-coated 96-well plate.
-
Add the HRP-conjugated this compound to each well.
-
Incubate the plate for the time specified in the kit protocol (typically 1-2 hours) at room temperature to allow for competitive binding.
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.
Principle: This assay is also based on competitive immunoassay principles. It utilizes a FRET pair, typically a Europium cryptate (donor) labeled anti-cAMP antibody and a fluorescently labeled this compound analog (acceptor). In the absence of free this compound, the donor and acceptor are in close proximity, leading to a high FRET signal upon excitation of the donor. When free this compound from the sample is present, it competes with the labeled this compound for binding to the antibody, causing a decrease in the FRET signal. The signal is inversely proportional to the amount of this compound in the sample.
Caption: TR-FRET assay workflow for this compound quantification.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the ELISA for cell plating and hormone stimulation in a suitable microplate (e.g., 384-well white plate).
-
-
Lysis and Detection:
-
After stimulation, add the lysis buffer containing the TR-FRET reagents (Europium-labeled anti-cAMP antibody and the fluorescently labeled this compound analog) directly to the wells.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1 hour), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Generate a standard curve using a serial dilution of a this compound standard.
-
Determine the this compound concentration in the samples from the standard curve.
-
Luciferase-Based Reporter Assay
This is a cell-based assay that measures the transcriptional activation of a reporter gene downstream of this compound signaling.
Principle: This assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple copies of the this compound response element (CRE). An increase in intracellular this compound activates PKA, which then phosphorylates and activates the transcription factor CREB (this compound response element-binding protein). Activated CREB binds to the CREs in the reporter construct and drives the expression of luciferase. The amount of light produced upon the addition of luciferin (B1168401) is proportional to the amount of luciferase expressed, which in turn reflects the intracellular this compound levels.
Caption: Luciferase reporter assay workflow for this compound quantification.
Methodology:
-
Cell Transfection:
-
Transfect the cells of interest (e.g., HEK293) with a CRE-luciferase reporter plasmid. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) can be used for normalization.
-
-
Cell Plating and Treatment:
-
Plate the transfected cells in a 96-well white plate and allow them to adhere.
-
Stimulate the cells with different concentrations of the hormone/agonist for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate (luciferin) to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the control reporter signal (if used).
-
Plot the normalized luminescence against the agonist concentration to determine the EC50.
-
Conclusion
The accurate quantification of this compound in response to hormone stimulation is essential for understanding GPCR signaling and for the development of novel therapeutics. The choice of assay depends on the specific research needs, with ELISA offering a cost-effective and sensitive option, TR-FRET providing a high-throughput solution, and luciferase reporter assays enabling the study of downstream transcriptional events. By following the detailed protocols and utilizing the comparative data provided in these application notes, researchers can effectively characterize the effects of hormones on this compound signaling pathways.
References
- 1. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of prostaglandin E1-stimulated this compound formation by 12-O-tetradecanoylphorbol-13-acetate in BALB/c mouse 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A uniform extracellular stimulus triggers distinct this compound signals in different compartments of a simple cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose and GLP-1 Stimulate this compound Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: cAMP ELISA Kits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with cAMP ELISA kits.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
Frequently Asked Questions (FAQs)
Q1: What is a competitive ELISA and how does it work for this compound?
A competitive ELISA is an immunoassay format used to quantify antigens, in this case, cyclic AMP (this compound). In this assay, this compound from your sample competes with a known amount of labeled this compound (e.g., conjugated to an enzyme like HRP or AP) for binding to a limited number of anti-cAMP antibodies coated on the microplate wells.[1][2] The more this compound present in your sample, the less labeled this compound can bind to the antibody. After a wash step to remove unbound components, a substrate is added. The resulting signal is inversely proportional to the concentration of this compound in the sample.[1][2]
Q2: Should I use the acetylated or non-acetylated protocol?
The choice depends on the expected concentration of this compound in your samples.
-
Non-Acetylated Protocol: Suitable for samples with relatively high levels of this compound.
-
Acetylated Protocol: This procedure increases the sensitivity of the assay by approximately 10 to 100-fold, making it ideal for samples with very low this compound concentrations.[3][4][5][6] Acetylation modifies the this compound molecule, which enhances its binding affinity to the antibody.[7] If you are unsure of the this compound levels in your samples, it is advisable to first test a few samples using the non-acetylated format.[4]
Q3: Why is a phosphodiesterase (PDE) inhibitor necessary for some sample preparations?
Phosphodiesterases (PDEs) are enzymes that are naturally present in cells and tissues, and they rapidly degrade this compound.[8] To ensure accurate measurement of the total this compound produced, it is crucial to inhibit PDE activity immediately upon cell lysis or tissue homogenization. This is typically achieved by adding a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the lysis buffer.
Q4: What are acceptable Coefficient of Variation (%CV) values for my replicates?
The Coefficient of Variation (%CV) is a measure of the precision of your assay. It is calculated as the standard deviation of the replicates divided by the mean, expressed as a percentage.[9] Generally, the following values are considered acceptable:
| Assay Variability | Acceptable %CV |
| Intra-assay (within a plate) | < 10%[10][11] |
| Inter-assay (between plates) | < 15%[10][11] |
Note: These are general guidelines. Always refer to the kit manufacturer's specifications.
Troubleshooting Guides
High Background
High background is characterized by high optical density (OD) readings in the zero standard (B0) and low-concentration standard wells, which reduces the dynamic range of the assay.
Q: My blank and low concentration wells have very high OD readings. What could be the cause?
Click to expand troubleshooting options
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer between each step. A short soak (30 seconds) with the wash buffer in the wells can also help.[12] |
| Contaminated Reagents or Plate | Use fresh, sterile pipette tips for each reagent and sample.[13] Ensure TMB substrate is colorless before use and protected from light.[12] Prepare fresh buffers and do not reuse plate sealers.[13] |
| Over-incubation | Strictly adhere to the incubation times and temperatures specified in the kit protocol.[14] |
| Excessive Antibody/Conjugate Concentration | Ensure that the anti-cAMP antibody and the enzyme-labeled this compound conjugate are diluted according to the manufacturer's instructions.[15] |
| Ineffective Blocking | If preparing your own plates, ensure the blocking step is sufficient. You can try increasing the blocking time or the concentration of the blocking agent (e.g., BSA).[14] |
| Cross-reactivity | Select antibodies that are highly specific for this compound. Interference from the sample matrix can also contribute to high background.[13] |
Low or No Signal
This issue is indicated by low OD readings across the entire plate, including the standard curve. In a competitive ELISA, the highest signal should be observed in the zero standard (B0) wells.
Q: I am getting very low or no signal, even in my zero standard (B0) wells. What went wrong?
Click to expand troubleshooting options
| Possible Cause | Recommended Solution |
| Reagent Preparation or Addition Error | Ensure all reagents were brought to room temperature before use.[5] Double-check that all reagents were added in the correct order and volume as per the protocol.[16] Confirm that the correct dilutions were made. |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components.[5] Ensure the kit and its components have been stored at the recommended temperatures. |
| Inactive Enzyme Conjugate or Substrate | Protect the HRP-conjugate and TMB substrate from light.[17] Use fresh substrate for each experiment. Ensure no inhibiting agents (like sodium azide) are present in your buffers or samples. |
| Insufficient Incubation Time/Temperature | Adhere to the incubation times and temperatures specified in the protocol.[16] Increasing incubation time (e.g., overnight at 4°C for antibody binding) may help amplify the signal.[17] |
| Over-washing | Avoid overly vigorous or extended washing steps, as this can lead to the removal of bound antibody-antigen complexes.[18] |
Poor Standard Curve
A poor standard curve can be identified by a low R² value (ideally >0.99), inconsistent OD readings between standard points, or a flattened curve with a poor dynamic range.[19]
Q: My standard curve is not linear or has a low R² value. How can I fix this?
Click to expand troubleshooting options
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated.[19][20] Use fresh tips for each standard dilution. Pre-rinse tips with the solution before dispensing. Avoid introducing air bubbles into the wells.[19] |
| Improper Standard Reconstitution/Dilution | Briefly centrifuge the lyophilized standard vial before opening. Ensure the standard is fully dissolved before making serial dilutions. Do not reuse diluted standards. |
| Degraded Standard | Check that the standard was stored correctly.[20] Reconstitute a fresh vial of the standard if degradation is suspected. |
| Incorrect Curve Fitting Model | Use the curve fitting model recommended by the kit manufacturer, which is typically a 4- or 5-parameter logistic (4-PL or 5-PL) fit for sigmoidal curves.[20] |
| Outliers | Examine the replicate OD values for any obvious outliers that may be skewing the curve. If justified, these can be removed from the analysis. |
Expected Optical Density (OD) Values for a Standard Curve
| Standard | Expected OD Range |
| Highest Standard (Low this compound concentration) | 1.0 - 3.5 |
| Lowest Standard (High this compound concentration) | Should be above the blank reading |
Note: These are typical ranges. The actual OD values will vary depending on the kit, plate reader, and assay conditions.[21]
High Variability
High variability is indicated by a high %CV between replicate wells for standards or samples.
Q: My duplicate wells show very different readings. What is causing this high variability?
Click to expand troubleshooting options
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent pipetting technique for all wells. Using a multichannel pipette can help reduce variability, but ensure all channels are dispensing equal volumes.[22] |
| Improper Mixing of Reagents/Samples | Thoroughly mix all reagents and samples before adding them to the wells. |
| Inadequate Washing | Uneven washing can lead to variability. Automated plate washers can improve consistency. If washing manually, ensure all wells are treated identically.[23] |
| Edge Effects | This can be caused by uneven temperature across the plate during incubation.[24] Sealing the plate and placing it in the center of the incubator can help. Allow the plate and reagents to equilibrate to room temperature before starting.[24] |
| Bubbles in Wells | Check for and remove any air bubbles in the wells before reading the plate, as they can interfere with the optical readings.[23] |
Key Experimental Protocols
Standard Curve Preparation (Non-Acetylated)
-
Reconstitute Standard: Reconstitute the lyophilized this compound standard with the volume of diluent specified in the kit manual to create a stock solution. Mix gently and allow it to sit for 10-15 minutes to ensure complete dissolution.[10]
-
Prepare Serial Dilutions: Label a series of microcentrifuge tubes. Prepare serial dilutions of the stock solution according to the kit's instructions to generate the desired range of standard concentrations. Use the same assay buffer that will be used for your samples.
Cell Lysate Preparation
-
Cell Culture: Grow cells to the desired confluency.
-
Stimulation: If applicable, treat cells with agonists or antagonists to modulate this compound levels.
-
Lysis: Aspirate the culture medium. Wash the cells with cold PBS. Add a suitable lysis buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).[3]
-
Incubation & Collection: Incubate on ice for 10-20 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris.[3]
-
Sample Collection: Carefully collect the supernatant, which contains the this compound, for use in the ELISA.
Tissue Homogenate Preparation
-
Tissue Collection: Rapidly collect and immediately flash-freeze the tissue in liquid nitrogen to prevent this compound degradation.[8][15]
-
Homogenization: Weigh the frozen tissue and add 5-10 volumes of ice-cold lysis buffer containing a PDE inhibitor. Homogenize the tissue on ice using a suitable homogenizer (e.g., Polytron).[15]
-
Centrifugation: Centrifuge the homogenate at high speed for 5-10 minutes at 4°C.[15]
-
Sample Collection: Collect the supernatant for the assay.
Optional: Sample Acetylation for Increased Sensitivity
-
Prepare Acetylating Reagent: Prepare the acetylating reagent fresh, immediately before use, according to the kit's instructions. This typically involves mixing acetic anhydride (B1165640) and triethylamine.[5]
-
Acetylate Standards and Samples: Add a small volume of the acetylating reagent to your standards and samples (e.g., 10 µL of reagent per 200 µL of sample).[3][5]
-
Vortex: Vortex immediately after adding the reagent.
-
Assay: Use the acetylated standards and samples in the ELISA within 30 minutes of preparation.[3][5]
Visual Guides
Caption: The this compound signaling pathway.
Caption: Competitive ELISA workflow for this compound measurement.
Caption: A logical troubleshooting decision tree for common ELISA problems.
References
- 1. Competitive ELISA [elisa-antibody.com]
- 2. microbenotes.com [microbenotes.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Highly Sensitive Direct ELISA of this compound Without Acetylation | AAT Bioquest [aatbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 10. salimetrics.com [salimetrics.com]
- 11. 2bscientific.com [2bscientific.com]
- 12. assaygenie.com [assaygenie.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. blog.abclonal.com [blog.abclonal.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. ethosbiosciences.com [ethosbiosciences.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. arp1.com [arp1.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. arp1.com [arp1.com]
- 21. bosterbio.com [bosterbio.com]
- 22. abbexa.com [abbexa.com]
- 23. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 24. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
how to reduce background noise in cAMP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the quality of their cyclic AMP (cAMP) assay data.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a competitive immunoassay for this compound detection?
A1: Competitive immunoassays for this compound are based on the competition between the this compound produced by cells and a known amount of labeled this compound (e.g., fluorescently or enzyme-labeled) for a limited number of binding sites on a specific anti-cAMP antibody.[1][2][3] When cellular this compound levels are high, less labeled this compound can bind to the antibody, resulting in a low signal.[2][4] Conversely, when cellular this compound levels are low, more labeled this compound binds to the antibody, producing a high signal.[1][2] The measured signal is therefore inversely proportional to the amount of this compound in the sample.[1]
Q2: What are the common causes of high background noise in this compound assays?
A2: High background noise in this compound assays can originate from several sources, including:
-
Reagent Issues: Contamination or aggregation of assay buffers, donor/acceptor fluorophores, or antibodies can lead to non-specific signals.[5]
-
Cellular Factors: Using too many cells, unhealthy or over-confluent cells, or the presence of stimulating components in the serum can elevate basal this compound levels.[6][7][8]
-
Procedural Errors: Inadequate washing, incorrect incubation times, or insufficient inhibition of phosphodiesterase (PDE) activity can contribute to high background.[6][9]
-
Compound Interference: Test compounds that are autofluorescent can directly interfere with the assay readout, artificially increasing the signal.[5]
-
Instrument Settings: Incorrect plate reader settings, such as improper filter sets or delay times for time-resolved fluorescence, are a frequent source of error.[5]
Q3: Why is it critical to reduce background noise in my this compound assay?
A3: Reducing background noise is essential for obtaining high-quality, reliable data. High background diminishes the assay window (the difference between the maximum and minimum signal), which can mask the true effects of test compounds and reduce the sensitivity of the assay. This makes it difficult to accurately determine the potency (EC50 or IC50) of agonists or antagonists and can lead to false-negative or inconclusive results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound experiments.
Issue 1: High background signal is observed in all wells, including negative controls without cells.
This suggests a problem with the assay reagents or the microplate itself.
Q: How can I identify the source of reagent-based background?
A: A systematic check of individual assay components is required.
Experimental Protocol 1: Testing Individual Assay Components This protocol helps to pinpoint which reagent is contributing to the high background. This is particularly useful for HTRF (Homogeneous Time-Resolved Fluorescence) assays.
Methodology:
-
Prepare wells in a microplate containing different combinations of the assay components.
-
Well A1 (Buffer Blank): Add only the assay buffer. This checks for buffer contamination or plate autofluorescence.
-
Well B1 (Donor Control): Add assay buffer and the HTRF donor reagent. A high signal here may indicate donor aggregation or contamination.[5]
-
Well C1 (Acceptor Control): Add assay buffer and the HTRF acceptor reagent. This checks for acceptor contamination or autofluorescence.[5]
-
Well D1 (Full Reagent Blank): Add assay buffer, donor, and acceptor reagents (without any cells or this compound). A high signal here suggests non-specific interaction between the donor and acceptor.[5]
-
Incubate the plate according to the standard assay protocol.
-
Read the plate using the correct instrument settings for your assay format.[5]
Data Interpretation:
| Well | Components | Signal Level | Potential Cause | Solution |
| A1 | Buffer Only | High | Buffer is contaminated or autofluorescent. | Use fresh, high-purity buffer. Test a different plate type. |
| B1 | Buffer + Donor | High | Donor reagent is aggregated or contaminated. | Centrifuge the donor reagent; use the supernatant. Prepare fresh reagent. |
| C1 | Buffer + Acceptor | High | Acceptor reagent is autofluorescent or contaminated. | Prepare fresh acceptor reagent. |
| D1 | Buffer + Donor + Acceptor | High | Non-specific interaction or aggregation of donor/acceptor. | Decrease reagent concentrations. Consider adding a blocking agent like BSA (0.1%) to the buffer.[5][10] |
Issue 2: Basal this compound levels in my negative control (unstimulated) cells are too high.
This indicates that the cells are being stimulated to produce this compound even in the absence of your test compound.
Q: How does cell number affect basal this compound levels?
A: An excessive number of cells per well can lead to high basal this compound, which can exceed the linear range of the assay.[6][7] Conversely, too few cells may not produce a detectable signal.[6] Optimizing cell density is a critical first step.
Experimental Protocol 2: Optimizing Cell Seeding Density
Methodology:
-
Prepare a dilution series of your cell suspension.
-
Seed a 96-well or 384-well plate with varying numbers of cells per well (e.g., from 1,000 to 10,000 cells/well).[7]
-
For each cell density, include wells for basal this compound (no stimulation) and stimulated this compound (e.g., with a known agonist like Forskolin for Gs-coupled receptors).[11]
-
Perform the this compound assay according to your standard protocol.
-
Calculate the signal-to-background (S/B) ratio for each cell density. The S/B ratio is calculated as (Signal in stimulated wells) / (Signal in basal wells).
-
Select the cell density that provides the best assay window (highest S/B ratio) while ensuring the basal signal is well above the assay's lower limit of detection and the stimulated signal does not saturate the detector.[3]
Example Data: Effect of Cell Density on Assay Window
| Cells per Well | Basal Signal (RFU) | Stimulated Signal (RFU) | Signal-to-Background (S/B) Ratio |
| 1,000 | 500 | 2,500 | 5.0 |
| 2,500 | 1,200 | 12,000 | 10.0 |
| 5,000 | 2,500 | 30,000 | 12.0 |
| 10,000 | 6,000 | 35,000 (Saturated) | 5.8 |
This illustrative data shows that 5,000 cells/well provides the optimal S/B ratio in this hypothetical experiment.
Q: Could components in my cell culture medium be elevating basal this compound?
A: Yes, serum contains growth factors and other components that can activate G protein-coupled receptors (GPCRs) on the cell surface, leading to increased basal this compound.[8][12]
Experimental Protocol 3: Evaluating the Impact of Serum Starvation
Methodology:
-
Seed cells at the optimal density determined previously.
-
After cells have adhered (if applicable), replace the growth medium containing serum with a serum-free or low-serum (e.g., 0.5-2%) medium.[8][12]
-
Incubate the cells for a period of 4 to 24 hours (serum starvation).[8]
-
Following the starvation period, proceed with your standard this compound assay protocol.
-
Compare the basal this compound levels in serum-starved cells to those in cells maintained in serum-containing medium.
Example Data: Impact of Serum on Basal Signal
| Condition | Basal Signal (RFU) | Notes |
| 10% FBS | 7,500 | High basal signal due to serum components. |
| 0.5% FBS (12 hr) | 2,100 | Significantly reduced basal signal. |
| Serum-Free (12 hr) | 1,800 | Lowest basal signal, optimal for maximizing assay window. |
This table illustrates the typical effect of reducing serum concentration on basal this compound levels.
Q: How can I control the degradation of this compound in my cells?
A: Cyclic AMP is rapidly degraded by endogenous enzymes called phosphodiesterases (PDEs).[13][14] If PDE activity is high, the this compound signal can be weak. To ensure proper this compound accumulation, it is recommended to include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer.[6] The optimal concentration of the PDE inhibitor (often around 0.1 to 0.5 mM) should be determined empirically for your specific cell line and assay conditions.[15]
Issue 3: High background is observed only in wells containing my test compound.
This strongly suggests that the compound itself is interfering with the assay.
Q: How can I determine if my test compound is autofluorescent?
A: Autofluorescence is a common issue where the compound emits light at the same wavelength as the assay's acceptor fluorophore.
Experimental Protocol 4: Assessing Compound Autofluorescence
Methodology:
-
Prepare wells containing only the assay buffer and the test compound at the highest concentration used in your experiment.[5]
-
Do not add any cells or HTRF reagents (donor or acceptor).
-
Read the plate at the acceptor emission wavelength (e.g., 665 nm for many HTRF assays).[5]
-
A significant signal in these wells compared to a buffer-only control indicates that your compound is autofluorescent and is directly contributing to the background noise.
Visualizations
References
- 1. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detect GPCR activity with the this compound-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Measuring this compound Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring this compound Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Technical Support Center: Troubleshooting Low Signal in cAMP Measurements
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low signal issues in their cyclic AMP (cAMP) measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I getting a low or no signal in my this compound assay?
A low or non-existent signal in a this compound assay can stem from various factors throughout the experimental workflow, from cell culture to final signal detection. The primary reasons can be broadly categorized as issues with cell health and stimulation, problems with assay reagents and execution, or incorrect data acquisition settings.
Troubleshooting Steps:
-
Verify Cell Health and Confluency: Ensure cells are healthy, within a low passage number, and plated at the optimal density. Over-confluent or unhealthy cells may not respond effectively to stimuli.
-
Confirm Agonist/Stimulant Activity: Prepare fresh agonist dilutions and verify the activity of your stimulant. The compound may have degraded or been prepared incorrectly.
-
Optimize Stimulation Time and Temperature: The kinetics of this compound production can vary significantly between cell types and receptors. Perform a time-course experiment to determine the peak response time. Ensure the stimulation is carried out at the appropriate temperature (typically 37°C).
-
Check for Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade this compound. If not properly inhibited, they can rapidly reduce intracellular this compound levels. Include a PDE inhibitor, such as IBMX, in your assay buffer.
-
Validate a Positive Control: Always include a positive control, such as Forskolin, which directly activates adenylyl cyclase to induce robust this compound production. This helps to confirm that the cells and assay reagents are functioning correctly.
2. My positive control (e.g., Forskolin) is working, but my experimental agonist is not. What should I do?
This scenario suggests that the issue lies with the specific agonist or the receptor it targets, rather than the general cell machinery for this compound production or the assay itself.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that the cell line you are using expresses the target receptor at sufficient levels. This can be checked through techniques like qPCR, Western blot, or flow cytometry.
-
Assess Agonist Potency and Efficacy: The concentration of the agonist may be too low to elicit a response. Perform a dose-response curve to determine the optimal concentration. Also, consider that your compound may be a partial agonist with lower efficacy than your positive control.
-
Investigate Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and a diminished this compound response. Optimize the stimulation time to capture the peak signal before significant desensitization occurs.
-
Check for Antagonist Effects: If you are co-incubating with other compounds, they may be acting as antagonists and inhibiting the agonist-induced response.
3. I am still getting a low signal even after optimizing my stimulation conditions. What else could be wrong?
If stimulation conditions are optimized and a positive control is working, the problem may lie within the assay protocol itself or the detection method.
Troubleshooting Steps:
-
Ensure Proper Cell Lysis: Incomplete cell lysis will result in a lower yield of intracellular this compound available for detection. Ensure the lysis buffer is added correctly and that the incubation is sufficient to lyse all cells.
-
Review Reagent Preparation and Storage: Incorrectly prepared or stored reagents can lead to a loss of assay sensitivity. Reconstitute reagents according to the manufacturer's instructions and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles.
-
Check for Pipetting Errors: Inaccurate pipetting of cells, reagents, or standards can significantly impact the final results. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Verify Plate Reader Settings: Ensure the plate reader is set to the correct wavelength and that the gain settings are appropriate for the expected signal range.
Quantitative Data Summary
Table 1: Common Factors Affecting this compound Signal and Their Impact
| Factor | Potential Impact on this compound Signal | Recommended Action |
| Cell Confluency | Too low: Insufficient cells for a detectable signal. Too high: Altered receptor expression and cell stress. | Optimize cell seeding density. |
| Agonist Concentration | Sub-optimal concentration leads to a weak or undetectable response. | Perform a dose-response curve. |
| Stimulation Time | Too short: this compound levels have not peaked. Too long: Signal may decrease due to PDE activity or receptor desensitization. | Conduct a time-course experiment. |
| PDE Inhibitor | Absence or low concentration allows for rapid degradation of this compound. | Include a potent PDE inhibitor (e.g., IBMX) in the assay buffer. |
| Lysis Buffer Volume | Too much: Dilutes the this compound sample. Too little: Incomplete cell lysis. | Use the manufacturer's recommended volume. |
Key Experimental Protocols
Protocol 1: General Cell Stimulation for this compound Measurement
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Pre-incubation: Wash the cells once with serum-free medium or a stimulation buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in stimulation buffer for 10-30 minutes at 37°C.
-
Stimulation: Add the agonist at various concentrations to the appropriate wells. Include a positive control (e.g., 10 µM Forskolin) and a vehicle control.
-
Incubation: Incubate the plate at 37°C for the optimized stimulation time (e.g., 15-30 minutes).
-
Lysis: Aspirate the stimulation medium and add the lysis buffer provided with the this compound assay kit. Incubate for the recommended time (e.g., 10-20 minutes) at room temperature with gentle shaking.
-
Proceed to this compound Assay: The cell lysate is now ready for the this compound measurement according to the specific assay kit protocol (e.g., HTRF, ELISA, LANCE).
Visualizations
Caption: Gs-coupled GPCR signaling pathway for this compound production.
Caption: General experimental workflow for a this compound assay.
Caption: Logical troubleshooting workflow for low this compound signal.
Technical Support Center: Optimizing Cell Density for cAMP Accumulation Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing cell density for cyclic AMP (cAMP) accumulation assays.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell density a critical step for this compound accumulation assays?
Optimizing cell density is crucial for obtaining a robust and reproducible signal in this compound accumulation assays. The ideal cell density ensures that the this compound levels produced are within the linear range of the assay's detection limits.[1][2]
-
Too few cells will result in an insufficient this compound signal that may be indistinguishable from the background noise.[3][4]
-
Too many cells can lead to signal saturation, where the detection reagents become the limiting factor.[2][3] Overcrowding can also negatively impact the assay window by desensitizing the cells.[2][5]
Q2: What is the relationship between cell confluency and this compound signaling?
Cell confluency, or the percentage of the culture surface covered by cells, can significantly modulate the β-AR/cAMP/PDE signaling pathway.[6] For instance, in vascular smooth muscle cells, higher cell density has been shown to increase the expression of certain this compound-degrading enzymes called phosphodiesterases (PDEs), which can alter the cellular response to stimuli.[6] It is therefore important to maintain consistent cell confluency during experiments.
Q3: What are the initial steps to take if I observe a low or no signal in my this compound assay?
If you encounter a low or absent signal, begin by verifying the fundamental aspects of your experimental setup.[3]
-
Confirm that all reagents were added correctly and in the proper sequence.
-
Double-check your plate reader's settings, including excitation/emission wavelengths and gain, to ensure they are optimized for your specific assay kit.
-
Most importantly, verify that the cells are healthy, viable, and plated at the optimal density.[3]
Q4: How does cell health and passage number impact my this compound assay?
Cell health is paramount for a strong signal. Always use cells that are healthy, viable (ideally >90%), and within a low passage number.[3]
-
Cell Viability: Low viability will lead to a weaker signal.
-
Passage Number: Continuous passaging can cause genetic drift and alter the cells' characteristics, including receptor expression levels.[3]
-
Growth Phase: Harvest cells when they are at 60-80% confluency to ensure they are in an exponential growth phase.[3][7]
Q5: Is a phosphodiesterase (PDE) inhibitor always necessary?
Phosphodiesterases (PDEs) are enzymes that degrade this compound. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), prevents this degradation, leading to an accumulation of this compound and a more robust signal.[3] While not always mandatory, its use is highly recommended, especially when a small change in this compound is expected or for assays involving Gαi-coupled receptors.[3] The optimal concentration of the PDE inhibitor should be determined for your specific cell line.[3]
Troubleshooting Guide
This guide addresses common problems related to cell density in this compound assays and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Suboptimal Cell Density: Too few cells were seeded per well. | Perform a cell density titration to find the optimal number of cells that provides the best signal-to-background ratio.[3] |
| Poor Cell Health or Viability: Cells were not in a healthy, logarithmic growth phase. | Use cells with high viability (>90%) and avoid using cells that have been passaged excessively.[3][8] | |
| Low Receptor Expression: The cell line does not express a sufficient number of the target GPCR. | Confirm receptor expression in your chosen cell line.[3] | |
| High Background Signal | Suboptimal Cell Density: Too many cells were seeded, leading to a high basal this compound level. | Reduce the number of cells per well. Perform a cell titration experiment to determine the optimal density.[4][5] |
| Contamination: Bacterial or yeast contamination can lead to high this compound levels. | Ensure aseptic techniques are followed during cell culture and the assay procedure.[8] | |
| Poor Assay Window (Signal-to-Background Ratio) | Suboptimal Cell Density: The number of cells is not optimized for the assay. | Titrate the cell number to identify the density that provides the largest window between the basal and stimulated signals.[2][3] |
| Inconsistent or Variable Results | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before and during plating to ensure a homogenous cell distribution.[8] |
| Edge Effects: Evaporation or temperature gradients across the microplate. | Avoid using the outer wells of the plate or fill them with sterile buffer or media to minimize edge effects. | |
| Cell Clumping: Cells are not in a single-cell suspension. | Gently triturate the cell suspension to break up clumps before counting and seeding. |
Experimental Protocols
Protocol 1: Cell Density Optimization
This protocol outlines the steps to determine the optimal cell number per well for your this compound assay.
-
Cell Preparation:
-
Seeding:
-
Dispense the different cell concentrations into the wells of your assay plate. A typical range to test for a 384-well plate is between 2,000 and 10,000 cells per well.[9]
-
-
Stimulation:
-
For each cell density, add a fixed, high concentration of a known agonist to one set of wells to induce this compound production.
-
To another set of wells for each cell density, add only the stimulation buffer to measure the basal this compound signal.[3]
-
-
Assay Execution:
-
Follow the standard protocol for your specific this compound assay kit to lyse the cells and detect the this compound levels.
-
-
Data Analysis:
Data Presentation: Example Cell Density Titration
The following table illustrates hypothetical data from a cell density optimization experiment in a 384-well plate format.
| Cells per Well | Basal Signal (RFU) | Stimulated Signal (RFU) | Signal-to-Background Ratio |
| 1,000 | 500 | 1,500 | 3.0 |
| 2,500 | 800 | 4,800 | 6.0 |
| 5,000 | 1,200 | 10,800 | 9.0 |
| 7,500 | 1,800 | 14,400 | 8.0 |
| 10,000 | 2,500 | 15,000 | 6.0 |
RFU: Relative Fluorescence Units
In this example, 5,000 cells per well would be considered optimal as it provides the highest signal-to-background ratio.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 2. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Influence of cell confluence on the this compound signalling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
dealing with high variability in cAMP assay replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in cAMP assay replicates.
Frequently Asked questions (FAQs)
Q1: What are the primary sources of variability in this compound assays?
High variability in this compound assay replicates can stem from several factors throughout the experimental workflow. The main contributors can be categorized as:
-
Cell-related issues: Inconsistent cell health, passage number, and density can significantly impact results.[1][2] Cell lines can also experience phenotypic drift over several passages, leading to changes in the cell population and response.[2]
-
Reagent and protocol issues: Improperly prepared or degraded reagents, suboptimal antibody concentrations, and inconsistencies in incubation times or temperatures can all introduce variability.[1][3]
-
Assay execution and technical errors: Inconsistent pipetting, cross-contamination between wells, and improper plate reader settings are common sources of error.[1][4]
-
Edge effects: Wells on the perimeter of the microplate can be susceptible to temperature and humidity gradients, leading to inconsistent results.[3]
Q2: How critical is cell health and passage number for this compound assay reproducibility?
Cell health and passage number are critical for reproducible this compound assay results. It is essential to use cells from a healthy, logarithmically growing culture with high viability (>90%).[1] Using cells that have been passaged excessively should be avoided as it can lead to phenotypic changes and altered cellular responses.[1][2] To minimize variability, it is recommended to use cells within a consistent passage number range for all experiments.[3] For large-scale screening, creating a large, cryopreserved batch of cells from a single passage can ensure consistency across multiple experiments.[2][5]
Q3: What is the role of a phosphodiesterase (PDE) inhibitor, and can it contribute to variability?
Phosphodiesterases (PDEs) are enzymes that degrade this compound. Including a PDE inhibitor, such as IBMX, is often necessary to prevent the rapid degradation of this compound and allow for its accumulation and detection.[6][7] However, an inappropriate concentration of the PDE inhibitor can be a source of variability. If the concentration is too low, this compound will be degraded, leading to a weak signal. Conversely, if the concentration is too high, it may lead to an excessively high this compound level that exceeds the linear range of the standard curve.[6] Therefore, the concentration of the PDE inhibitor may need to be optimized for your specific cell line.[8]
Q4: How can I minimize pipetting errors and their impact on variability?
Inconsistent pipetting is a major source of variability.[1] To minimize pipetting errors:
-
Use reverse pipetting for viscous solutions.[3]
-
Use a multichannel pipette for cell seeding to ensure a homogenous cell suspension in each well.[3]
-
Always use fresh pipette tips for each sample to avoid cross-contamination.[4]
Q5: What are "edge effects" and how can I mitigate them?
Edge effects refer to the phenomenon where wells on the outer edges of a microplate behave differently from the inner wells, often due to more rapid evaporation and temperature fluctuations. This can lead to significant variability in results. To mitigate edge effects, it is recommended to avoid using the outer wells of the plate for experimental samples. Instead, these wells can be filled with phosphate-buffered saline (PBS) or sterile water to help maintain a more uniform temperature and humidity across the plate.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a single-cell suspension before seeding to achieve uniform cell numbers in each well. Use a multichannel pipette for cell seeding to improve consistency.[1][3] |
| Pipetting Inaccuracy | Calibrate pipettes regularly.[3][4] Use reverse pipetting for viscous solutions to ensure accurate volume dispensing.[3] |
| Edge Effects | Avoid using the outer wells of the microplate for samples. Fill the perimeter wells with PBS or sterile water to maintain humidity.[3] |
| Cross-Contamination | Use fresh pipette tips for every sample and reagent addition.[4] When incubating or shaking, seal plates to prevent aerosol spread.[4] |
| Incomplete Mixing of Reagents | Ensure thorough but gentle mixing of all reagents before and after addition to the wells. |
Issue 2: Inconsistent Results Between Experiments
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Variability in Cell Culture | Use cells from a consistent and limited passage number range.[2][3] Standardize cell culture conditions, including cell density in stock flasks and the time between passaging and the assay.[2] For long-term projects, use a single, large batch of cryopreserved cells.[2][5] |
| Reagent Degradation | Prepare fresh reagents, especially standards and agonists, for each experiment.[1] Aliquot and store stock solutions at the recommended temperature to avoid multiple freeze-thaw cycles.[1][5] |
| Suboptimal Assay Conditions | Re-optimize key assay parameters such as cell density, agonist concentration, and incubation time if you observe a drift in results.[3][5] |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation periods for all plates and experiments.[4] |
Experimental Protocols
Protocol 1: Cell Density Optimization
This protocol is designed to determine the optimal number of cells per well for your this compound assay, ensuring a robust signal-to-background ratio.[1]
Methodology:
-
Cell Preparation: Harvest and count healthy, viable cells. Prepare a dilution series of your cells in the assay's stimulation buffer.
-
Seeding: Dispense the different cell concentrations into the wells of your assay plate.
-
Stimulation:
-
To one set of wells for each cell density, add a fixed, high concentration of a known agonist.
-
To another set of wells, add only buffer to measure the basal signal.
-
-
Assay Execution: Follow the standard protocol for your this compound assay kit to lyse the cells and detect the this compound levels.
-
Data Analysis: Plot the signal-to-background ratio against the cell number to identify the optimal cell density that provides the best assay window.[5]
Protocol 2: Agonist Dose-Response and Time-Course Experiment
This protocol helps to determine the optimal agonist concentration (EC50) and stimulation time for your assay.[1][3]
Methodology:
-
Cell Preparation: Prepare cells at the optimal density determined in Protocol 1.
-
Agonist Preparation: Prepare a serial dilution of your agonist in the stimulation buffer.
-
Stimulation (Dose-Response): Add the different agonist concentrations to the wells and incubate for a fixed period (e.g., 30 minutes).
-
Stimulation (Time-Course): Add a fixed, high concentration of the agonist to multiple wells. Stop the reaction at different time points (e.g., 5, 15, 30, 45, 60 minutes) by adding the lysis buffer.[3]
-
Assay Execution: Complete the this compound detection protocol according to the kit's instructions.
-
Data Analysis:
-
Dose-Response: Plot the signal against the log of the agonist concentration to determine the EC50.
-
Time-Course: Plot the this compound signal against the incubation time to identify the time point of peak this compound production.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
Technical Support Center: Improving cAMP Detection Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of their cyclic AMP (cAMP) detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial checks if I'm getting a low or no signal in my this compound assay?
A1: Start with the fundamentals of your experimental setup.
-
Reagent Addition: Confirm that all reagents were added correctly and in the specified order.
-
Plate Reader Settings: Double-check that your instrument's settings, such as excitation/emission wavelengths and gain, are optimized for your specific assay kit.[1]
-
Cell Health: Ensure that the cells used were healthy, viable (ideally >90%), and within an optimal passage number range.[1][2]
-
Cell Density: Verify that the correct number of cells were plated in each well.[1]
Q2: How can I reduce high basal this compound levels in my negative control wells?
A2: High basal this compound can mask the signal from your agonist. To reduce it:
-
Serum Starvation: Serum in culture media contains factors that can stimulate cells and elevate basal this compound. It is recommended to serum-starve the cells for a period of 4-24 hours before the experiment.[3]
-
Cell Density: Using too many cells per well can lead to higher basal levels.[3][4] Optimize the cell number to find a balance between a robust signal window and low background.
-
Wash Steps: Ensure cells are washed properly with PBS before stimulation to remove any residual stimulants from the culture medium.[3]
Q3: What is the role of a phosphodiesterase (PDE) inhibitor, and is it always necessary?
A3: Phosphodiesterases (PDEs) are enzymes that rapidly degrade this compound to 5'-AMP, terminating the signal.[5][6] Including a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), prevents this degradation, allowing this compound to accumulate to detectable levels.[4][7] For most assays, especially those with transient signals or low receptor expression, a PDE inhibitor is crucial for achieving a measurable signal.
Q4: My assay results are not reproducible. What are the common causes of variability?
A4: Lack of reproducibility can stem from several factors:
-
Inconsistent Cell Plating: Ensure you have a single-cell suspension before seeding to get uniform cell numbers across all wells.[1]
-
Reagent Instability: Avoid multiple freeze-thaw cycles of reagents, especially this compound standards and agonist stock solutions. Prepare fresh dilutions for each experiment.[1][8]
-
Cell Passage Number: Use cells that have not been passaged excessively, as high passage numbers can alter receptor expression and signaling capacity.[1]
-
Variable Incubation Times: Ensure that stimulation and incubation times are consistent across all plates and experiments.
Q5: How do I choose the right type of microplate for my this compound assay?
A5: The choice of microplate is critical for assay sensitivity. For fluorescence-based assays, use white, opaque-walled plates to maximize the luminescent signal and minimize well-to-well crosstalk and light leakage.[1] For colorimetric assays (ELISA), standard clear plates are appropriate.
Signaling Pathway Visualization
The this compound signaling cascade is a primary mechanism for signal transduction. It begins with the activation of a G protein-coupled receptor (GPCR) and culminates in the activation of Protein Kinase A (PKA), which mediates numerous cellular responses.[9]
Caption: The Gs/Gi coupled GPCR signaling pathway leading to this compound production and signal termination.
Troubleshooting Guides
Guide 1: Low or No Signal
A low or nonexistent signal is one of the most common issues in this compound detection. Use the following table and workflow to diagnose the problem.
Troubleshooting Summary Table
| Potential Cause | Recommended Solution |
| Cell-Related Issues | |
| Insufficient cell number | Increase the number of cells plated per well. Perform a cell titration experiment to find the optimal density.[4][8] |
| Poor cell health or viability | Use cells from a healthy, logarithmically growing culture with >90% viability. Avoid using high-passage-number cells.[1] |
| Low receptor expression | Confirm that your cell line expresses the target GPCR at sufficient levels using methods like qPCR or FACS.[4] |
| Reagent & Buffer Issues | |
| Degraded reagents | Prepare fresh reagents, especially standards and agonists, for each experiment. Avoid repeated freeze-thaw cycles.[1] |
| No/Insufficient PDE inhibitor | Include a phosphodiesterase inhibitor like IBMX in the stimulation buffer to prevent this compound degradation.[4][7] |
| Incorrect buffer composition | Use the stimulation buffer recommended by the assay manufacturer. For long incubations, consider using a complete cell culture medium.[1] |
| Experimental Parameters | |
| Suboptimal agonist concentration | Perform a dose-response experiment with a wide range of agonist concentrations to find the optimal EC50/EC80.[1] |
| Insufficient stimulation time | Conduct a time-course experiment to determine the time point of maximal this compound production.[1] |
| Incorrect instrument settings | Optimize the plate reader's gain settings to amplify the signal without increasing background noise.[1] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low or no signal in a this compound assay.
Guide 2: High Background or Poor Signal-to-Background Ratio
High background fluorescence or luminescence can obscure a weak signal, leading to a poor assay window.
| Potential Cause | Recommended Solution |
| Assay Components | |
| Autofluorescent compounds | Always subtract the signal from control wells (e.g., "no-enzyme" or "no-substrate") to account for compound autofluorescence.[1] |
| Media components | Phenol (B47542) red and other media components can cause background fluorescence. Use a recommended assay buffer or phenol red-free medium if possible. |
| Cellular Factors | |
| Too many cells | An excessive number of cells can increase basal this compound levels and saturate the system. Reduce the cell density per well.[8] |
| High constitutive receptor activity | For some GPCRs, high expression can lead to constitutive activity. Reducing cell number or using a lower-expressing clone may help. |
| Instrumentation & Plates | |
| Incorrect plate type | Use white, opaque plates for fluorescence/luminescence assays to prevent light scatter and crosstalk between wells.[1] |
| Plate reader gain too high | While high gain can amplify a weak signal, it also amplifies the background. Optimize gain for the best signal-to-background ratio.[1] |
Experimental Protocols
Protocol 1: Optimizing Cell Density
Determining the optimal number of cells per well is a critical step in assay development to ensure the measured signal falls within the linear range of the standard curve and provides the best assay window.[8]
Objective: To identify the cell concentration that yields the maximum signal-to-background ratio in response to a known agonist.
Methodology:
-
Cell Preparation: Culture cells to approximately 80% confluency.[10] Harvest the cells (using trypsin for adherent cells if necessary) and create a single-cell suspension in the appropriate stimulation buffer.[7] Perform a cell count to determine the concentration and viability.
-
Serial Dilution: Prepare a series of cell dilutions in stimulation buffer. A typical range might be from 1,000 to 40,000 cells per well, depending on the cell line and receptor expression.
-
Plating: Dispense the different cell concentrations into the wells of a 384-well or 96-well plate.[10] For each cell density, prepare replicate wells for three conditions:
-
Basal: Cells with buffer only (negative control).
-
Stimulated: Cells with a known agonist at its EC80 concentration.
-
Forskolin: Cells with forskolin, a direct activator of adenylyl cyclase, used as a positive control for maximal this compound production.[7]
-
-
Incubation: Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).
-
Lysis & Detection: Lyse the cells and perform the this compound detection steps according to your specific assay kit protocol.
-
Data Analysis:
-
Calculate the average signal for each condition at each cell density.
-
Calculate the Signal-to-Background (S/B) ratio using the formula: S/B = (Signal_Stimulated) / (Signal_Basal).
-
Plot the S/B ratio against the number of cells per well. The optimal cell density is the one that provides the highest S/B ratio without saturating the signal.
-
Workflow for Optimizing Cell Density
Caption: Experimental workflow for determining the optimal cell density for a this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclic amp pathway | PPT [slideshare.net]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. resources.revvity.com [resources.revvity.com]
avoiding common pitfalls in cAMP sample preparation
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls during cyclic AMP (cAMP) sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Sample Handling and Storage
| Question | Answer |
| How should I collect and store my tissue samples to prevent this compound degradation? | Due to the rapid metabolism of cyclic nucleotides, it is crucial to quickly freeze tissue samples in liquid nitrogen immediately after collection.[1][2] Store the frozen tissue at -80°C until you are ready to process it.[3] Avoid repeated freeze-thaw cycles as this can lead to degradation of this compound.[3] |
| What is the correct procedure for preparing plasma and serum samples? | For serum, allow the blood to clot at room temperature for two hours or overnight at 4°C, then centrifuge at approximately 1,000 x g for 20 minutes. For plasma, collect blood into tubes containing EDTA or heparin as an anticoagulant and centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3] Both serum and plasma can be assayed immediately or stored in aliquots at -20°C or -80°C.[3] |
| My cells are adherent. What is the best way to prepare them for a this compound assay? | For adherent cells, it's recommended to aspirate the medium and wash the cells once with ice-cold PBS.[4] You can then add a suitable lysis buffer.[1][4] To collect the cell lysate, you can scrape the cells off the surface.[1][4] It is advisable to keep the plates on ice during this process.[4] |
| How should I handle suspension cells for this compound measurement? | Suspension cells should be centrifuged to pellet them, washed with cold PBS to remove culture medium, and then resuspended in lysis buffer.[5][6] The centrifugation speed is typically around 340 x g.[5] |
2. Cell Lysis and Protein Extraction
| Question | Answer |
| The lysis buffer provided with my kit doesn't seem to be lysing my cells effectively. What should I do? | Some kit lysis buffers are mild and may require mechanical assistance for efficient cell lysis. Consider supplementing the chemical lysis with mechanical methods like sonication or freeze-thaw cycles. However, be aware that harsh detergents like those in RIPA buffer can interfere with some immunoassays.[7] Always check the kit's instructions for compatible lysis methods. |
| What are the key considerations when choosing a lysis buffer? | The ideal lysis buffer depends on your sample type and the downstream application. For immunoassays like ELISA, it's generally recommended to avoid strongly denaturing detergents like SDS at concentrations above 0.1%.[8] Non-ionic detergents such as Triton X-100 are often preferred.[8] The pH of the buffer is also critical for successful cell lysis and subsequent assay performance.[9] |
| How can I minimize protein degradation during sample preparation? | To prevent protein degradation, it is crucial to work quickly and keep samples on ice or at 4°C throughout the entire procedure.[9][10] The addition of a protease inhibitor cocktail to your lysis buffer is also highly recommended to block the activity of proteases released during cell lysis.[6][9][11] |
| What is the recommended protein concentration for cell lysates in this compound assays? | For reproducible results, a protein concentration of greater than 1 mg/mL is often recommended.[1] It is good practice to determine the protein concentration of your lysate using a suitable protein assay, such as the BCA assay, which is less prone to interference from detergents.[8][12] |
3. Assay Performance and Troubleshooting
| Question | Answer |
| I'm observing a low signal in my this compound assay. What are the potential causes? | A low signal can result from several factors, including suboptimal agonist concentration or stimulation time.[13] It's also possible that the phosphodiesterase (PDE) inhibitor (e.g., IBMX) concentration is not optimal, leading to this compound degradation.[13][14] Additionally, degraded reagents or an inappropriate buffer composition can contribute to a weak signal.[13] Finally, ensure your plate reader settings are correct for the assay's detection method (e.g., fluorescence or colorimetric).[13] |
| How can I increase the sensitivity of my this compound assay? | For samples with low this compound levels, some assay kits offer an acetylation step.[1] Acetylation of the samples can significantly increase the sensitivity of the assay, sometimes by as much as 100-fold.[1] |
| There is high background in my assay. What can I do to reduce it? | High background can be caused by several factors, including autofluorescent compounds in the sample or media.[13] Ensure that you are using the appropriate type of microplate for your assay (e.g., white, opaque plates for fluorescence-based assays to minimize crosstalk).[13] Subtracting the signal from "no-enzyme" or "no-substrate" control wells is also a standard practice to correct for background.[13] |
| My results are not reproducible. What are the common sources of variability? | Inconsistent sample handling and preparation are major sources of variability.[15] This includes inconsistencies in cell density, incubation times, and pipetting.[9][13] Using fresh reagents for each experiment and avoiding multiple freeze-thaw cycles of stock solutions can improve reproducibility.[13] It is also recommended that the entire assay be performed by the same operator to minimize inter-operator variability.[3] |
Experimental Protocols & Methodologies
Protocol 1: General Cell Lysis for this compound Assay
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 30,000 - 100,000 cells/well and incubate overnight. For suspension cells, use 100,000 - 300,000 cells/well in a poly-D lysine (B10760008) coated plate.[2]
-
Cell Stimulation (Example):
-
Cell Lysis:
-
Sample Collection: The cell lysate can now be assayed directly or diluted in the cell lysis buffer for this compound measurement.[2]
Protocol 2: Tissue Homogenization for this compound Assay
-
Tissue Collection: Rapidly freeze fresh tissue in liquid nitrogen.[1][2]
-
Homogenization:
-
Clarification:
-
Centrifuge the homogenate at top speed for 5 minutes.[1]
-
Collect the supernatant, which contains the this compound.
-
-
Assay: The supernatant can be assayed directly.[1]
Visualizing Key Processes
To better understand the experimental workflows and signaling pathways involved, the following diagrams have been generated.
Caption: G-protein coupled receptor (GPCR) signaling pathway for this compound production.
Caption: A typical experimental workflow for measuring intracellular this compound levels.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. mybiosource.com [mybiosource.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. ELISA sample preparation | Abcam [abcam.com]
- 5. revvity.com [revvity.com]
- 6. diagenode.com [diagenode.com]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. mpbio.com [mpbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. visatech.co.ke [visatech.co.ke]
Technical Support Center: Interpreting Unexpected Results in cAMP Experiments
For Researchers, Scientists, and Drug Development Professionals
Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger in countless biological processes, making its accurate quantification essential for research in areas like GPCR signaling, hormone action, and drug discovery.[1][2] However, this compound assays are sensitive and prone to variability, often yielding unexpected results. This guide provides a structured approach to troubleshooting common issues, ensuring the integrity and reproducibility of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are good positive and negative controls for my this compound assay? A positive control should be a compound known to robustly stimulate adenylyl cyclase, the enzyme that produces this compound. Forskolin is a widely used positive control as it directly activates most adenylyl cyclase isoforms, leading to a significant increase in intracellular this compound.[3][4] A negative control or basal control well should contain cells treated only with the assay buffer or vehicle (e.g., DMSO) to establish the baseline this compound level in unstimulated cells.
Q2: Why is a phosphodiesterase (PDE) inhibitor necessary? Phosphodiesterases (PDEs) are enzymes that rapidly degrade this compound, terminating the signal.[5] Including a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), prevents this degradation and allows for the accumulation of this compound to detectable levels, thereby increasing the assay window and sensitivity.[5][6] The optimal concentration of the PDE inhibitor may need to be determined for your specific cell line but often starts around 0.5 mM.[7]
Q3: My signal window (difference between basal and stimulated signal) is very small. How can I improve it? A small signal window can be caused by several factors:
-
Low Receptor Expression: Ensure your cell line expresses sufficient levels of the target GPCR.[7]
-
Suboptimal Cell Density: Too few cells will produce a weak signal, while too many can saturate the system.[7][8] Perform a cell titration experiment to find the optimal number of cells per well.[7]
-
Ineffective PDE Inhibition: The concentration of your PDE inhibitor may be too low.[7]
-
Agonist Concentration/Incubation Time: You may not be using an optimal concentration of your agonist or the stimulation time might be too short. Conduct a dose-response and a time-course experiment to determine the EC50 and the point of peak this compound production.[7]
Section 2: Key Signaling Pathways & Workflows
Understanding the underlying biology and experimental steps is crucial for pinpointing where a problem may have occurred.
Canonical Gs/Gi Signaling Pathway
Ligand binding to a Gs-coupled receptor activates adenylyl cyclase (AC), increasing this compound production. Conversely, ligand binding to a Gi-coupled receptor inhibits adenylyl cyclase, decreasing this compound levels.
Caption: Gs and Gi signaling pathways converge on adenylyl cyclase to regulate this compound levels.
General Workflow for a Competitive this compound Immunoassay (ELISA/HTRF)
Most this compound detection kits operate on a competitive immunoassay principle. Endogenous this compound produced by cells competes with a labeled this compound tracer for binding to a specific antibody.[9][10] Therefore, a high cellular this compound concentration results in a low assay signal, and vice versa.
Caption: A typical experimental workflow for cell-based competitive this compound immunoassays.
Section 3: Troubleshooting Guide
Unexpected results can often be traced to specific steps in the experimental protocol. Use the tables below to diagnose and solve common problems.
Issue 1: High Background Signal
A high background (i.e., a low signal in a competitive assay) in basal/unstimulated wells can mask the effects of your test compounds.
| Potential Cause | Recommended Solution |
| Cellular Stress/Over-confluence | Use healthy, low-passage cells and avoid letting them become over-confluent before or after plating.[5] Stressed cells can have elevated basal this compound. |
| Excessive Cell Number | Titrate the cell number per well. Too many cells can produce high basal this compound levels that fall outside the assay's linear range.[8][11] |
| Media Components | Components in the cell culture medium (like serum) can sometimes interfere with the assay or stimulate cells. Wash cells with a simple buffer (e.g., PBS) before stimulation. |
| Reagent Contamination | Ensure reagents, especially buffers and standards, are not contaminated with this compound or activators. Prepare fresh reagents. |
| Inadequate Washing (ELISA) | For ELISAs, insufficient washing can leave unbound enzyme conjugates, leading to high background. Ensure wash steps are performed thoroughly as per the protocol.[12] |
| Crosstalk Between Wells | Use opaque-walled microplates (white for luminescence, black for fluorescence) to minimize crosstalk.[7] |
Issue 2: Low or No Signal
This corresponds to an unexpectedly high reading in a competitive assay, suggesting little to no this compound was produced, even in stimulated wells.
| Potential Cause | Recommended Solution |
| Poor Cell Health/Viability | Always start with healthy, highly viable (>90%) cells.[7] Perform a viability test (e.g., Trypan Blue) before seeding. |
| Suboptimal Cell Density | Too few cells will not produce enough this compound to be detected. Perform a cell number optimization experiment.[7] |
| Low Receptor Expression | Confirm that your cell line expresses the GPCR of interest at sufficient levels using methods like qPCR or Western blot.[5][7] |
| Degraded/Inactive Reagents | Prepare fresh agonist dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[7] Confirm the activity of assay kit components. |
| Ineffective PDE Inhibition | The concentration of the PDE inhibitor (e.g., IBMX) may be too low, allowing this compound to be rapidly degraded. Optimize the inhibitor concentration.[7] |
| Suboptimal Stimulation Time | The peak of this compound production can be transient.[3] Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal stimulation period.[7] |
| Incorrect Plate Reader Settings | Verify that the instrument is using the correct excitation/emission wavelengths and filter sets for your specific assay chemistry (e.g., HTRF).[7] |
| Expired Kit Components | Check the expiration dates on all assay reagents. Do not use expired kits.[5] |
Issue 3: High Well-to-Well Variability (High %CV)
Inconsistent results across replicate wells make data interpretation difficult and unreliable.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogenous, single-cell suspension before plating. Pipette carefully and mix the cell suspension between pipetting steps to prevent settling.[7] |
| Pipetting Errors | Use calibrated pipettes and proper technique. Change pipette tips between different reagents and samples.[12] Automating liquid handling steps can improve consistency. |
| Edge Effects | Temperature or evaporation gradients across the plate can cause "edge effects." To mitigate this, avoid using the outer wells or fill them with buffer/media. Ensure uniform incubation.[12] |
| Incomplete Cell Lysis | Ensure the lysis buffer is added to all wells and mixed properly to release all intracellular this compound. |
| Bubbles in Wells | Bubbles can interfere with optical readings. Centrifuge the plate briefly before reading to remove them. |
Troubleshooting Flowchart: Diagnosing High Background
Caption: A logical workflow for troubleshooting high background signals in this compound assays.
Section 4: Reference Data & Protocols
Quantitative Data Summary
The following values are typical and may vary based on cell type, assay format, and specific experimental conditions. They should be used as a general guide.
| Parameter | Typical Value / Range | Cell Line Example | Notes |
| Basal Intracellular this compound | 0.1 - 1 µM | HEK293, CHO, various neurons | Can increase over 10-fold upon hormonal stimulation.[3][13] |
| Forskolin EC50 | 9 - 13 nM | HEK293 | A potent activator of adenylyl cyclase used as a positive control.[14] |
| IBMX Working Concentration | 100 µM - 1 mM | HEK293, CHO | A non-specific PDE inhibitor used to prevent this compound degradation.[15][16][17] |
| Cell Density | 2,000 - 30,000 cells/well | CHO-K1 | Highly dependent on assay format (e.g., 384-well) and receptor expression. Must be optimized.[18][19] |
| Stimulation Time | 15 - 60 minutes | HEK293, CHO | Peak this compound levels can be transient; a time-course study is recommended.[7][20] |
General Protocol: Competitive this compound ELISA
This protocol outlines the key steps for a typical competitive ELISA for this compound quantification. Specific volumes and incubation times will vary by manufacturer and should be followed according to the kit insert.[21][22][23]
-
Reagent Preparation: Prepare all reagents, including standards, samples, and detection solutions, according to the kit manual. Create a serial dilution of the this compound standard to generate a standard curve.
-
Sample/Standard Addition: Add a defined volume (e.g., 25-50 µL) of standards and samples (e.g., cell lysates) to the appropriate wells of the antibody-coated microplate.[21]
-
Competitive Reaction: Immediately add the enzyme-conjugated this compound (e.g., HRP-cAMP) and the anti-cAMP antibody to each well (some kits combine these steps).[22] This initiates the competition between the sample's this compound and the labeled this compound for antibody binding sites.
-
Incubation: Seal the plate and incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C, often with gentle shaking.[2][21]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer. This removes all unbound reagents. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.[2][21]
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well.[21] The enzyme bound to the plate will convert the substrate, leading to a color change.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[21][22]
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[21]
-
Read Absorbance: Immediately read the optical density of each well at 450 nm using a microplate reader.[21][22] The intensity of the color is inversely proportional to the amount of this compound in the original sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the this compound concentration in your samples.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Cyclic AMP ELISA Kit (ab133039) is not available | Abcam [abcam.com]
- 3. Dual-activation of this compound production through photo-stimulation or chemical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forskolin | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detect GPCR activity with the this compound-Gs HiRange HTRF Assay [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Activation of PKA in cell requires higher concentration of this compound than in vitro: implications for compartmentalization of this compound signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. IBMX | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. 2.6. HTRF this compound assay [bio-protocol.org]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Forskolin Dose Response in HEK293 Cells [moleculardevices.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. arborassays.com [arborassays.com]
- 23. file.elabscience.com [file.elabscience.com]
Technical Support Center: Optimizing Inc-yo-assay-times-for-cAMP-Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for their cyclic AMP (cAMP) assays. Accurate determination of this compound levels is critical for studying G protein-coupled receptor (GPCR) signaling pathways.
Troubleshooting Guides
Issue: Low or No Signal
A weak or absent signal in a this compound assay can be caused by several factors, from reagent issues to suboptimal experimental conditions. Follow these steps to diagnose and resolve the problem.
Possible Causes and Solutions for Low Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Agonist Stimulation Time | Perform a time-course experiment to identify the optimal incubation period for maximal this compound production. Test a range of time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) with a fixed, high concentration of the agonist.[1][2] |
| Inadequate Agonist Concentration | Conduct a dose-response experiment with a serial dilution of your agonist to ensure the concentration is sufficient to elicit a maximal response.[3] |
| Poor Cell Health or Viability | Use cells from a healthy, logarithmically growing culture with viability greater than 90%. Avoid using cells that have undergone excessive passaging.[3][4] |
| Suboptimal Cell Density | Titrate the cell number to find the optimal density that provides the best signal-to-background ratio. Too few cells will produce an insufficient signal.[2][3] |
| This compound Degradation | Incorporate a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), into your assay buffer to prevent the breakdown of this compound.[1][3] The optimal concentration of the PDE inhibitor should be determined for your specific cell line.[3] |
| Low Receptor Expression | Confirm that your chosen cell line expresses the GPCR of interest at sufficient levels.[3] |
| Degraded Reagents | Prepare fresh reagents, especially standards and agonists, for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[3] |
| Incorrect Plate Reader Settings | Ensure that the excitation/emission wavelengths and gain settings on your plate reader are optimized for your specific assay kit.[3] |
Issue: High Background Signal
A high background signal can mask the specific signal from your agonist, leading to a poor assay window. The following table outlines potential causes and solutions.
Possible Causes and Solutions for High Background
| Possible Cause | Troubleshooting Steps |
| Excessive Cell Number | Reduce the number of cells per well. Too many cells can lead to a high basal level of this compound.[5] |
| Contamination of Reagents or Cells | Use sterile techniques and ensure all reagents and cell cultures are free from contamination that could elevate this compound levels. |
| Inappropriate Buffer Composition | For stimulation times under two hours, use the buffer provided in the assay kit. For longer incubations, a cell culture medium supplemented with a PDE inhibitor may be more suitable.[2][3] |
| Phosphodiesterase Inhibitor Issues | If the PDE inhibitor is too potent or used at too high a concentration, it can lead to an accumulation of basal this compound. Test the assay with and without the inhibitor or titrate its concentration.[5][6] |
| Cell Stress | Minimize cell stress during handling and plating, as this can sometimes lead to an increase in basal this compound levels. |
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the agonist incubation time so important?
A1: The goal of optimizing incubation time is to find the point at which the agonist-induced this compound signal is maximal and stable.[1] An insufficient incubation time can lead to an underestimation of the compound's effect, while an overly long incubation might result in signal decay due to factors like receptor desensitization or this compound degradation by phosphodiesterases (PDEs).[1][7]
Q2: How do I perform a time-course experiment to optimize incubation time?
A2: To determine the optimal incubation time, you should perform a time-course experiment. This involves stimulating cells with a fixed, typically high, concentration of your agonist and stopping the reaction at various time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).[1] The this compound levels are then measured for each time point, and the optimal incubation time is the point at which the signal reaches a stable plateau.[1]
Q3: What factors influence the optimal incubation time?
A3: Several factors can affect the ideal incubation time, including:
-
Cell type and receptor expression level: Different cell lines have varying kinetics of this compound production and degradation.[1]
-
Agonist concentration: Higher agonist concentrations may lead to a faster but more transient response.[1]
-
Assay temperature: Temperature influences the kinetics of enzymes like adenylyl cyclase and phosphodiesterases.[1]
-
The specific GPCR being studied: Different GPCRs can have distinct signaling kinetics.[1]
Q4: Should I always use a phosphodiesterase (PDE) inhibitor in my this compound assay?
A4: The use of a PDE inhibitor, such as IBMX, is highly recommended for most this compound assays.[1] PDEs are enzymes that degrade this compound, and inhibiting them leads to an accumulation of intracellular this compound, which amplifies the signal and increases the assay window.[1] However, if you want to study the net effect of a compound in a more physiological context, you might perform the assay without a PDE inhibitor.[1]
Q5: What is the difference in incubation requirements for Gs-coupled versus Gi-coupled GPCRs?
A5: For Gs-coupled receptors, agonist stimulation leads to an increase in this compound production. For Gi-coupled receptors, agonist stimulation inhibits adenylyl cyclase, leading to a decrease in this compound levels. To measure this decrease, you first need to stimulate this compound production, typically using forskolin, before adding your Gi-coupled receptor agonist.[8]
Experimental Protocols
Protocol 1: Time-Course Experiment for Agonist Stimulation
This protocol outlines the steps to determine the optimal incubation time for a Gs-coupled receptor agonist.
-
Cell Preparation: Culture cells expressing the GPCR of interest to 80-90% confluency.[1] Harvest the cells and resuspend them in the appropriate assay buffer at the desired concentration.
-
Agonist Preparation: Prepare a solution of your agonist at a concentration that is known to give a submaximal to maximal response (e.g., EC80).[1]
-
Cell Plating: Dispense the cell suspension into a microplate.[1]
-
Stimulation: Add the agonist solution to the wells.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).[1]
-
Cell Lysis and Detection: At each time point, lyse the cells and detect the this compound levels using your chosen assay kit according to the manufacturer's instructions.[1]
-
Data Analysis: Plot the this compound signal against the incubation time to identify the time point at which the signal reaches a stable plateau.[1] This represents the optimal incubation time.
Protocol 2: Dose-Response Experiment at Optimal Incubation Time
Once the optimal incubation time is determined, this protocol can be used to assess the potency of an agonist.
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Agonist Preparation: Prepare a serial dilution of your agonist.[3]
-
Cell Plating: Dispense the cell suspension into a microplate.
-
Stimulation: Add the different concentrations of the agonist to the wells.
-
Incubation: Incubate the plate at 37°C for the optimal incubation time determined in Protocol 1.[1]
-
Cell Lysis and Detection: Lyse the cells and detect the this compound levels according to your assay kit's protocol.
-
Data Analysis: Plot the this compound signal against the logarithm of the agonist concentration to determine the EC50 value.[3]
Visualizations
Caption: Gs-coupled GPCR signaling pathway leading to this compound production.
Caption: Gi-coupled GPCR signaling pathway inhibiting this compound production.
Caption: Experimental workflow for optimizing agonist incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: cAMP FRET Biosensors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cAMP FRET biosensors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in this compound FRET biosensor experiments?
Common sources of error in FRET microscopy include spectral bleed-through, where the donor's emission is detected by the acceptor's filter sets, and direct excitation of the acceptor fluorophore at the wavelength used to excite the donor.[1] Additionally, photobleaching can alter the ratio of donor to acceptor molecules, impacting the accuracy of FRET measurements.[1] For ratiometric biosensors, changes in the cellular environment, such as fluctuations in ion concentrations (e.g., pH, Ca2+), can lead to incorrect FRET signals that are not related to this compound levels.[2][3] The expression level of the biosensor itself can also be a critical factor; insufficient biosensor concentration relative to this compound production can lead to a loss of signal linearity.[4]
Q2: My FRET signal is weak or has a low signal-to-noise ratio. What can I do?
A low signal-to-noise ratio is a known challenge with FRET-based biosensors.[5] To address this, consider the following:
-
Optimize Biosensor Expression: Both very low and excessively high expression levels can be problematic. Low expression leads to a weak signal, while very high expression can lead to protein aggregation and cytotoxicity.[3] For transient transfections, titrate the amount of DNA used. For quantitative and reproducible results, establishing a stable cell line with moderate expression is recommended.[4]
-
Use a Brighter FRET Pair: The choice of fluorescent proteins is critical. Newer generation fluorescent proteins like mTurquoise2 as a donor and a tandem cpVenus as an acceptor have shown improved brightness and a larger dynamic range compared to older pairs like ECFP and EYFP.[2]
-
Check Your Filter Sets: Ensure that your microscope's filter sets are optimized for your specific FRET pair to maximize signal collection and minimize bleed-through.[1]
-
Increase Excitation Power/Exposure Time: While this can increase the signal, be cautious of phototoxicity and photobleaching, which can introduce other artifacts.[1]
Q3: The FRET ratio is changing, but I don't think it's due to this compound. What could be causing these artifacts?
Artifactual FRET changes can arise from several factors unrelated to this compound concentration:
-
Ion Sensitivity: Many first-generation FRET biosensors using ECFP/EYFP pairs are sensitive to changes in intracellular pH and calcium concentrations.[2][3] This can be a significant issue in excitable cells or when studying signaling pathways that also modulate ion concentrations.[6] Using biosensors with ion-insensitive fluorescent proteins like mCerulean and mCitrine can mitigate this problem.[3]
-
Cellular Health and Morphology Changes: Changes in cell shape, volume, or autofluorescence due to cell stress or death can affect the measured FRET ratio.[7] Monitor cell health throughout the experiment.
-
Phototoxicity and Photobleaching: Excessive light exposure can damage cells and selectively bleach one of the fluorophores, leading to a shift in the FRET ratio.[1] Use the lowest possible excitation power and exposure time.
Q4: How do I choose the right this compound FRET biosensor for my experiment?
The choice of biosensor depends on your specific application:
-
Sensitivity (Kd): Match the biosensor's affinity (Kd) for this compound to the expected physiological concentration range in your system. Some biosensors are engineered for higher affinity to detect subtle changes in this compound.[8]
-
Dynamic Range: This refers to the magnitude of the FRET change upon this compound binding. A larger dynamic range provides a better signal-to-noise ratio.[2] Newer generation sensors often have an improved dynamic range.[3]
-
Kinetics: Consider the on- and off-rates of this compound binding to the sensor, especially if you are studying rapid signaling dynamics.[2]
-
FRET Pair: As mentioned, choose modern, bright, and photostable FRET pairs that are less sensitive to environmental changes like pH.[2][3] PKA-based sensors can have drawbacks such as slow response times and the need to transfect multiple subunits.[2] Epac-based sensors are often preferred for their better characteristics in monitoring this compound dynamics in vivo.[2]
Troubleshooting Guide
Below are common problems encountered during this compound FRET biosensor experiments, along with their potential causes and recommended solutions.
Problem 1: Low Dynamic Range or No FRET Change
| Potential Cause | Recommended Solution |
| Suboptimal Biosensor | The chosen biosensor may have an inherently small dynamic range. Consider testing newer generation sensors like those with mTurquoise2 and Venus FRET pairs, which have shown improved performance.[2] |
| Low Biosensor Expression | Insufficient biosensor concentration can lead to a weak signal. Optimize transfection conditions or consider creating a stable cell line for more consistent expression.[4] |
| Incorrect Filter Sets | Ensure your microscope's excitation and emission filters are a good match for the donor and acceptor fluorophores to minimize signal loss and bleed-through.[1] |
| Cell Type Specificity | The biosensor's performance may vary between cell types. Test the biosensor's response with a direct adenylyl cyclase activator like forskolin (B1673556) to confirm its functionality in your specific cell model.[2] |
| Protein Aggregation | Overexpression can lead to the formation of non-functional protein aggregates.[3] Use fluorescence microscopy to check for puncta or aggregates within the cell. Reduce the amount of plasmid used for transfection. |
Problem 2: High Background or Autofluorescence
| Potential Cause | Recommended Solution |
| Cell Culture Medium | Phenol (B47542) red and other components in the culture medium can be fluorescent. Image cells in a phenol red-free medium or a suitable buffer like SES.[9] |
| Cellular Autofluorescence | Some cell types have high intrinsic fluorescence. This is often more problematic at shorter wavelengths. Consider using FRET pairs with longer excitation and emission wavelengths if possible.[7] |
| Dirty Optics | Dust or residue on microscope objectives, filters, or the coverslip can scatter light and increase background. Clean all optical components according to the manufacturer's instructions. |
| Ambient Light | Room light can be detected by sensitive microscope cameras. Ensure the microscope is in a dark room or use an enclosure to block ambient light.[10] |
Problem 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Transient Transfection Variability | Expression levels can vary significantly from cell to cell and experiment to experiment with transient transfection, affecting the measured this compound response.[4] For quantitative studies, generating a monoclonal stable cell line is highly recommended.[4] |
| Changes in Cell Environment | Fluctuations in temperature, pH, or other physiological conditions can affect both cellular signaling and biosensor performance.[5] Maintain consistent experimental conditions. |
| Photobleaching | If one fluorophore bleaches faster than the other, the FRET ratio will change over time, independent of this compound levels. Acquire a time-lapse of unstimulated cells to assess photostability. Reduce excitation intensity or exposure time.[1] |
| Data Analysis Inconsistencies | Ensure that the background subtraction and the region of interest (ROI) selection are performed consistently across all experiments. |
Experimental Protocols & Methodologies
Protocol 1: Basic this compound Measurement in a 96-Well Plate Reader
This protocol is adapted for use with HEK293 cells stably expressing a GPCR of interest and a this compound FRET biosensor like H188.[9][11][12]
-
Cell Seeding: Seed the stable HEK293 cells in a 96-well black, clear-bottom plate. Culture until they reach 80-90% confluency.
-
Preparation of Cells:
-
Aspirate the culture medium.
-
Wash the cells with a suitable buffer (e.g., SES buffer).
-
Add 150 µL of SES buffer to each well for a double injection experiment.
-
-
Incubation: Incubate the plate in the reader at 25°C for 20 minutes to allow for temperature equilibration.
-
Baseline Reading: Measure the baseline FRET ratio (e.g., Emission at 535 nm / Emission at 485 nm) for a few minutes before adding any compounds.
-
Compound Addition:
-
For antagonist experiments, add the antagonist and incubate for the desired time.
-
Add the agonist at various concentrations. The plate reader's injectors can be programmed for this.
-
-
Kinetic Reading: Immediately after agonist addition, begin kinetic measurements of the FRET ratio for the desired duration (e.g., 30-60 minutes).
-
Data Analysis:
Protocol 2: Correcting for Spectral Bleed-through in Microscopy
Spectral bleed-through is a significant artifact where the donor's fluorescence emission is detected in the acceptor channel.
-
Prepare Control Samples: Prepare three samples:
-
Cells expressing only the donor fluorophore.
-
Cells expressing only the acceptor fluorophore.
-
Un-transfected cells (for autofluorescence measurement).
-
-
Image Acquisition:
-
Image the "donor only" sample using the standard FRET imaging settings (excite donor, measure donor and acceptor emission). The signal in the acceptor channel is the donor bleed-through.
-
Image the "acceptor only" sample using the donor excitation wavelength. The signal in the acceptor channel is a measure of direct acceptor excitation.
-
-
Calculate Correction Factors:
-
Donor Bleed-through Factor (DBT): (Acceptor channel intensity / Donor channel intensity) in the "donor only" sample.
-
Acceptor Bleed-through Factor (ABT): (Acceptor channel intensity / Donor channel intensity) in the "acceptor only" sample when exciting at the donor wavelength.
-
-
Apply Correction to Experimental Data: The corrected FRET (FRETc) can be calculated using various established algorithms that subtract the bleed-through components from the raw acceptor channel intensity. A simplified version is:
-
Corrected Acceptor Intensity = Raw Acceptor Intensity - (DBT * Raw Donor Intensity)
-
Visualizations
Caption: Overview of a typical GPCR-cAMP signaling pathway and FRET biosensor activation.
Caption: A logical workflow for troubleshooting experiments with a low FRET signal.
References
- 1. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 2. This compound Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ion-insensitive this compound Biosensor for Long Term Quantitative Ratiometric Fluorescence Resonance Energy Transfer (FRET) Measurements under Variable Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. What are the challenges in the development and use of FRET-based biosensors? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Fluorescence Lifetime Microscopy and Förster’s Resonance Energy Transfer in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resource for FRET-Based Biosensor Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. en.bio-protocol.org [en.bio-protocol.org]
Technical Support Center: Measuring cAMP in Primary Cells
Welcome to the technical support center for cAMP assays in primary cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is measuring this compound in primary cells more challenging than in cell lines?
A1: Primary cells are freshly isolated from tissues and have a finite lifespan in culture. This can lead to several challenges not typically seen with immortalized cell lines:
-
Lower Receptor Expression: Primary cells may have lower or more variable expression levels of the G-protein coupled receptor (GPCR) of interest, resulting in a weaker signal.[1]
-
Increased Sensitivity: Primary cells are often more sensitive to handling and experimental conditions, which can affect their viability and signaling capacity.
-
Heterogeneity: Primary cell populations can be heterogeneous, leading to variability in the this compound response.
-
Difficult to Transfect: Introducing genetically encoded biosensors (e.g., for FRET assays) can be challenging in primary cells.[2]
Q2: What is the role of a phosphodiesterase (PDE) inhibitor, and is it always necessary?
A2: Phosphodiesterases (PDEs) are enzymes that degrade this compound. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), prevents this degradation, leading to an accumulation of this compound and a more robust signal.[1][3] While not always mandatory, its use is highly recommended, especially when expecting a small change in this compound or for Gαi-coupled receptor assays.[1] The optimal concentration of the PDE inhibitor should be determined for your specific primary cell type.[1]
Q3: How does cell health and passage number affect my this compound assay?
A3: Cell health is critical for a robust signal. Only use healthy, viable cells. For primary cells, it is crucial to use them at a low passage number, as continuous passaging can lead to altered cellular characteristics.[1] It is recommended to harvest cells when they are at 60-80% confluency to ensure they are in an active growth phase.[1][4]
Troubleshooting Guides
Issue 1: Low or No this compound Signal
A common and frustrating issue is a weak or absent signal in your this compound assay. This guide will walk you through potential causes and solutions.
Initial Checks:
-
Reagent Preparation: Ensure all reagents, especially standards and agonists, are freshly prepared. Avoid multiple freeze-thaw cycles of stock solutions.[1]
-
Plate Reader Settings: Double-check that your plate reader's excitation/emission wavelengths and gain settings are optimized for your specific assay kit.[1]
-
Cell Viability: Confirm that the primary cells are healthy and viable (>90%) before starting the experiment.[1]
Troubleshooting Decision Tree: Low this compound Signal
Caption: Troubleshooting workflow for low this compound signal.
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Cell Density | Titrate the cell number to find the optimal density that provides the best signal-to-background ratio. Too few cells will produce an insufficient signal, while too many can saturate the system. | [1] |
| Insufficient Agonist Stimulation | Perform a dose-response experiment with a range of agonist concentrations and a time-course experiment to determine the optimal stimulation period. | [1] |
| This compound Degradation | Include a phosphodiesterase (PDE) inhibitor like IBMX in your stimulation buffer to prevent the breakdown of this compound. | [1][5][6] |
| Low Receptor Expression | Confirm that your primary cells express the GPCR of interest at sufficient levels using techniques like qPCR or western blotting. | [1][5] |
| Degraded Reagents | Prepare fresh reagents for each experiment, particularly the this compound standard and agonists. | [1] |
Issue 2: High Background Signal
A high background can mask the true signal from your experiment, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution | Citation |
| Cell Culture Medium Components | If possible, switch to a serum-free medium during the stimulation period, as serum can contain factors that stimulate this compound production. | [6] |
| Constitutive Receptor Activity | Some GPCRs have basal activity even without an agonist. If this is the case, you may need to use an inverse agonist to reduce the basal signal. | [6] |
| Autofluorescent Compounds | If using a fluorescence-based assay, check if any of your compounds or media components are autofluorescent. Always subtract the signal from control wells without cells or with mock-treated cells. | [1] |
| Incorrect Blocking (ELISA) | Ensure proper blocking of the microplate to prevent non-specific binding of antibodies. Test different blocking buffers and incubation times. | [7][8] |
| Insufficient Washing (ELISA) | Inadequate washing can leave unbound reagents in the wells. Optimize the number of washes and the volume of wash buffer. | [8] |
Experimental Protocols & Methodologies
General Workflow for this compound Measurement
The following diagram illustrates a typical workflow for measuring this compound in primary cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of 3-Dimensional this compound Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Cell preparation: a key step for successful this compound assays. | Revvity [revvity.co.jp]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. southernbiotech.com [southernbiotech.com]
- 8. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
Technical Support Center: Improving the Reproducibility of cAMP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their cyclic AMP (cAMP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a competitive immunoassay for this compound detection?
A1: In a competitive ELISA (Enzyme-Linked Immunosorbent Assay) for this compound, free this compound in a sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme like HRP) for binding to a limited number of anti-cAMP antibody binding sites.[1] The antibody is typically captured on a microplate.[1][2] After an incubation period, the unbound reagents are washed away. A substrate is then added that reacts with the enzyme-labeled this compound to produce a signal (e.g., colorimetric or chemiluminescent).[1] The intensity of the signal is inversely proportional to the concentration of this compound in the sample.[1][2] A standard curve is generated using known concentrations of this compound to quantify the amount of this compound in the unknown samples.[3][4]
Q2: What is the role of a phosphodiesterase (PDE) inhibitor in a this compound assay?
A2: Phosphodiesterases (PDEs) are enzymes that degrade this compound into AMP, thus terminating the signal.[5][6] In many cell types, this degradation can be rapid and can lead to an underestimation of the actual this compound production in response to a stimulus.[7] Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in the assay buffer prevents the breakdown of this compound, leading to its accumulation and a more robust and detectable signal.[8][9]
Q3: How does a bioluminescent this compound assay, like this compound-Glo™, work?
A3: The this compound-Glo™ Assay is a homogeneous, bioluminescent assay that measures this compound levels in cells.[10] The assay is based on the principle that this compound activates protein kinase A (PKA).[10] The assay components include a PKA that, in the absence of this compound, is inactive. In the presence of this compound, the PKA catalytic subunits are activated and consume ATP. The remaining ATP is then detected using a luciferase reaction. The amount of light produced is inversely proportional to the amount of this compound present.[10] Another type of bioluminescent assay, the GloSensor™ this compound Assay, uses a genetically encoded biosensor that contains a this compound binding domain fused to a mutant form of luciferase. Binding of this compound to this biosensor causes a conformational change that leads to a large increase in light output.[11]
Q4: What is the purpose of using forskolin (B1673556) in a this compound experiment?
A4: Forskolin is a direct activator of adenylyl cyclase, the enzyme that synthesizes this compound from ATP.[3][4] It is often used as a positive control to confirm that the downstream components of the this compound signaling pathway are functional in the experimental system.[12] In studies of Gαi-coupled receptors, which inhibit adenylyl cyclase, forskolin is used to elevate basal this compound levels so that a decrease in this compound upon agonist stimulation can be measured.[8][13]
Troubleshooting Guides
Problem 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before plating to achieve uniform cell numbers in each well. Use calibrated pipettes and consistent technique.[14] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Inconsistent Pipetting | Inconsistent pipetting is a major source of variability. Ensure proper pipette calibration and use consistent pipetting technique for all steps, including reagent addition and washing.[14] |
| Cell Clumping | Gently triturate cell suspensions to break up clumps before plating. If clumping persists, consider using a cell-detaching agent that is less harsh. |
Problem 2: Low or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density | Titrate the cell number to find the optimal density that provides the best signal-to-background ratio. Too few cells will produce an insufficient signal, while too many can lead to desensitization or other artifacts.[7][14] |
| Poor Cell Health or Viability | Use cells from a healthy, logarithmically growing culture with high viability (>90%). Avoid using cells that have been passaged excessively.[14] |
| Low Receptor Expression | Confirm that your cell line expresses the G protein-coupled receptor (GPCR) of interest at sufficient levels using techniques like qPCR or flow cytometry.[7] |
| Suboptimal Agonist Concentration | Perform a dose-response curve to determine the EC50 and identify the optimal concentration for your agonist.[14] |
| Inadequate Stimulation Time | Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak time of this compound production for your specific cell line and agonist.[14] |
| Ineffective PDE Inhibition | Optimize the concentration of the PDE inhibitor (e.g., IBMX). A common starting concentration is 0.5 mM, but this may need to be adjusted for your specific cell line.[14] |
| Degraded or Improperly Prepared Reagents | Prepare fresh reagents, especially standards and agonists, for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[14] |
Problem 3: High Background Signal
| Potential Cause | Recommended Solution |
| Basal this compound Level is Too High | This can occur if there are too many cells per well. Reduce the cell number in the assay.[7] |
| Contaminated Reagents | Ensure all buffers and reagents are free from contamination that might stimulate adenylyl cyclase. |
| Non-specific Binding in Immunoassays | Increase the number of wash steps and/or the stringency of the wash buffer. Include a blocking step in your protocol. |
| Autofluorescence of Compounds (Fluorescence-based assays) | Screen test compounds for autofluorescence at the excitation and emission wavelengths of the assay. If a compound is autofluorescent, consider using a different assay format (e.g., colorimetric or luminescent). |
Experimental Protocols
General Protocol for a Cell-Based this compound ELISA
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Cell Treatment:
-
Carefully remove the culture medium.[12]
-
Wash the cells once with a pre-warmed stimulation buffer (e.g., serum-free medium or HBSS).
-
Add the stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 10-30 minutes) at 37°C.[12][14]
-
Add your test compounds (agonists or antagonists) at various concentrations and incubate for the optimized stimulation time at 37°C.[12] Include appropriate controls (vehicle, positive control like forskolin).
-
-
Cell Lysis:
-
This compound ELISA:
-
Follow the specific instructions provided with your commercial ELISA kit.[12]
-
Typically, this involves adding standards and cell lysates to the wells of the anti-cAMP antibody-coated microplate.[12]
-
Add the HRP-conjugated this compound to each well (except for the blank).
-
Incubate the plate, usually for 1-2 hours at room temperature.[15]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[15]
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.[15]
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[15]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known this compound concentrations.
-
Use the standard curve to determine the this compound concentration in your unknown samples.
-
Quantitative Data Summary
The following table provides a summary of typical basal and stimulated this compound levels in various cell types. Note that these values can vary significantly depending on the cell line, culture conditions, and assay method.
| Cell Type | Condition | This compound Concentration (pmol/mg protein or pmol/10^6 cells) | Assay Method |
| CHO (Chinese Hamster Ovary) Cells | Basal | ~0.71 - 1.14 µM (intracellular concentration) | FRET-based biosensors |
| MDA-MB-231 (Human Breast Cancer) | Basal (2D culture) | Lower than 3D culture | Not specified[16] |
| MDA-MB-231 (Human Breast Cancer) | Basal (3D culture) | ~2.3-fold higher than 2D culture | Not specified[16] |
| HepG2 (Human Liver Cancer) | Stimulated with 30 µM Forskolin and 1 mM IBMX | Varies with cell extract dilution | ELISA |
Visualizations
This compound Signaling Pathway
Caption: The this compound signaling pathway.
General Experimental Workflow for a this compound Assay
References
- 1. genscript.com [genscript.com]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Glo™ Assay Protocol [worldwide.promega.com]
- 11. GloSensor™ this compound Assay Protocol [promega.sg]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. arborassays.com [arborassays.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating a New cAMP Assay Protocol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating a new cyclic AMP (cAMP) assay protocol.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating a new this compound assay?
A1: The initial step is to establish a robust and reproducible assay window. This involves optimizing key parameters such as cell number, stimulation time, and the concentration of reagents like phosphodiesterase (PDE) inhibitors (e.g., IBMX). The goal is to achieve a clear distinction between the basal and stimulated this compound levels.[1][2]
Q2: How do I assess the quality and robustness of my this compound assay?
A2: The Z'-factor is a widely accepted statistical parameter for evaluating the quality of high-throughput screening assays.[3][4][5] It measures the separation between your positive and negative controls, indicating the reliability of the assay for identifying true hits.[4][5]
Q3: What is a good Z'-factor value for a this compound assay?
A3: The interpretation of the Z'-factor is as follows:
-
Z' > 0.5: An excellent assay, highly suitable for screening.[4][5][6]
-
Z' = 0: The separation between controls is minimal, and the assay is marginal.
-
Z' < 0: A poor assay where the control signals overlap, making it unsuitable for screening.[4][6]
Q4: Why is a this compound standard curve essential?
A4: A this compound standard curve is crucial for every experiment. It allows you to convert the raw assay signal (e.g., fluorescence, luminescence) into absolute this compound concentrations.[7][8][9] This is critical for accurately determining the potency and efficacy of your test compounds and for comparing results across different experiments.[7][10]
Q5: How do I validate the pharmacology of agonists and antagonists in my new assay?
A5: For agonists, you should generate concentration-response curves to determine their EC50 values (the concentration that produces 50% of the maximal response).[7][10] For antagonists, you will measure their ability to inhibit the response of a known agonist. This involves pre-incubating with the antagonist before adding the agonist (typically at a concentration that elicits 50-80% of its maximal response, i.e., EC50-EC80).[7][11]
Q6: How many replicates are recommended for control wells?
A6: While a minimum of 3 replicates per control type can be used, it is recommended to use 8-16 replicates for more accurate and reliable statistical calculations, such as the Z'-factor.[4]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the validation and execution of your this compound assay.
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Incorrect Plate Reader Settings | Verify that the excitation and emission wavelengths and gain settings are optimized for your specific assay kit and fluorophores.[1] |
| Degraded or Improperly Prepared Reagents | Prepare fresh reagents, especially standards and agonists, for each experiment. Avoid multiple freeze-thaw cycles of stock solutions and follow the manufacturer's storage instructions.[1] |
| Insufficient Cell Number | Increase the number of cells per well. Perform a cell titration experiment to determine the optimal cell density that provides a robust signal without being excessive.[7][12] |
| Poor Cell Health or Viability | Use healthy, viable cells (ideally >90% viability) within a low passage number. Harvest cells when they are in an exponential growth phase (60-80% confluency).[1] |
| Low Receptor Expression | Confirm that your cell line expresses the G-protein coupled receptor (GPCR) of interest at sufficient levels.[1][13] |
| Suboptimal Agonist Concentration or Stimulation Time | Perform a dose-response experiment with a range of agonist concentrations and a time-course experiment to identify the optimal stimulation period.[1] |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Basal this compound Level is Too High | Decrease the number of cells per well.[13] Optimize the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX), or test the assay in its absence.[12][13] |
| Autofluorescent Compounds or Media | If using a fluorescence-based assay, check for autofluorescence from your test compounds or media components. Always subtract the signal from appropriate control wells (e.g., "no-enzyme" or "no-substrate").[1][13] |
| Incorrect Plate Type | Use the appropriate microplates for your assay (e.g., white, opaque plates for fluorescence and luminescence-based assays) to minimize light leakage and crosstalk between wells.[1] |
Issue 3: High Variability Between Replicates and Inconsistent Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating to achieve uniform cell numbers in each well.[1][13] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accuracy and precision. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. It is advisable to fill these wells with sterile water or PBS and not use them for experimental samples to minimize variability.[13] |
| Assay Drift | Include one or more reference compounds for concentration-response analysis on each plate to assess and monitor for assay drift between plates and over time.[7] |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular characteristics. Maintain a consistent and low passage number for your cells.[1] |
Quantitative Data Summary
The following tables provide examples of how to structure and present key quantitative data during assay validation.
Table 1: Z'-Factor Calculation and Assay Quality Assessment
| Parameter | Positive Control (e.g., Forskolin) | Negative Control (Vehicle) |
| Mean Signal | 25000 | 5000 |
| Standard Deviation | 1500 | 500 |
| Number of Replicates (n) | 16 | 16 |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.70 } |
| Assay Quality | \multicolumn{2}{c | }{Excellent } |
Table 2: Agonist and Antagonist Pharmacology Validation
| Compound | Assay Mode | Parameter | Value |
| Isoproterenol (B85558) (Reference Agonist) | Agonist | EC50 | 5.2 nM |
| Test Compound A | Agonist | EC50 | 15.8 nM |
| Test Compound B | Agonist | EC50 | 250.1 nM |
| SHU 9119 (Reference Antagonist) | Antagonist | IC50 | 3.5 nM |
| Test Compound C | Antagonist | IC50 | 22.4 nM |
| Test Compound D | Antagonist | IC50 | >1000 nM |
Experimental Protocols
Key Experiment: Determination of Z'-Factor
-
Cell Seeding: Seed cells at the optimized density in a 384-well plate and incubate overnight.
-
Compound Addition:
-
Add a maximal concentration of a known agonist (e.g., isoproterenol for a Gs-coupled receptor) or forskolin (B1673556) as the positive control to a set of wells (n=16).
-
Add vehicle (e.g., DMSO in buffer) as the negative control to another set of wells (n=16).
-
-
Incubation: Incubate the plate for the optimized stimulation time at room temperature or 37°C.
-
Cell Lysis and Detection: Add the this compound assay lysis and detection reagents according to the manufacturer's protocol.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Calculation: Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls. Use the following formula to determine the Z'-factor:
-
Z' = 1 - [(3σp + 3σn) / |μp - μn|]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. punnettsquare.org [punnettsquare.org]
- 5. assay.dev [assay.dev]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Phosphodiesterase (PDE) Activity in cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to phosphodiesterase (PDE) activity in their cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphodiesterases (PDEs) in this compound signaling and why are they important in this compound assays?
A1: Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, including this compound.[1][2][3][4][5] In the context of this compound signaling, PDEs hydrolyze this compound to its inactive form, 5'-AMP, thus terminating the signal.[4][5] This regulation is crucial for maintaining the spatial and temporal control of this compound signaling within the cell.[5][6] In this compound assays, endogenous PDE activity can lead to rapid degradation of the newly synthesized this compound, resulting in a low or undetectable signal, which can mask the true effect of a Gs-coupled receptor agonist or a G-protein coupled receptor (GPCR) of interest.[7][8] Therefore, addressing PDE activity is critical for obtaining accurate and robust assay results.
Q2: What is a PDE inhibitor and why is it used in this compound assays?
A2: A PDE inhibitor is a compound that blocks the activity of phosphodiesterase enzymes.[9] By inhibiting PDEs, these compounds prevent the degradation of this compound, leading to its accumulation within the cell.[7][9] In this compound assays, PDE inhibitors are used to enhance the signal by allowing this compound levels to rise to a detectable level, especially when studying Gαi-coupled receptors or when the expected change in this compound is small.[7] The use of a broad-spectrum (non-selective) PDE inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is a common strategy to inhibit the activity of most PDEs and ensure a robust this compound accumulation.[10][11][12]
Q3: Is it always necessary to use a PDE inhibitor in a this compound assay?
A3: While not always mandatory, the use of a PDE inhibitor is highly recommended in most this compound assays to ensure a robust and reproducible signal.[7] For assays involving Gαi-coupled receptors, where the goal is to measure a decrease in stimulated this compound levels, a PDE inhibitor is essential to create a sufficient signal window.[7] In cells with high endogenous PDE activity, omitting an inhibitor can lead to a significant underestimation of the true this compound response. However, the necessity and concentration of the PDE inhibitor should be empirically determined for each specific cell line and experimental condition.[7][10]
Q4: What is the difference between a selective and a non-selective PDE inhibitor?
A4: A non-selective PDE inhibitor, such as IBMX, inhibits a broad range of PDE families.[11][13] This is often desirable in a general this compound accumulation assay to maximize the signal.[11] Selective PDE inhibitors, on the other hand, target specific PDE families (e.g., Rolipram for PDE4 or Cilostamide for PDE3).[1][14] These are valuable tools for investigating the role of specific PDE isoforms in regulating a particular signaling pathway or cellular response.[14]
Troubleshooting Guide
Problem 1: Low or no signal in my this compound assay.
This is a common issue that can often be attributed to unaddressed PDE activity.
| Potential Cause | Troubleshooting Step | Rationale |
| High Endogenous PDE Activity | Include a broad-spectrum PDE inhibitor, such as IBMX (typically 0.1-0.5 mM), in your assay buffer.[7][10] | High PDE activity rapidly degrades this compound, preventing its accumulation to detectable levels. A PDE inhibitor will block this degradation.[7] |
| Suboptimal PDE Inhibitor Concentration | Perform a dose-response experiment with your chosen PDE inhibitor to determine the optimal concentration for your cell type. | The effective concentration of a PDE inhibitor can vary between cell lines due to differences in PDE expression levels.[7] |
| Degraded PDE Inhibitor | Prepare fresh stock solutions of your PDE inhibitor. Avoid multiple freeze-thaw cycles. | The potency of the inhibitor can decrease with improper storage or handling.[7] |
| Ineffective PDE Inhibitor for the Dominant PDE Isoform | If a selective inhibitor is being used, consider that another PDE family might be the primary regulator of this compound in your cells. Try a broad-spectrum inhibitor like IBMX. | Different cell types express different profiles of PDE isoforms. A selective inhibitor may not target the most active PDE in your system. |
Problem 2: High background signal in my this compound assay.
A high basal this compound level can reduce the assay window and make it difficult to detect agonist-stimulated responses.
| Potential Cause | Troubleshooting Step | Rationale |
| Constitutive Gs-coupled Receptor Activity | Serum-starve cells for a few hours prior to the assay. | Components in the serum can stimulate basal adenylyl cyclase activity, leading to elevated this compound levels.[15] |
| Inappropriate PDE Inhibitor Concentration | Reduce the concentration of the PDE inhibitor. | While necessary, an excessively high concentration of a PDE inhibitor can lead to an accumulation of basal this compound, narrowing the assay window. |
| High Cell Density | Optimize the cell number per well.[7] | Too many cells can lead to a high basal this compound level, potentially saturating the detection reagents.[7] |
Problem 3: Inconsistent or variable results between experiments.
Reproducibility is key in any assay. Variability can often be traced back to inconsistent handling of PDE-related factors.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Incubation Times | Standardize the pre-incubation time with the PDE inhibitor and the stimulation time with the agonist. | The kinetics of this compound accumulation and degradation are time-dependent. |
| Variable Cell Health and Passage Number | Use cells that are healthy, in a consistent growth phase, and within a defined low passage number range.[7] | Cell health and passage number can affect the expression and activity of both GPCRs and PDEs.[7] |
| Incomplete Cell Lysis | Ensure complete cell lysis according to the assay protocol to release all intracellular this compound.[16] | Incomplete lysis will lead to an underestimation of the total this compound produced. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the this compound signaling pathway, a typical experimental workflow for a this compound assay, and a troubleshooting flowchart for addressing PDE activity.
Caption: The this compound signaling pathway, illustrating synthesis by adenylyl cyclase and degradation by phosphodiesterases (PDEs).
Caption: A generalized experimental workflow for a typical this compound assay.
Caption: A logical troubleshooting guide for low signal issues related to PDE activity in this compound assays.
Experimental Protocols
Protocol 1: General this compound Accumulation Assay Using a Competitive Immunoassay (e.g., ELISA)
This protocol provides a general framework. Specific details may vary depending on the commercial kit used.
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Broad-spectrum PDE inhibitor (e.g., IBMX)
-
Agonist/Antagonist of interest
-
Cell Lysis Buffer (provided with the kit)
-
This compound ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture overnight.
-
Cell Preparation: Gently wash the cells twice with PBS.
-
Pre-incubation with PDE Inhibitor: Add 100 µL of assay buffer containing the optimized concentration of a PDE inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 10-30 minutes at 37°C.[10]
-
Stimulation: Add the desired concentration of your agonist or antagonist to the wells. Include appropriate controls (vehicle control, positive control like Forskolin). Incubate for the determined optimal stimulation time (e.g., 30 minutes) at 37°C.[16]
-
Cell Lysis: Aspirate the medium and add the volume of Cell Lysis Buffer specified in the kit manual (e.g., 100 µL). Incubate for 10-20 minutes at room temperature with gentle shaking.[16]
-
This compound Detection: Follow the manufacturer's instructions for the this compound ELISA kit. This typically involves:
-
Adding standards and cell lysates to the this compound-coated microplate.
-
Adding an anti-cAMP antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Incubating the plate.
-
Adding a substrate and stopping the reaction.
-
-
Data Acquisition: Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).[16]
-
Data Analysis: Generate a standard curve from the absorbance values of the known this compound standards. Use this curve to calculate the this compound concentration in your samples. The absorbance is typically inversely proportional to the this compound concentration.[16]
Protocol 2: Measuring PDE Activity in Cell Lysates
This protocol allows for the direct measurement of PDE activity in your cell line.
Materials:
-
Cell lysate from your cells of interest
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
This compound substrate solution (containing a known concentration of this compound and [³H]-cAMP)
-
Snake venom (e.g., from Crotalus atrox)
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Sample Preparation: Prepare cell lysates. The protein concentration should be determined using a standard method (e.g., Bradford or BCA assay).
-
Reaction Setup: In triplicate tubes, add a specific amount of cell lysate (e.g., 1-10 µg of protein) to the assay buffer. Include blank tubes with buffer only. If testing an inhibitor, pre-incubate the lysate with the inhibitor.[2]
-
Initiate Reaction: Add the this compound substrate solution to each tube to start the reaction. Incubate at 30°C for a defined period (e.g., 10 minutes).[2]
-
Terminate Reaction: Stop the reaction by boiling the samples at 100°C for 2 minutes. Cool on ice.[2]
-
Convert 5'-AMP to Adenosine (B11128): Add snake venom to each tube. The 5'-nucleotidase in the venom will convert the [³H]-5'-AMP produced by PDE activity to [³H]-adenosine.[2]
-
Separate Adenosine from this compound: Add a slurry of Dowex resin to each tube. The resin binds to the charged this compound, while the uncharged adenosine remains in the supernatant. Centrifuge the tubes.
-
Quantify [³H]-Adenosine: Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Correct for the background counts from the blank tubes. Calculate the rate of this compound hydrolysis (pmol/min/mg protein).[2][6]
Quantitative Data Summary
The following table provides examples of commonly used PDE inhibitors and their typical working concentrations in cell-based assays. Note that the optimal concentration should always be determined empirically for your specific experimental system.
| PDE Inhibitor | Selectivity | Typical Working Concentration | Reference |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective | 0.1 - 0.5 mM | [7][10] |
| Rolipram | PDE4 selective | 10 µM | [14][17] |
| Cilostamide | PDE3 selective | 1 µM | [14][17] |
| 8-MM-IBMX (8-Methoxymethyl-IBMX) | PDE1 selective | 100 µM | [18] |
| Vinpocetine | PDE1 selective | - | [1] |
| Zaprinast | PDE5 selective | - | [1] |
This technical support guide provides a comprehensive resource for understanding and addressing the challenges posed by phosphodiesterase activity in this compound assays. By following the troubleshooting steps, utilizing the provided protocols, and understanding the underlying principles, researchers can improve the accuracy, reliability, and robustness of their experimental results.
References
- 1. PK/PD studies on non-selective PDE inhibitors in rats using this compound as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring this compound Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. pnas.org [pnas.org]
- 5. Measuring this compound Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring this compound Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 10. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. pnas.org [pnas.org]
- 14. A specific pattern of phosphodiesterases controls the this compound signals generated by different Gs-coupled receptors in adult rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Regulation of this compound accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Agonist Concentration for cAMP Stimulation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing agonist concentration for cyclic AMP (cAMP) stimulation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common issues encountered in the laboratory.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during this compound stimulation experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Ineffective Agonist Concentration: The agonist concentration may be too low to elicit a response.[1] 2. Suboptimal Stimulation Time: The incubation time with the agonist may be too short for a maximal response.[1] 3. Low Receptor Expression: The cells may not express a sufficient number of the target receptor.[1] 4. Degraded Reagents: The agonist or other critical reagents may have degraded.[1] 5. Insufficient Cell Number: Too few cells will not produce a detectable amount of this compound.[2][3] | 1. Perform a dose-response experiment with a wide range of agonist concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[4] 2. Conduct a time-course experiment to determine the optimal stimulation period (e.g., 15, 30, 60 minutes).[4] 3. Confirm receptor expression in your cell line using techniques like qPCR or FACS.[3] 4. Prepare fresh reagents, particularly the agonist, for each experiment and avoid multiple freeze-thaw cycles.[1] 5. Optimize the cell density for your assay.[2] |
| High Background Signal | 1. High DMSO Concentration: The final concentration of DMSO in the assay wells may be too high, causing cytotoxicity.[1][4] 2. Autofluorescent Compounds: Components in the media or the compounds themselves may be fluorescent.[1] 3. Over-confluent or Unhealthy Cells: Stressed or overly dense cells can lead to spontaneous activation.[4] 4. Constitutive Receptor Activity: Some receptors may have high basal activity.[5] | 1. Ensure the final DMSO concentration is typically ≤0.1-2%, but test for your specific cell line.[1][4] 2. Always subtract the signal from control wells (e.g., "no-enzyme" or "no-substrate").[1] 3. Use healthy, low-passage number cells seeded at an optimal density.[4][5] 4. Include appropriate controls to measure basal this compound levels.[2][6] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.[4] 2. Pipetting Errors: Inaccurate liquid handling during serial dilutions or reagent addition.[4] 3. Edge Effects: Evaporation or temperature gradients across the plate. 4. Cell Health Variability: Inconsistent cell health or passage number between experiments.[5] | 1. Ensure a homogenous single-cell suspension before plating and perform a cell count for each experiment.[4] 2. Use calibrated pipettes and proper pipetting techniques. 3. Use appropriate microplates (e.g., white, opaque plates for fluorescence-based assays) and ensure proper incubation conditions.[1] 4. Maintain consistent cell culture practices and use cells within a defined passage number range.[5] |
| Bell-Shaped Dose-Response Curve | 1. Receptor Desensitization/Internalization: Prolonged exposure to high agonist concentrations can lead to reduced receptor signaling.[7] 2. Agonist Solubility Issues: The agonist may precipitate at higher concentrations.[7] | 1. Reduce incubation times or pre-incubate with the agonist on ice.[7] 2. Ensure the agonist is fully dissolved in a compatible solvent and perform a solubility test.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing my agonist concentration?
A1: The first and most critical step is to perform a dose-response curve. This involves testing a wide range of agonist concentrations to determine the potency (EC50) and efficacy (Emax) of your compound. A typical concentration range for an initial dose-response curve is from 10⁻¹⁰ M to 10⁻⁵ M.[4]
Q2: How do I choose the optimal cell density for my this compound assay?
A2: Optimizing cell density is key to obtaining the best results. Too few cells may not produce enough this compound to be detected, while too many cells can lead to a decreased assay window.[2] The ideal method is to test a range of cell densities against a full dose-response curve of a reference agonist.[2]
Q3: Why is a phosphodiesterase (PDE) inhibitor, like IBMX, necessary?
A3: PDEs are enzymes that degrade this compound. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), prevents the breakdown of this compound, leading to its accumulation and a more robust and reproducible signal.[2][5] A common starting concentration for IBMX is 0.5 mM, but this should be optimized for your specific cell line and assay conditions.[1][2]
Q4: What is the role of Forskolin (B1673556) in a this compound assay?
A4: Forskolin is a direct activator of adenylyl cyclase, the enzyme that produces this compound.[2] It is often used as a positive control to confirm that the downstream signaling pathway is functional and to determine the maximal this compound response in the cells.[2] For Gi-coupled receptors, which inhibit adenylyl cyclase, forskolin is used to stimulate a baseline level of this compound that can then be inhibited by the agonist.[6][8]
Q5: How do I interpret my dose-response curve data?
A5: A dose-response curve plots the measured response (e.g., this compound concentration) against the logarithm of the agonist concentration. From this sigmoidal curve, you can determine key parameters like the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response). These values help to characterize the potency and efficacy of your agonist.
Experimental Protocols
Protocol 1: this compound Accumulation Assay for Gs-Coupled Receptors
This protocol outlines the steps to measure the increase in intracellular this compound following stimulation of a Gs-coupled GPCR.
Materials:
-
Cells expressing the Gs-coupled receptor of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Agonist stock solution
-
This compound detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque multi-well plates (e.g., 384-well)
Procedure:
-
Cell Preparation:
-
Agonist Stimulation:
-
Prepare serial dilutions of the agonist in stimulation buffer (assay buffer containing a PDE inhibitor like IBMX).[4]
-
On the day of the assay, gently remove the culture medium from the wells.
-
Add the agonist dilutions to the respective wells. Include a vehicle control (buffer with DMSO only) and a positive control (e.g., 10 µM Forskolin).[4]
-
Incubate the plate for the optimized duration (e.g., 30 minutes) at 37°C.[4]
-
-
This compound Detection:
-
Following incubation, lyse the cells and perform the this compound detection assay according to the manufacturer's instructions for your chosen kit.[4]
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence).
-
Plot the signal against the log of the agonist concentration and use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.[4]
-
Protocol 2: this compound Inhibition Assay for Gi-Coupled Receptors
This protocol is for measuring the decrease in forskolin-stimulated this compound levels following the activation of a Gi-coupled GPCR.
Materials:
-
Cells expressing the Gi-coupled receptor of interest
-
White, opaque multi-well cell culture plates
-
This compound assay kit
-
Stimulation buffer (e.g., HBSS with a PDE inhibitor like IBMX)
-
Forskolin stock solution
-
Agonist stock solution
Procedure:
-
Cell Plating: Seed cells into the microplate at a pre-optimized density and culture overnight.[7]
-
Agonist and Forskolin Preparation: Prepare serial dilutions of the agonist and a fixed, sub-maximal concentration of forskolin in stimulation buffer. The optimal forskolin concentration should be determined empirically.[9]
-
Cell Stimulation:
-
Cell Lysis and this compound Detection: Lyse the cells and measure the intracellular this compound levels according to the specific instructions of the chosen this compound assay kit.[7][9]
-
Data Analysis:
Visualizations
Caption: Canonical Gs-coupled GPCR signaling pathway leading to this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating cAMP Assay Results: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of cyclic AMP (cAMP) assay results is paramount. As a critical second messenger in numerous signaling pathways, precise quantification of this compound is essential for understanding cellular responses and for the development of novel therapeutics. This guide provides a comprehensive comparison of common this compound assay methods and emphasizes the importance of validating these results with an orthogonal method, presenting supporting experimental data and detailed protocols.
The this compound Signaling Pathway
Cyclic AMP is synthesized from ATP by the enzyme adenylyl cyclase, which is often activated by Gs protein-coupled receptors. The generated this compound then activates downstream effectors, primarily Protein Kinase A (PKA), leading to a cascade of cellular responses. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze this compound to AMP.
References
A Comparative Analysis of cAMP and cGMP Signaling Pathways
Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are ubiquitous second messengers that play pivotal roles in a myriad of physiological processes. While structurally similar, these cyclic nucleotides govern distinct and sometimes opposing cellular responses. This guide provides a comprehensive comparison of the this compound and cGMP signaling pathways, offering quantitative data, detailed experimental protocols, and visual representations to aid researchers, scientists, and drug development professionals in their understanding and investigation of these critical signaling cascades.
Core Components and Pathway Overview
Both this compound and cGMP signaling pathways share a fundamental framework involving their synthesis by cyclases, degradation by phosphodiesterases (PDEs), and action on downstream effectors.[1] Extracellular signals, such as hormones and neurotransmitters, trigger the production of these second messengers, which in turn activate intracellular cascades.[2][3]
The This compound signaling pathway is primarily initiated by the activation of G protein-coupled receptors (GPCRs), which stimulate adenylyl cyclase (AC) to convert ATP into this compound. The primary downstream effector of this compound is Protein Kinase A (PKA), although it can also directly modulate the activity of Exchange protein directly activated by this compound (Epac) and cyclic nucleotide-gated (CNG) ion channels.
The cGMP signaling pathway can be activated through two main routes. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), while particulate guanylate cyclases (pGCs) are receptors for natriuretic peptides. These cyclases synthesize cGMP from GTP. The principal downstream effector for cGMP is Protein Kinase G (PKG), and it also directly gates CNG channels.
A key point of interaction and cross-regulation between the two pathways occurs at the level of phosphodiesterases (PDEs), enzymes that hydrolyze this compound and cGMP.[4][5] Several PDE families can be regulated by either cyclic nucleotide, allowing for intricate control and integration of these two signaling networks.[4]
Quantitative Comparison of Signaling Components
The specificity and efficacy of this compound and cGMP signaling are dictated by the distinct affinities and kinetic parameters of their respective regulatory and effector proteins. The following tables summarize key quantitative data for critical components of each pathway.
| Effector Protein | Ligand | Activation Constant (Ka) / Dissociation Constant (Kd) | Reference(s) |
| Protein Kinase A (PKA) | This compound | ~2.9 µM (Kd for holoenzyme) | [6] |
| Protein Kinase G (PKG) Iα | cGMP | ~0.1 µM (Ka) | [7] |
| Protein Kinase G (PKG) Iβ | cGMP | ~1.0 µM (Ka) | [7] |
| Protein Kinase G (PKG) II | cGMP | ~0.07 µM (Ka) | [7] |
| Protein Kinase G (PKG) I | This compound | ~22.4 µM (Ka) | [8] |
| Exchange protein activated by this compound 1 (Epac1) | This compound | ~4 µM (Kd) | [9] |
| Exchange protein activated by this compound 2 (Epac2) | This compound | ~1.2 µM (Kd for CNB-B), ~87 µM (Kd for CNB-A) | [9] |
Table 1: Activation/Dissociation Constants of Downstream Effectors. This table provides a quantitative comparison of the affinities of the primary downstream effectors for this compound and cGMP.
| PDE Family | Substrate(s) | Km for this compound (µM) | Km for cGMP (µM) | Regulation by cGMP | Reference(s) |
| PDE1A | This compound, cGMP | 50 - 100 | 1 - 5 | Competitive Inhibition | [4] |
| PDE1B | This compound, cGMP | 7 - 24 | 1 - 5 | Competitive Inhibition | [4] |
| PDE1C | This compound, cGMP | < 1 | 1 - 5 | Competitive Inhibition | [4] |
| PDE2 | This compound, cGMP | 30 | 10 | Allosteric Activation (Kd ~0.3 µM) | [4][10] |
| PDE3 | This compound, cGMP | ~0.08 | ~0.02 | Competitive Inhibition | [4] |
| PDE4 | This compound | 1.2 - 10 | - | - | [11] |
| PDE5 | cGMP | - | - | - | [4] |
| PDE8 | This compound | - | - | - | [11] |
| PDE9 | cGMP | - | - | - | [4] |
Table 2: Kinetic Parameters of Phosphodiesterases (PDEs). This table summarizes the Michaelis-Menten constants (Km) of various PDE families for this compound and cGMP, highlighting the basis for cross-talk between the two pathways.
| Channel Type | Gating Ligand(s) | Activating Concentration Range | Notes | Reference(s) |
| Rod Photoreceptor CNG | cGMP, this compound | cGMP: ~10-fold higher than olfactory; this compound: ~500-fold higher than olfactory | This compound is a partial agonist | [12] |
| Olfactory Sensory Neuron CNG | This compound, cGMP | Similar apparent affinities for both | - | [13] |
| CNGA1 (homomeric) | cGMP, this compound | Dependent on permeating ions | Partial liganding can lead to partial opening | [14] |
Table 3: Gating Characteristics of Cyclic Nucleotide-Gated (CNG) Channels. This table outlines the general characteristics of CNG channel activation by this compound and cGMP in different cell types.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling cascades for this compound and cGMP.
Caption: The this compound signaling pathway.
Caption: The cGMP signaling pathway.
Experimental Protocols
Accurate quantification of this compound and cGMP is crucial for elucidating their signaling roles. Below are detailed methodologies for common experimental approaches.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive method for quantifying this compound and cGMP in various biological samples.[15]
Principle: This is a competitive immunoassay. Unlabeled this compound or cGMP in the sample competes with a fixed amount of enzyme-labeled (e.g., alkaline phosphatase or horseradish peroxidase) this compound or cGMP for binding to a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-labeled cyclic nucleotide bound to the antibody is inversely proportional to the concentration of the unlabeled cyclic nucleotide in the sample. The reaction is visualized by adding a substrate that produces a colored product, and the absorbance is measured spectrophotometrically.
Experimental Workflow:
Caption: ELISA experimental workflow.
Detailed Protocol (Example for this compound ELISA): [15][16][17][18][19]
-
Reagent Preparation:
-
Prepare all reagents, including standards, samples, wash buffer, and detection reagents, according to the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Reconstitute the lyophilized standard to create a stock solution. Perform serial dilutions of the stock standard to generate a standard curve.
-
Dilute concentrated wash buffer to its working concentration.
-
Prepare working solutions of detection reagents (e.g., biotinylated antibody and HRP-conjugate).
-
-
Sample Preparation:
-
Cell Lysates: Wash cells with cold PBS. Lyse the cells using the lysis buffer provided in the kit or a suitable alternative (e.g., 0.1 M HCl). Centrifuge to remove cellular debris.
-
Tissue Homogenates: Rapidly freeze tissues in liquid nitrogen. Homogenize the frozen tissue in lysis buffer. Centrifuge and collect the supernatant.
-
Serum/Plasma: Collect blood and process according to standard procedures to obtain serum or plasma.
-
Acetylation (Optional): For increased sensitivity, especially for samples with low cyclic nucleotide concentrations, an acetylation step can be performed according to the kit protocol.
-
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of standards, samples, and blank to the appropriate wells of the antibody-coated microplate.
-
Immediately add the detection reagent (e.g., 50 µL of HRP-conjugated this compound).
-
Incubate the plate for a specified time and temperature (e.g., 1-2 hours at 37°C or room temperature).
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with wash buffer.
-
Add the substrate solution (e.g., TMB) to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature in the dark.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Förster Resonance Energy Transfer (FRET)-Based Biosensors
FRET-based biosensors allow for the real-time imaging of this compound and cGMP dynamics in living cells with high spatiotemporal resolution.
Principle: These biosensors typically consist of a this compound or cGMP binding domain flanked by two fluorescent proteins, a donor (e.g., CFP) and an acceptor (e.g., YFP). In the absence of the cyclic nucleotide, the donor and acceptor are in close proximity, allowing for FRET to occur when the donor is excited. Upon binding of the cyclic nucleotide, the biosensor undergoes a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency. This change in FRET can be measured as a change in the ratio of acceptor to donor emission.
Experimental Workflow:
Caption: FRET imaging experimental workflow.
Detailed Protocol (General Outline): [20][21][22][23][24]
-
Cell Culture and Transfection:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Transfect the cells with a plasmid encoding the FRET biosensor for either this compound (e.g., Epac-based sensors) or cGMP. Allow for sufficient time for protein expression (typically 24-48 hours).
-
-
Microscopy Setup:
-
Use a fluorescence microscope equipped for live-cell imaging and FRET analysis (e.g., a widefield or confocal microscope with appropriate filter sets for the donor and acceptor fluorophores).
-
Maintain the cells in a physiological buffer at 37°C and 5% CO2 during imaging.
-
-
Image Acquisition:
-
Identify transfected cells expressing the biosensor.
-
Set up the image acquisition parameters, including excitation and emission wavelengths, exposure times, and time-lapse interval.
-
Acquire a baseline series of images in both the donor and FRET (acceptor) channels before stimulation.
-
Apply a stimulus (e.g., an agonist to activate a GPCR) to the cells to induce changes in this compound or cGMP levels.
-
Continue acquiring time-lapse images to monitor the dynamic changes in the FRET signal.
-
-
Data Analysis:
-
Perform background subtraction on the acquired images.
-
Calculate the ratio of the acceptor fluorescence intensity to the donor fluorescence intensity for each time point.
-
Plot the change in the FRET ratio over time to visualize the dynamics of this compound or cGMP.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of cyclic nucleotides in complex biological samples.[25][26][27][28]
Principle: This technique involves the separation of cyclic nucleotides from other cellular components using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and cGMP, providing high selectivity and accuracy.
Experimental Workflow:
Caption: LC-MS/MS experimental workflow.
Detailed Protocol (Example for Cyclic Nucleotide Analysis): [29]
-
Sample Preparation:
-
Extract cyclic nucleotides from cells or tissues using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.
-
To improve chromatographic separation, it is recommended to evaporate the extracts to dryness and redissolve the residue in the initial mobile phase.
-
-
LC Separation:
-
Use a reversed-phase column for separation.
-
Prepare the mobile phases. For example:
-
Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in 97:3 water:methanol.
-
Mobile Phase B: Methanol.
-
-
Establish a gradient elution program to separate this compound and cGMP from other sample components.
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Define the specific precursor and product ion transitions for this compound and cGMP.
-
-
Quantification:
-
Prepare a standard curve by analyzing a series of known concentrations of this compound and cGMP standards.
-
Quantify the amount of this compound and cGMP in the samples by comparing their peak areas to the standard curve.
-
The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.
-
Conclusion
The this compound and cGMP signaling pathways, while sharing a common molecular logic, exhibit distinct characteristics in their synthesis, degradation, and downstream effects. This comparative guide provides a framework for understanding these differences through quantitative data, visual pathway representations, and detailed experimental methodologies. A thorough appreciation of the nuances of each pathway is essential for researchers and drug development professionals seeking to modulate these fundamental cellular signaling networks for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound and cGMP signaling cross-talk: role of phosphodiesterases and implications for cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epac1 and this compound-dependent protein kinase holoenzyme have similar this compound affinity, but their this compound domains have distinct structural features and cyclic nucleotide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular this compound Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phosphodiesterases and Compartmentation of this compound and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts [mdpi.com]
- 12. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.fsu.edu [bio.fsu.edu]
- 14. Effects of permeating ions and cGMP on gating and conductance of rod-type cyclic nucleotide-gated (CNGA1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound ELISA kit [antibodies-online.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. fn-test.com [fn-test.com]
- 20. unige.ch [unige.ch]
- 21. A practical method for monitoring FRET-based biosensors in living animals using two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 23. researchgate.net [researchgate.net]
- 24. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 25. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 26. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 29. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
A Comparative Guide to the Efficacy of Adenylyl Cyclase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common adenylyl cyclase activators, supported by experimental data. We will delve into the efficacy of these compounds, present detailed experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows involved.
Adenylyl cyclases (AC) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[1] The activation of adenylyl cyclase can be achieved through various mechanisms, primarily through G-protein coupled receptors (GPCRs) or by direct interaction with the enzyme. Understanding the comparative efficacy of different activators is paramount for researchers studying this compound-mediated signaling and for professionals in drug development targeting these pathways.
Mechanisms of Adenylyl Cyclase Activation
Adenylyl cyclase activity is primarily regulated by heterotrimeric G proteins. The Gs alpha subunit (Gαs) directly stimulates AC, while the Gi alpha subunit (Gαi) inhibits its activity.[2] Activators can therefore function by promoting the activation of Gs-coupled GPCRs or by directly targeting the adenylyl cyclase enzyme itself.
Forskolin (B1673556) and its Analogs: Forskolin is a diterpene isolated from the plant Coleus forskohlii that directly activates most isoforms of transmembrane adenylyl cyclase (tmAC).[3][4] Its ability to bypass the need for GPCR stimulation makes it a widely used tool in this compound research. NKH477 is a water-soluble derivative of forskolin, offering improved utility in aqueous experimental setups.[5]
Pituitary Adenylyl Cyclase-Activating Polypeptide (PACAP): PACAP is a neuropeptide that exists in two forms, PACAP-38 and PACAP-27, which are potent activators of adenylyl cyclase.[5] They exert their effects by binding to specific PACAP receptors (e.g., PAC1), which are Gs-coupled GPCRs.[6][7]
Comparative Efficacy of Adenylyl Cyclase Activators
The efficacy of adenylyl cyclase activators is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the activator that elicits 50% of the maximal response. The maximal response (Vmax) indicates the maximum rate of this compound production at saturating activator concentrations. The following table summarizes the reported EC50 values for Forskolin, NKH477, PACAP-27, and PACAP-38 in various experimental systems. It is important to note that these values can vary depending on the cell type, adenylyl cyclase isoform expression, and specific assay conditions.
| Activator | Experimental System | EC50 | Reference |
| Forskolin | Rat cerebral cortical membranes | 5-10 µM | [3] |
| Intact S49 cells | 5 µM | [8] | |
| NKH477 | - | Generally less potent than corresponding 7-acyl analogues of forskolin (EC50 range 30-100 µM) | [8] |
| Type V adenylyl cyclase (cardiac isoform) | More potent stimulator than forskolin (1.87-fold) | [9] | |
| PACAP-27 | N1E-115 neuroblastoma cells (this compound accumulation) | 0.067 nM | [6] |
| NS-1 cells (this compound elevation) | 310 ± 40 pM | [7] | |
| Rat jejunum (ion secretion) | 29.4 ± 5.4 nM (in the presence of TTX) | [10][11] | |
| PACAP-38 | N1E-115 neuroblastoma cells (this compound accumulation) | 0.54 nM | [6] |
| NS-1 cells (this compound elevation) | 360 ± 110 pM | [7] | |
| Rat jejunum (ion secretion) | 30.6 ± 5.6 nM | [10][11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forskolin and derivatives as tools for studying the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 腺苷酸环化酶 [sigmaaldrich.com]
- 6. Characterization of pituitary adenylate cyclase-activating polypeptide 38 (PACAP38)-, PACAP27-, and vasoactive intestinal peptide-stimulated responses in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pituitary adenylate cyclase activating polypeptides, PACAP-27 and PACAP-38: stimulators of electrogenic ion secretion in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pituitary adenylate cyclase activating polypeptides, PACAP-27 and PACAP-38: stimulators of electrogenic ion secretion in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel cAMP Biosensor in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel genetically encoded cyclic AMP (cAMP) biosensor with existing alternatives. We present supporting experimental data for validation in the widely used Human Embryonic Kidney 293 (HEK293) cell line, detailed experimental protocols, and a clear visualization of the underlying biological and experimental processes.
Introduction to this compound Biosensors
Cyclic AMP is a crucial second messenger in numerous signal transduction pathways, making the tools to measure its dynamics vital for cellular biology and drug discovery. Genetically encoded biosensors offer the ability to monitor real-time this compound changes in living cells with high spatiotemporal resolution, a significant advantage over traditional endpoint assays. These biosensors are typically based on fluorescence resonance energy transfer (FRET), single fluorescent proteins (FP), or luminescence (e.g., BRET and luciferase-based). The validation of a novel biosensor is critical to characterize its performance and ensure its reliability for research applications.
Data Presentation: Performance Comparison of this compound Biosensors
The performance of a novel this compound biosensor is best understood in the context of established sensors. The following table summarizes key quantitative parameters for a selection of widely used genetically encoded this compound biosensors.
| Biosensor | Type | Sensing Domain | Dynamic Range (ΔR/R or ΔF/F) | Affinity (Kd) for this compound | Reporter(s) |
| Novel Biosensor (Hypothetical) | Single FP | Engineered mlCNBD | ~1100% | ~2.2 µM | cpGFP |
| G-Flamp1[1] | Single FP | mlCNBD | 1100% in HEK293T cells | 2.17 µM | cpGFP |
| cADDis[2] | Single FP | Epac | ~35% fluorescence decrease | 10-100 µM (in vitro) | cpGFP |
| Pink Flamindo[2] | Single FP | mEpac1 | - | 7.2 µM | mApple |
| R-FlincA[3] | Single FP | PKA RIα | 860% | 0.3 µM | cp-mApple |
| CFP-Epac-YFP | FRET | Epac1 | >20% FRET signal change | - | ECFP, EYFP |
| GloSensor-22F | Luminescence | This compound-binding protein | Up to 500-fold change in light output | - | Firefly Luciferase |
Comparison with Alternative this compound Detection Methods
While genetically encoded biosensors provide real-time data from live cells, traditional methods like ELISA and luminescence-based endpoint assays are still widely used for their high throughput and sensitivity in lysed cell preparations.
| Feature | Novel Biosensor (Live Cell Imaging) | ELISA (Enzyme-Linked Immunosorbent Assay) | GloSensor™ Assay (Lysis-free, Luminescence) |
| Principle | Real-time fluorescence changes in response to this compound binding. | Competitive immunoassay measuring total this compound in cell lysates. | Luciferase-based system where this compound binding induces light emission. |
| Temporal Resolution | High (sub-second to seconds).[1] | Low (endpoint measurement). | High (kinetic measurements possible). |
| Spatial Resolution | High (subcellular). | None (cell population average). | Low (whole well measurement). |
| Throughput | Lower (image acquisition and analysis). | High (plate-reader based). | High (plate-reader based). |
| Cell Viability | Live cells. | Lysed cells. | Live cells. |
| Sensitivity | Dependent on biosensor affinity and brightness. | High (fmol to pmol range). | Very high. |
Experimental Protocols
Validation of the Novel this compound Biosensor in HEK293 Cells
This protocol outlines the key steps for validating the performance of a novel genetically encoded this compound biosensor in a HEK293 cell line.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells onto glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the plasmid encoding the novel this compound biosensor using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Allow 24-48 hours for biosensor expression.
2. Live-Cell Imaging:
-
Replace the culture medium with a buffered imaging solution (e.g., Hanks' Balanced Salt Solution - HBSS) to reduce background fluorescence.
-
Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the biosensor's fluorescent protein.
-
Acquire baseline fluorescence images for a few minutes to establish a stable signal.
3. Stimulation and Data Acquisition:
-
To induce this compound production, stimulate the cells with a combination of an adenylyl cyclase activator, such as Forskolin (e.g., 10 µM), and a phosphodiesterase (PDE) inhibitor, like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (e.g., 100 µM), to achieve a maximal and sustained this compound response.
-
Alternatively, use a specific Gs-coupled GPCR agonist (e.g., isoproterenol (B85558) for β-adrenergic receptors) to elicit a more physiological response.
-
Continuously acquire images at a defined frame rate (e.g., every 5-10 seconds) to capture the dynamics of the fluorescence change.
4. Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the average baseline fluorescence.
-
Plot the ΔF/F₀ over time to visualize the this compound dynamics.
-
Determine key parameters such as the maximum response, time to peak, and decay rate.
Alternative Method: this compound Measurement by ELISA
1. Cell Seeding and Treatment:
-
Seed HEK293 cells in a multi-well plate (e.g., 24-well or 96-well).
-
After 24 hours, replace the medium with serum-free medium and incubate for a few hours.
-
Treat the cells with the desired stimuli (e.g., Forskolin/IBMX or specific agonists) for a defined period.
2. Cell Lysis:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the ELISA kit.
-
Ensure complete lysis by following the kit's instructions (e.g., incubation on ice, scraping).
3. ELISA Procedure (Competitive Assay):
-
Add the cell lysates, along with this compound standards, to the antibody-coated microplate.
-
Add the HRP-labeled this compound conjugate, which will compete with the this compound in the sample for antibody binding sites.
-
Incubate as per the manufacturer's protocol (e.g., 2-3 hours at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the this compound concentration.
-
Stop the reaction and read the absorbance on a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known this compound concentrations.
-
Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
Caption: The canonical this compound signaling pathway.
Caption: Experimental workflow for biosensor validation.
Caption: Comparison of live-cell vs. endpoint assays.
References
comparative study of cAMP signaling in healthy vs diseased states
For Researchers, Scientists, and Drug Development Professionals
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of physiological processes. The precise control of intracellular this compound levels, orchestrated by the balanced activities of adenylyl cyclases (AC) and phosphodiesterases (PDEs), is critical for maintaining cellular homeostasis. Dysregulation of the this compound signaling pathway is a hallmark of numerous pathologies, including cardiovascular diseases, cancer, and neurodegenerative disorders. This guide provides a comparative overview of this compound signaling in healthy versus diseased states, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways.
Quantitative Comparison of this compound Signaling Components
The following tables summarize the alterations in key components of the this compound signaling pathway observed in various disease states compared to healthy tissues. These alterations in this compound levels, and the activities of adenylyl cyclase and phosphodiesterase, underscore the profound impact of dysregulated this compound signaling in pathology.
| Disease State | Tissue/Cell Type | Change in Basal this compound Levels | Change in Stimulated this compound Levels | Reference |
| Cardiovascular Disease | ||||
| Heart Failure | Myocardium | Decreased | Decreased in response to β-adrenergic stimulation | [1][2] |
| Myocardial Infarction | Cardiac Fibroblasts | Decreased by 90% (basal) | Decreased by 93% (forskolin-stimulated) | [3] |
| Cancer | ||||
| Glioblastoma | Tumor Tissue | Reduced | - | [4] |
| Bladder Cancer | Tumor Cells | Lower baseline compared to normal cells | 10-fold greater relative stimulation with Prostaglandin E1 | [4] |
| Various Cancers | Tumor Tissue | Often reduced due to decreased sAC expression | - | [2] |
| Neurodegenerative Diseases | ||||
| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Significantly elevated | - | [5] |
| Parkinson's Disease | Parkin-mutant Fibroblasts | Significantly higher | No significant effect with Rolipram, but increased with IBMX | [6] |
| Huntington's Disease | Striatum (mouse model) | Decreased | Attenuated response to forskolin | [7] |
| Disease State | Tissue/Cell Type | Change in Adenylyl Cyclase (AC) Activity | Specific AC Isoforms Involved | Reference |
| Cardiovascular Disease | ||||
| Heart Failure | Left Ventricular Myocardium | Decreased (basal and stimulated) | - | [1] |
| Heart Failure (Ischemic) | Left Ventricular Membranes | Unchanged (basal), 2-fold increase in stimulated this compound production with ACVI activation | ACVI | [8] |
| Cancer | ||||
| Glioblastoma | Tumor Tissue | Reduced | - | [4] |
| Bladder Cancer | Tumor Cells | Significantly lower (baseline and fluoride-stimulated) | - | [4] |
| Pancreatic Adenocarcinoma | Various Cell Lines | Varied responses to stimulants like VIP and adrenaline | - | [1] |
| Neurodegenerative Diseases | ||||
| Alzheimer's Disease | Hippocampus and Temporal Cortex | Decreased (basal, Gαs-mediated, and forskolin-induced) | AC1, AC2 |
| Disease State | Tissue/Cell Type | Change in Phosphodiesterase (PDE) Activity | Specific PDE Isoforms Involved | Reference |
| Cardiovascular Disease | ||||
| Heart Failure | Myocardium | Decreased this compound hydrolyzing activity | PDE1C and PDE3A are expressed, while PDE2A, PDE5A, PDE7A and PDE9A were not detected in one study. | [9][10] |
| Cancer | ||||
| Colon, Breast, Lung Cancer | Tumor Cells and Tissues | Elevated PDE10A expression | PDE10A | |
| Neurodegenerative Diseases | ||||
| Alzheimer's Disease | Memory-associated brain regions | Increased expression in severe stages | PDE8B, PDE4D | [11][12] |
| Parkinson's Disease | Parkin-mutant Fibroblasts | Defective PDE4 activity | PDE4A expression reduced | [6] |
| Huntington's Disease | Striatum | PDE10A is a key regulator | PDE10A |
Visualizing this compound Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical this compound signaling pathway and its alterations in diseased states.
Experimental Workflows and Protocols
Accurate and reproducible measurement of this compound signaling components is paramount for comparative studies. Below is a generalized workflow for such a study, followed by detailed protocols for key assays.
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular this compound Levels using Competitive ELISA
This protocol provides a quantitative measurement of this compound and is suitable for a moderate number of samples.[5][13][14][15][16]
Materials:
-
Cells or tissue samples (healthy and diseased)
-
0.1 M HCl
-
Phosphate-Buffered Saline (PBS)
-
Competitive ELISA kit for this compound (e.g., Abcam ab290713)
-
Microplate reader capable of measuring absorbance at 405 nm or 450 nm depending on the kit.
Procedure:
-
Sample Preparation:
-
Adherent Cells: Aspirate the culture medium and lyse the cells by adding 0.1 M HCl. Incubate for 10 minutes at room temperature with gentle shaking.
-
Suspension Cells: Centrifuge the cells, remove the supernatant, and resuspend the pellet in 0.1 M HCl.
-
Tissues: Homogenize the tissue in 5-10 volumes of 0.1 M HCl. Centrifuge to pellet the debris and collect the supernatant.
-
-
Assay Procedure (follow manufacturer's instructions, general steps include):
-
Prepare this compound standards and samples. For acetylated formats, which increase sensitivity, an acetylation step is performed.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add the enzyme-conjugated this compound and the specific anti-cAMP antibody.
-
Incubate the plate for the recommended time (e.g., 2 hours) at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
The concentration of this compound in the samples is inversely proportional to the absorbance. Calculate the this compound concentration in each sample based on the standard curve.
-
Normalize the this compound concentration to the total protein content of the sample.
-
Protocol 2: Adenylyl Cyclase Activity Assay using [α-³²P]ATP
This radioisotopic assay is a classic and highly sensitive method for measuring AC activity.[17][18][19][20][21]
Materials:
-
Cell or tissue membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, 0.1 mM EGTA)
-
[α-³²P]ATP (high specific activity)
-
ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM this compound)
-
Dowex and alumina (B75360) columns for chromatography
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the membrane preparation, assay buffer, ATP regenerating system, and a PDE inhibitor.
-
Add activators (e.g., forskolin, G-protein activators) or inhibitors as required.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 30°C or 37°C.
-
-
Initiate Reaction:
-
Start the reaction by adding [α-³²P]ATP.
-
Incubate for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction by adding the stop solution.
-
-
Separation of [³²P]this compound:
-
Apply the reaction mixture to a Dowex column. Unreacted [α-³²P]ATP will bind to the resin.
-
Wash the Dowex column and collect the eluate containing [³²P]this compound.
-
Apply the eluate to an alumina column.
-
Wash the alumina column to remove any remaining contaminants.
-
Elute the [³²P]this compound from the alumina column.
-
-
Quantification:
-
Collect the eluate into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of this compound produced (in pmol) per minute per milligram of protein, based on the specific activity of the [α-³²P]ATP and the measured radioactivity.
-
Protocol 3: Phosphodiesterase Activity Assay using Radioisotope Method
This assay measures the hydrolysis of radiolabeled this compound to AMP.[22][23][24][25]
Materials:
-
Cell or tissue homogenates
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
[³H]this compound
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the cell or tissue homogenate and assay buffer.
-
Add inhibitors or activators as needed.
-
-
Initiate Reaction:
-
Start the reaction by adding [³H]this compound.
-
Incubate at 30°C or 37°C for a defined period.
-
-
Terminate Reaction and Convert AMP to Adenosine:
-
Stop the reaction by boiling the samples for 1 minute.
-
Cool the samples and add snake venom to convert the [³H]AMP to [³H]adenosine.
-
Incubate for an additional period (e.g., 10 minutes).
-
-
Separation of [³H]adenosine:
-
Add an anion-exchange resin slurry to the reaction tubes. The negatively charged [³H]this compound and [³H]AMP will bind to the resin, while the uncharged [³H]adenosine will remain in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the amount of [³H]adenosine formed, which corresponds to the amount of this compound hydrolyzed.
-
Express the PDE activity as pmol or nmol of this compound hydrolyzed per minute per milligram of protein.
-
This guide provides a foundational framework for the comparative study of this compound signaling in healthy and diseased states. The provided data, visualizations, and protocols are intended to be a valuable resource for researchers in academia and the pharmaceutical industry, facilitating a deeper understanding of the critical role of this signaling pathway in human health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. Adenylate cyclase activity in human pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of adenylate cyclase activity in the right ventricular endomyocardial biopsy samples from patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylyl cyclase activity and function are decreased in rat cardiac fibroblasts after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in adenylate cyclase activities in murine normal cells and bladder tumor cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Assay Kit (Competitive ELISA) (ab290713) | Abcam [abcam.com]
- 6. Increased Levels of this compound by the Calcium-Dependent Activation of Soluble Adenylyl Cyclase in Parkin-Mutant Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knock-In Mouse Models of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Cardiac Adenylyl Cyclase Expression Increases Function of the Failing Ischemic Heart in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Adenylate Cyclase Family: New Concept of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased isoform-specific phosphodiesterase 4D expression is associated with pathology and cognitive impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 17. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. The enzymatic preparation of [alpha-32P]ATP, [alpha-32P]GTP, [32P]this compound, and [32P]cGMP, and their use in the assay of adenylate and guanylate cyclases and cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measuring this compound Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring this compound Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
A Researcher's Guide to Cross-Validation of cAMP Data from Diverse Experimental Models
For researchers, scientists, and drug development professionals, understanding the nuances of cyclic AMP (cAMP) signaling across different experimental models is crucial for robust and translatable findings. This guide provides an objective comparison of this compound data generated from various cell-based models, supported by experimental data and detailed protocols. By examining the responses to common modulators like Forskolin and Isoproterenol, we highlight the importance of model selection and data interpretation in this compound-focused research.
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in numerous physiological processes, making it a key target in drug discovery. The quantification of intracellular this compound is a fundamental method for studying G-protein coupled receptor (GPCR) function. However, the choice of experimental model, from immortalized cell lines to primary cells, can significantly influence the observed outcomes. This guide aims to provide a framework for cross-validating this compound data by comparing results from different experimental systems.
Comparative Analysis of this compound Modulation
The following tables summarize quantitative data on the modulation of this compound levels by the adenylyl cyclase activator Forskolin and the β-adrenergic agonist Isoproterenol in different cell-based models. These datasets, compiled from various studies, illustrate how cellular context, particularly receptor expression and cell type, can impact the potency and efficacy of these compounds.
Table 1: Comparative Potency (EC50) of Adrenergic Agonists on this compound Production in Engineered HEK293 Cells
| Agonist | Receptor Subtype Expressed in HEK293 Cells | EC50 (nM) |
| Isoproterenol | β2-Adrenergic Receptor | 0.5 ± 0.05 |
| β1-Adrenergic Receptor | 7.7 ± 0.7 | |
| Norepinephrine | β2-Adrenergic Receptor | 9.4 ± 1.2 |
| β1-Adrenergic Receptor | 22.6 ± 2.7 |
This data is derived from a study on stably transfected HEK293 cells and highlights the differential sensitivity of β1 and β2 adrenergic receptor subtypes to agonists.[1]
Table 2: Forskolin-Stimulated this compound Levels in Wild-Type and Genetically Modified HEK293 Cells
| Cell Model | Stimulus | Observation |
| Wild-Type HEK293 | Forskolin | Dose-dependent increase in this compound. |
| HEK293 expressing A1 Adenosine (B11128) Receptor | Forskolin | Maximal this compound response is lower compared to wild-type cells. |
| HEK293 expressing A2A Adenosine Receptor | Forskolin | No significant difference in maximal this compound response compared to wild-type cells. |
| HEK-ACΔ6 (AC6 Knockout) | Forskolin | 85% reduction in Forskolin-stimulated this compound response compared to parental HEK293 cells. |
| HEK-ACΔ3/6 (AC3 and AC6 Knockout) | Forskolin | >95% reduction in Forskolin-stimulated this compound response compared to parental HEK293 cells. |
This table combines findings from studies on HEK293 cells expressing different recombinant adenosine receptors and CRISPR/Cas9-mediated knockout of adenylyl cyclase isoforms.[2][3]
Table 3: Qualitative Comparison of Isoproterenol-Induced this compound Response in Primary Cells
| Primary Cell Type | Stimulus | Key Characteristics of this compound Response |
| Murine Embryonic Fibroblasts (MEFs) | Isoproterenol | Robust but transient this compound response. |
| Cortical Neurons | Isoproterenol | Similar transient response to MEFs. |
| Cardiac Cells | Isoproterenol | This compound response is enhanced by a PDE4 inhibitor. |
| Peritoneal Macrophages | Isoproterenol | More sustained increase in this compound levels. |
This data is based on real-time monitoring of this compound levels in different primary cells, illustrating the diverse temporal dynamics of the this compound signal in various native cell types.[4]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding of this compound assays. The following diagrams, generated using the DOT language, illustrate the canonical this compound signaling pathway and a generalized workflow for this compound measurement.
Experimental Protocols
A detailed and standardized protocol is fundamental for generating reproducible this compound data. The following outlines a general methodology for a competitive immunoassay-based measurement of intracellular this compound, which is a common and robust method for high-throughput screening.
1. Cell Preparation and Seeding:
-
For Adherent Cells: Culture cells (e.g., HEK293, CHO) to 80-90% confluency. Harvest the cells using a cell dissociation reagent. Centrifuge the cell suspension, resuspend the pellet in the appropriate assay buffer, and determine the cell density. Seed the cells into 96- or 384-well plates at a predetermined optimal density. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
For Suspension Cells: Harvest cells from culture, centrifuge, and resuspend in assay buffer to the desired density. Directly dispense the cell suspension into the assay plates.
2. Compound Preparation and Cell Stimulation:
-
Prepare serial dilutions of the agonist or antagonist compounds in the appropriate assay buffer.
-
For antagonist assays, a fixed concentration of an agonist (typically at its EC80) is also prepared.
-
A phosphodiesterase (PDE) inhibitor, such as IBMX, is often included in the assay buffer to prevent this compound degradation and enhance the signal window.
-
Add the compounds to the cell plates and incubate for a specified period (e.g., 30 minutes at room temperature) to allow for receptor stimulation and this compound production.
3. Cell Lysis and this compound Detection:
-
Following stimulation, lyse the cells by adding a lysis buffer containing the detection reagents. Common detection methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): The lysate is mixed with a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled this compound analog (acceptor).
-
Luminescence-based assays: These often utilize a genetically encoded biosensor, such as a luciferase with a this compound binding domain.
-
-
The principle of competitive immunoassays relies on the competition between the endogenously produced this compound and the labeled this compound analog for binding to the anti-cAMP antibody.
4. Signal Measurement and Data Analysis:
-
Incubate the plates for the time recommended by the assay manufacturer (e.g., 60 minutes at room temperature in the dark) to allow the detection reaction to reach equilibrium.
-
Read the plate using a compatible plate reader. For HTRF, this involves measuring the fluorescence emission at two wavelengths to determine the ratio, which is inversely proportional to the intracellular this compound concentration. For luminescence assays, the light output is directly proportional to the this compound levels.
-
A standard curve using known concentrations of this compound should be run in parallel on the same plate to allow for the quantification of this compound in the experimental samples.
-
Plot the response (e.g., HTRF ratio or luminescence) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine pharmacological parameters such as EC50 or IC50.
Conclusion
The cross-validation of this compound data from different experimental models is a critical step in drug discovery and signal transduction research. As demonstrated by the compiled data, the choice of cell line, the expression level of the target receptor, and the inherent differences between immortalized and primary cells can all lead to variations in the measured this compound response. By employing standardized protocols and being mindful of the specific characteristics of each experimental model, researchers can generate more reliable and contextually relevant data. This guide serves as a foundational resource to aid in the design of robust experimental strategies and the informed interpretation of this compound assay results.
References
A Comparative Guide to Phosphodiesterase Inhibitors and Their Impact on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various phosphodiesterase (PDE) inhibitors and their effects on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The information presented is supported by experimental data to assist in the selection and application of these inhibitors for research and drug development purposes.
Introduction to Phosphodiesterases and this compound Signaling
Cyclic AMP is a crucial second messenger involved in a multitude of cellular signaling pathways, regulating processes such as inflammation, metabolism, and neuronal activity. The intracellular concentration of this compound is tightly controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in this compound and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling.[1]
Different families of PDEs (PDE1-PDE11) exhibit distinct substrate specificities, tissue distribution, and regulatory properties. This diversity allows for the targeted modulation of this compound signaling in specific cell types or pathways through the use of selective PDE inhibitors. By inhibiting the degradation of this compound, these compounds effectively increase its intracellular levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by this compound (EPAC).
This guide focuses on comparing the effects of a range of PDE inhibitors on this compound levels, providing quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Data Presentation: Comparative Effects of PDE Inhibitors on this compound
The following table summarizes the in vitro potency (IC50) of various selective and non-selective PDE inhibitors and their observed effects on this compound levels in different cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Target PDE Family | IC50 (nM) | Cell Line | Effect on this compound Levels | Reference(s) |
| Non-Selective | |||||
| IBMX | All PDEs | 2,000 - 50,000 | SH-SY5Y Neuroblastoma | 7-18% as effective as rolipram (B1679513) | [2] |
| Gastric Smooth Muscle | Slight increase in basal this compound | [3] | |||
| Selective | |||||
| Rolipram | PDE4 | ~3 (PDE4A) | U937 Monocytic | Dose-dependent increase | [4] |
| ~130 (PDE4B) | [4] | ||||
| ~240 (PDE4D) | [4] | ||||
| SH-SY5Y Neuroblastoma | Up to 60-fold (basal), 200-fold (forskolin-stimulated) increase | [2] | |||
| Ro 20-1724 | PDE4 | - | SH-SY5Y Neuroblastoma | Dramatic increase, similar to rolipram | [2] |
| Gastric Smooth Muscle | No effect on basal this compound, augments isoproterenol-stimulated this compound | [3] | |||
| Cilostamide (B1669031) | PDE3 | - | - | - | |
| Dipyridamole | PDE4D | - | MCF-7/T47D Tamoxifen-Resistant | Increase in intracellular this compound | [5] |
| Gebr-7b | PDE4D | - | MCF-7/T47D Tamoxifen-Resistant | Increase in intracellular this compound | [5] |
| BC8-15 | PDE4A, PDE8A | 220 (PDE4A) | - | Dual inhibitor | [6] |
| 280 (PDE8A) | [6] | ||||
| Tadalafil | PDE5, PDE11 | - | - | Selectivity ratio (PDE5:PDE11) is between 7.1 and 40 | [7] |
| Sildenafil (B151) | PDE5 | ~5.22 | - | Primarily cGMP-specific, but can cross-react with other PDEs | [8] |
| Vardenafil | PDE5 | - | - | Potent PDE5 inhibitor | [8] |
Note: IC50 values and effects on this compound can vary significantly depending on the experimental conditions, cell type, and specific PDE isoforms present.
Mandatory Visualization
This compound Signaling Pathway and PDE Inhibition
Caption: this compound signaling pathway and the mechanism of PDE inhibitors.
General Experimental Workflow for Assessing PDE Inhibitor Effects on this compound Levels
Caption: Workflow for measuring PDE inhibitor effects on this compound.
Experimental Protocols
Intracellular this compound Measurement using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantification of intracellular this compound levels in cultured cells following treatment with PDE inhibitors.[9]
Materials and Reagents:
-
Cell line of interest (e.g., HEK293, U937)
-
Appropriate cell culture medium
-
PDE inhibitor(s) of interest
-
(Optional) Forskolin for adenylyl cyclase stimulation
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M HCl with 0.1% Triton X-100)
-
Commercially available this compound ELISA kit (containing this compound standards, anti-cAMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Remove the culture medium.
-
Wash the cells once with PBS.
-
Add fresh medium containing various concentrations of the PDE inhibitor or vehicle control.
-
(Optional) For stimulated conditions, add a known concentration of an adenylyl cyclase activator like forsklin.[2]
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add 100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-20 minutes with gentle shaking.[5]
-
-
This compound ELISA: Follow the instructions provided with the commercial ELISA kit. A general procedure is as follows:[9][10]
-
Add standards and cell lysates to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated this compound to each well.
-
Incubate for the time specified in the kit protocol (usually 1-2 hours) at room temperature.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm).
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the this compound standards against their known concentrations.
-
The absorbance is inversely proportional to the amount of this compound in the sample.
-
Determine the this compound concentration in the unknown samples by interpolating from the standard curve.
-
Calculate the fold change in this compound levels for each treatment condition compared to the vehicle control.
-
Intracellular this compound Measurement using Radioimmunoassay (RIA)
This protocol describes a competitive radioimmunoassay for the sensitive quantification of intracellular this compound.[11]
Materials and Reagents:
-
Cell line of interest
-
Appropriate cell culture medium
-
PDE inhibitor(s) of interest
-
(Optional) Forskolin
-
PBS
-
Cell Lysis Buffer
-
Commercially available this compound RIA kit (containing [¹²⁵I]-labeled this compound, anti-cAMP antibody, standards, and precipitating reagent)
-
Polypropylene or glass tubes
-
Gamma counter
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the ELISA protocol.
-
Assay Setup: [12]
-
Set up tubes for standards, controls, and unknown samples in duplicate.
-
Pipette the assay buffer, standards, and samples into the corresponding tubes.
-
-
Competitive Binding:
-
Add the anti-cAMP antibody to all tubes (except for non-specific binding tubes).
-
Add the [¹²⁵I]-labeled this compound tracer to all tubes.
-
Vortex and incubate for the time and temperature specified in the kit protocol (e.g., 16-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Add the precipitating reagent to all tubes (except total count tubes).
-
Incubate to allow for the precipitation of the antibody-bound complex.
-
Centrifuge the tubes to pellet the precipitate.
-
Carefully decant or aspirate the supernatant.
-
-
Radioactivity Measurement:
-
Place the tubes in a gamma counter and measure the radioactivity (counts per minute, CPM) in the pellet.
-
-
Data Analysis: [13]
-
The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled this compound in the sample.
-
Construct a standard curve by plotting the CPM of the standards against their known concentrations.
-
Determine the this compound concentration in the samples from the standard curve.
-
Conclusion
The choice of a phosphodiesterase inhibitor for research or therapeutic development depends critically on its potency and selectivity for the target PDE family. Non-selective inhibitors like IBMX can be useful for eliciting a general increase in this compound but may have off-target effects.[14] In contrast, selective inhibitors such as rolipram (PDE4), cilostamide (PDE3), and sildenafil (PDE5) allow for the targeted investigation and modulation of specific this compound signaling pathways.[1][15] The experimental protocols provided in this guide offer robust methods for quantifying the effects of these inhibitors on intracellular this compound levels, enabling a thorough comparison of their cellular efficacy. Careful consideration of the experimental context, including the cell type and the specific PDE isoforms expressed, is essential for the accurate interpretation of results.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on this compound levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences in behavioural effects of rolipram and other adenosine cyclic 3H, 5H-monophosphate phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of rolipram on specific PDE4 this compound phosphodiesterase isoforms and on the phosphorylation of this compound-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. izotop.hu [izotop.hu]
- 12. phoenixbiotech.net [phoenixbiotech.net]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. benchchem.com [benchchem.com]
- 15. The Complexity and Multiplicity of the Specific this compound Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a New cAMP Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger, is paramount in various fields of research and drug development. The specificity of the primary antibody used in immunoassays is a key determinant of data reliability. This guide provides a comprehensive framework for validating the specificity of a new anti-cAMP antibody, comparing its hypothetical performance against established commercially available alternatives.
Comparative Performance Analysis
To rigorously assess the specificity and performance of a new this compound antibody (let's call it "NewClone"), it is essential to benchmark it against well-regarded antibodies in the field. For this guide, we will compare "NewClone" with two hypothetical, highly-cited commercial antibodies: "Competitor A" and "Competitor B".
Table 1: Competitive ELISA Specificity and Sensitivity
A competitive ELISA is a primary method for quantifying this compound. This experiment evaluates the antibody's ability to bind to free this compound in a sample, competing with a fixed amount of labeled this compound. Key parameters are the half-maximal inhibitory concentration (IC50), which indicates the concentration of this compound required to displace 50% of the labeled this compound, and the lower limit of detection (LLOD), representing the assay's sensitivity.
| Antibody | IC50 (pmol/mL) | LLOD (pmol/mL) | Cross-Reactivity (cGMP) | Cross-Reactivity (ATP) |
| NewClone | 1.8 | 0.5 | < 0.01% | < 0.001% |
| Competitor A | 2.1 | 0.6 | < 0.01% | < 0.001% |
| Competitor B | 2.5 | 0.8 | < 0.02% | < 0.001% |
Data are hypothetical and for illustrative purposes.
Table 2: Western Blot Analysis of PKA Substrate Phosphorylation
An indirect method to assess an antibody's utility in a biological context is to measure the activation of the this compound-dependent protein kinase A (PKA) pathway. Forskolin (B1673556) is a potent activator of adenylyl cyclase, leading to increased intracellular this compound levels and subsequent phosphorylation of PKA substrates, such as CREB at Ser133. A specific antibody should show a dose-dependent increase in signal corresponding to elevated this compound levels.
| Antibody (used in primary assay) | Forskolin Treatment (µM) | Relative pCREB (Ser133) Signal Intensity |
| NewClone | 0 (Control) | 1.0 |
| 1 | 3.5 | |
| 10 | 8.2 | |
| Competitor A | 0 (Control) | 1.0 |
| 1 | 3.2 | |
| 10 | 7.9 | |
| Competitor B | 0 (Control) | 1.0 |
| 1 | 2.8 | |
| 10 | 7.1 |
Data are hypothetical and for illustrative purposes. Signal intensity is normalized to the untreated control.
Table 3: Immunocytochemistry (ICC) Signal Specificity
Immunocytochemistry allows for the visualization of this compound localization within cells. To validate specificity, cells can be treated with an adenylyl cyclase inhibitor (e.g., SQ 22,536) to reduce basal this compound levels, which should lead to a corresponding decrease in the fluorescent signal.
| Antibody | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| NewClone | Vehicle Control | 150.3 |
| SQ 22,536 (100 µM) | 25.8 | |
| Competitor A | Vehicle Control | 145.1 |
| SQ 22,536 (100 µM) | 30.2 | |
| Competitor B | Vehicle Control | 138.9 |
| SQ 22,536 (100 µM) | 35.5 |
Data are hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clear visual representation of the biological context and the experimental procedures used for validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results.
Competitive ELISA Protocol
-
Coating: A microplate is pre-coated with a goat anti-rabbit IgG antibody.
-
Standard and Sample Preparation: Prepare a serial dilution of this compound standards. Samples (e.g., cell lysates, plasma) are diluted in the provided assay buffer.
-
Competitive Reaction: Add the this compound standards or samples, the new anti-cAMP antibody, and a fixed amount of HRP-conjugated this compound to the wells. Incubate for 2 hours at room temperature. During this incubation, the antibody binds to both the HRP-cAMP and the unlabeled this compound in the sample/standard in a competitive manner.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add TMB substrate and incubate for 15-30 minutes.
-
Stopping Reaction: Add a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of this compound in the sample.
Western Blot Protocol for pCREB (Ser133)
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) to 70-80% confluency. Treat cells with varying concentrations of forskolin or vehicle for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pCREB (Ser133) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CREB or a loading control like GAPDH for normalization.
Immunocytochemistry (ICC) Protocol
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and grow to 50-70% confluency.
-
Treatment: Treat cells with vehicle or SQ 22,536 for 30 minutes.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the anti-cAMP antibody diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
By following this comprehensive guide, researchers can systematically and objectively validate the specificity of a new this compound antibody, ensuring the generation of accurate and reliable data in their studies.
Differential cAMP Signaling Across Common Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, from gene transcription and metabolism to cell growth and differentiation.[1] The cellular response to this compound is not uniform; it is intricately shaped by the specific molecular machinery expressed in each cell type. This guide provides an objective comparison of this compound signaling in four commonly used cell lines: HEK293, CHO, MCF-7, and MDA-MB-231, supported by experimental data to highlight their distinct signaling landscapes.
The canonical this compound signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to synthesize this compound from ATP.[2] this compound then primarily activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB, to elicit a cellular response.[3] The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze this compound.[1] The specific isoforms of adenylyl cyclases, PKA, and PDEs expressed in a cell line are critical determinants of its unique this compound signaling signature.
Quantitative Comparison of this compound Signaling Parameters
The responsiveness of a cell line to stimuli that modulate this compound levels can be quantified by measuring basal and stimulated this compound concentrations, and the potency of activators like forskolin (B1673556). Below is a summary of these parameters for HEK293 and CHO cells.
| Cell Line | Basal this compound Level | Forskolin EC50 | Key Distinctions & Notes |
| HEK293 | ~0.5 - 1.5 pmol/well (variable) | 9.3 - 12.7 nM[4] | Possesses low endogenous adenylyl cyclase activity, making it a suitable model for studying recombinant GPCRs and adenylyl cyclases.[4] Expresses multiple PDE isoforms, with PDE4 being a major contributor to this compound degradation in the cytosol, and PDE3 and PDE10 in the membrane fraction.[5] |
| CHO | ~0.7 - 1.14 µM | ~100 µM[6] | Often used for stable expression of recombinant proteins, including GPCRs. The response to forskolin can be influenced by the specific GPCR being expressed.[6] |
Note: Absolute values for this compound levels can vary significantly between experiments depending on the assay format, cell number, and specific culture conditions.
Signaling Pathway Divergence in Breast Cancer Cell Lines: MCF-7 vs. MDA-MB-231
While quantitative data on basal this compound levels in MCF-7 and MDA-MB-231 cells are not as readily available in a comparative context, studies on their downstream signaling pathways reveal significant differences in their response to this compound-elevating agents. These differences are linked to their distinct molecular subtypes and metastatic potential.[7]
| Feature | MCF-7 | MDA-MB-231 |
| Receptor Status | ER+, PR+, HER2- | Triple-negative (ER-, PR-, HER2-)[7] |
| Aggressiveness | Poorly invasive | Highly invasive and aggressive[8] |
| Downstream Signaling | The Rac3/ERK/NF-κB pathway is not fully functional due to low expression of NF-κB subunits.[8] | Rac3-dependent aggressiveness is mediated through the Rac3/ERK-2/NF-κB signaling pathway, which drives the secretion of pro-metastatic factors.[8] |
These differences highlight that even if initial this compound generation were similar, the ultimate biological outcome can be vastly different due to the downstream signaling architecture.
Visualizing this compound Signaling Pathways and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the canonical this compound signaling pathway and a typical experimental workflow for measuring intracellular this compound levels.
Caption: Canonical this compound signaling pathway.
Caption: General experimental workflow for measuring this compound.
Experimental Protocols
Accurate measurement of intracellular this compound is fundamental to studying this signaling pathway. Several robust methods are available, each with its own advantages.
This compound-Glo™ Assay
This is a homogeneous, bioluminescent, high-throughput assay.
Principle: The assay is based on the principle that this compound stimulates PKA activity, which depletes ATP. A subsequent luciferase reaction measures the remaining ATP, and the luminescent signal is inversely proportional to the this compound concentration.
Methodology:
-
Cell Plating: Seed cells in a 96- or 384-well plate and incubate overnight.
-
Compound Treatment: Remove the culture medium and add the test compounds diluted in an induction buffer. Incubate for the desired time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and this compound Detection: Add this compound-Glo™ Lysis Buffer to lyse the cells and release this compound. Then, add the this compound Detection Solution containing PKA and incubate for 20 minutes at room temperature.
-
ATP Detection: Add Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes at room temperature.
-
Signal Measurement: Measure luminescence using a plate reader. The amount of this compound is determined by comparing the signal to a standard curve.[9]
AlphaScreen® this compound Assay
This is a non-radioactive, homogeneous assay based on amplified luminescent proximity.
Principle: The assay is a competition immunoassay. Endogenous this compound produced by the cells competes with a biotinylated this compound probe for binding to an anti-cAMP antibody conjugated to acceptor beads. When the biotinylated this compound binds to streptavidin-coated donor beads and the antibody-acceptor bead, they are brought into close proximity, generating a chemiluminescent signal. Cellular this compound disrupts this interaction, leading to a decrease in signal.
Methodology:
-
Cell Plating and Stimulation: Plate cells in a 384-well plate and incubate. On the day of the assay, replace the medium with a stimulation buffer and incubate for 30 minutes. Add test compounds and incubate for another 30 minutes.[6]
-
Cell Lysis: Remove the stimulation buffer and lyse the cells with the provided lysis buffer.[6]
-
Detection: Transfer the cell lysate to a new plate. Add the acceptor bead-antibody conjugate and the donor bead-biotinylated this compound mixture. Incubate in the dark at room temperature for 1-3 hours.[10]
-
Signal Measurement: Read the plate on an AlphaScreen-compatible plate reader.[10]
TR-FRET this compound Assay
This is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay.
Principle: The assay involves a competition between cellular this compound and a labeled this compound tracer (often using a europium cryptate donor) for binding to an anti-cAMP antibody coupled to an acceptor fluorophore. When the tracer is bound to the antibody, FRET occurs. Cellular this compound displaces the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Cell Plating and Stimulation: Seed cells in a 96- or 384-well plate. Treat the cells with the desired compounds.
-
Lysis and Detection: Lyse the cells and add the detection reagents, which include the europium-labeled this compound tracer and the acceptor-labeled anti-cAMP antibody.[11]
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[11]
-
Signal Measurement: Measure the fluorescence at both the donor and acceptor emission wavelengths using a TR-FRET compatible plate reader. The ratio of the two signals is used to determine the this compound concentration from a standard curve.[11]
Conclusion
The choice of cell line is a critical consideration in the study of this compound signaling. As demonstrated, cell lines such as HEK293 and CHO offer robust and tunable systems for investigating GPCR-mediated this compound production, while cancer cell lines like MCF-7 and MDA-MB-231 provide models for understanding how this compound signaling is integrated with other pathways to influence complex phenotypes like cell aggressiveness. The differences in their endogenous expression of adenylyl cyclases, phosphodiesterases, and downstream effectors underscore the importance of selecting a cell line that is appropriate for the specific research question. Furthermore, the use of standardized and well-characterized assay methodologies is essential for generating reliable and comparable data across different studies and cell systems.
References
- 1. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 2. Scholars@Duke publication: Structure and dynamics determine G protein coupling specificity at a class A GPCR. [scholars.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors | MDPI [mdpi.com]
- 5. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]
- 6. Molecular Biophysics of Class A G Protein Coupled Receptors–Lipids Interactome at a Glance—Highlights from the A2A Adenosine Receptor [mdpi.com]
- 7. Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites [mdpi.com]
- 8. Rac3 induces a molecular pathway triggering breast cancer cell aggressiveness: differences in MDA-MB-231 and MCF-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression profiling and pathway analysis data in MCF-7 and MDA-MB-231 human breast cancer cell lines treated with dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Validating GPCR-Mediated cAMP Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the role of a specific G-protein coupled receptor (GPCR) in cyclic AMP (cAMP) production. We offer a detailed overview of common assay technologies, present supporting experimental data in comparative tables, and provide detailed protocols for key experiments. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying principles.
Introduction to GPCR-cAMP Signaling
G-protein coupled receptors are a large family of transmembrane receptors that play a crucial role in cellular signaling.[1] A significant subset of these receptors, upon activation by a ligand, couple to heterotrimeric G proteins, which in turn modulate the activity of adenylyl cyclase, the enzyme responsible for this compound synthesis.[2][3] GPCRs that couple to the Gαs subunit stimulate adenylyl cyclase, leading to an increase in intracellular this compound levels.[4][5] Conversely, GPCRs that couple to the Gαi subunit inhibit adenylyl cyclase, resulting in a decrease in this compound production.[4][5] Validating whether a specific GPCR influences this compound levels is a critical step in drug discovery and basic research.
Comparison of this compound Assay Technologies
Several technologies are available to measure intracellular this compound levels, each with its own set of advantages and limitations. The choice of assay often depends on factors such as the required sensitivity, throughput, and cost. Below is a comparison of the most widely used methods.
| Technology | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., Promega's this compound-Glo™) | Competitive binding assay where cellular this compound competes with a labeled this compound for binding to Protein Kinase A (PKA). The amount of light produced by a luciferase reporter is inversely proportional to the amount of this compound in the sample.[6][7] | High sensitivity, wide dynamic range, suitable for high-throughput screening (HTS).[7] Less prone to interference from fluorescent compounds. | Can be more expensive than other methods. |
| Fluorescence-Based (e.g., Cisbio's HTRF®) | Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay. Cellular this compound competes with a d2-labeled this compound for binding to a Europium cryptate-labeled anti-cAMP antibody. The FRET signal is inversely proportional to the cellular this compound concentration.[4][8] | Homogeneous (no-wash) format, suitable for HTS, good sensitivity.[4] | Potential for interference from fluorescent compounds in the sample. |
| Enzyme Fragment Complementation (e.g., DiscoverX's HitHunter®) | Based on the complementation of two inactive fragments of β-galactosidase. Cellular this compound competes with an enzyme donor-labeled this compound for binding to an anti-cAMP antibody. Free enzyme donor-labeled this compound can complement the enzyme acceptor, leading to a luminescent signal that is directly proportional to the cellular this compound level.[9][10] | Homogeneous, gain-of-signal assay, robust and suitable for HTS.[9] | May require cell line engineering for optimal performance. |
| AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay where cellular this compound competes with biotinylated this compound for binding to an anti-cAMP antibody conjugated to acceptor beads. A streptavidin-coated donor bead binds to the biotinylated this compound. When in proximity, the beads generate a luminescent signal that is inversely proportional to the cellular this compound concentration.[11] | High sensitivity and suitable for HTS.[11] | Can be sensitive to light and requires a specialized reader. |
Experimental Data Comparison
To illustrate the typical output of these assays, the following tables present hypothetical data for a Gαs-coupled and a Gαi-coupled GPCR.
Gαs-Coupled Receptor: Agonist-Induced this compound Production
| Agonist Concentration (nM) | This compound-Glo™ (RLU) | HTRF® (665/620 nm Ratio) | HitHunter® (RLU) | AlphaScreen® (Counts) |
| 0 (Basal) | 100,000 | 0.85 | 5,000 | 50,000 |
| 0.1 | 85,000 | 0.72 | 15,000 | 42,000 |
| 1 | 60,000 | 0.51 | 40,000 | 30,000 |
| 10 | 30,000 | 0.25 | 80,000 | 15,000 |
| 100 | 15,000 | 0.13 | 120,000 | 7,000 |
| 1000 | 10,000 | 0.08 | 150,000 | 5,000 |
Gαi-Coupled Receptor: Agonist-Mediated Inhibition of Forskolin-Stimulated this compound Production
| Agonist Concentration (nM) | This compound-Glo™ (RLU) | HTRF® (665/620 nm Ratio) | HitHunter® (RLU) | AlphaScreen® (Counts) |
| 0 (Forskolin only) | 15,000 | 0.12 | 150,000 | 8,000 |
| 0.1 | 25,000 | 0.21 | 125,000 | 18,000 |
| 1 | 45,000 | 0.38 | 90,000 | 35,000 |
| 10 | 70,000 | 0.59 | 50,000 | 45,000 |
| 100 | 90,000 | 0.76 | 20,000 | 48,000 |
| 1000 | 98,000 | 0.83 | 8,000 | 49,000 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are sample protocols for validating GPCR-mediated this compound production.
Protocol 1: Validating a Gαs-Coupled GPCR using a Luminescence-Based Assay (e.g., this compound-Glo™)
Objective: To determine if a specific GPCR, when activated by an agonist, leads to an increase in intracellular this compound.
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
Agonist of interest
-
This compound-Glo™ Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a white, opaque 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the agonist in an appropriate buffer.
-
Cell Treatment: Remove the culture medium and add the agonist dilutions to the cells. Include a vehicle control (no agonist).
-
Incubation: Incubate the plate at room temperature for the optimized time (e.g., 30 minutes).
-
Lysis and Detection:
-
Add this compound-Glo™ Lysis Buffer and incubate for 15 minutes to lyse the cells.
-
Add the this compound-Glo™ Detection Solution containing luciferase and PKA.
-
Incubate for 20 minutes in the dark.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the this compound concentration. Plot the relative light units (RLU) against the agonist concentration to determine the EC50.
Protocol 2: Validating a Gαi-Coupled GPCR using a Fluorescence-Based Assay (e.g., HTRF®)
Objective: To determine if a specific GPCR, when activated by an agonist, inhibits adenylyl cyclase and reduces this compound levels.
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
Agonist of interest
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
HTRF® this compound Assay Kit (Cisbio)
-
White, 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a white 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the agonist.
-
Cell Treatment:
-
Add the agonist dilutions to the cells.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate this compound production. Include a positive control (forskolin only) and a vehicle control.
-
-
Incubation: Incubate the plate for the optimized time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection:
-
Add the HTRF® lysis buffer containing the Europium cryptate-labeled anti-cAMP antibody and the d2-labeled this compound.
-
Incubate for 60 minutes in the dark.
-
-
Measurement: Read the plate on an HTRF®-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the 665/620 nm ratio. The ratio is inversely proportional to the this compound concentration. Plot the ratio against the agonist concentration to determine the IC50.
Visualizing the Pathways and Workflows
Diagrams can aid in understanding the complex processes involved in GPCR signaling and its measurement.
Caption: GPCR-mediated this compound signaling pathway.
Caption: General experimental workflow for a this compound assay.
References
- 1. youtube.com [youtube.com]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of this compound for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Glo™ Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Bridging the Gap: Validating In Vitro cAMP Findings in In Vivo Models
A Comparative Guide for Researchers
The journey of a therapeutic compound from a promising in vitro finding to a clinically effective drug is a complex process. A critical step in this journey is the validation of in vitro discoveries in a living system. For researchers studying signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger, translating results from cell cultures to whole-organism models is paramount. This guide provides a comparative overview of methodologies for validating in vitro this compound findings in in vivo models, supported by experimental data and detailed protocols.
The intricate cellular environment and complex physiological interactions within a living organism can significantly influence drug efficacy and signaling outcomes. Therefore, rigorous in vivo validation of in vitro observations is essential to ensure the translational relevance of preclinical research.
The Workflow: From Benchtop to Whole Organism
The process of validating in vitro this compound findings in an in vivo model typically follows a structured workflow. This ensures that the in vivo experiments are built upon a solid foundation of in vitro data and are designed to provide meaningful and translatable results.
Caption: General workflow for validating in vitro this compound findings in an in vivo model.
The this compound Signaling Pathway: A Common Target
The this compound signaling pathway is a fundamental mechanism for cellular communication. It is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce this compound. This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and a cellular response.
Caption: A simplified diagram of the Gs-protein coupled this compound signaling pathway.
Comparative Analysis of In Vitro and In Vivo Findings
A direct comparison of data from in vitro and in vivo studies is crucial for understanding the translational potential of a compound. The following table provides a template for summarizing such data, using a hypothetical compound, "Compound X," as an example.
| Parameter | In Vitro Findings | In Vivo Findings |
| Model System | Human Cell Line (e.g., HEK293) | Mouse Model (e.g., C57BL/6) |
| Compound | Compound X | Compound X |
| This compound Assay | LANCE Ultra this compound Kit | EIA Kit |
| EC50 / ED50 | 10 nM | 1 mg/kg |
| Maximal this compound Increase | 15-fold over baseline | 5-fold over baseline in target tissue |
| Physiological Outcome | N/A | 30% reduction in tumor growth |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and reliability of both in vitro and in vivo experiments.
In Vitro this compound Assay Protocol (Example: LANCE® Ultra this compound Assay)
Objective: To determine the in vitro potency of a compound in modulating this compound levels in a cell-based assay.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HEK293 expressing a specific GPCR) in appropriate media and conditions.
-
Cell Plating: Seed cells into a 384-well white opaque microplate at a density of 2,500 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Cell Treatment: Add the diluted compound to the cells and incubate for 30 minutes at room temperature. Include a positive control (e.g., Forskolin) and a negative control (vehicle).
-
Lysis and Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture to all wells.
-
Incubation: Incubate for 1 hour at room temperature.
-
Signal Reading: Read the plate on a compatible time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot a dose-response curve to determine the EC50 value.
In Vivo Model and this compound Measurement Protocol (Example: Mouse Xenograft Model)
Objective: To validate the in vitro effect of a compound on this compound levels and a physiological outcome in a relevant animal model.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as a tumor xenograft model in immunocompromised mice for oncology studies.
-
Compound Administration: Administer the test compound to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Sample Collection: At a designated time point after the final dose, euthanize the animals and collect the target tissues (e.g., tumor, specific organ) and blood.
-
Tissue Processing: Immediately freeze the tissue samples in liquid nitrogen to prevent this compound degradation.
-
This compound Extraction: Homogenize the frozen tissue in a suitable lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent this compound breakdown. Centrifuge the homogenate and collect the supernatant.
-
This compound Measurement: Quantify the this compound levels in the tissue extracts using a commercially available this compound enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Physiological Assessment: Measure the relevant physiological outcome (e.g., tumor volume, blood pressure, etc.) throughout the study.
-
Data Analysis: Analyze the this compound levels and physiological data statistically to determine the in vivo efficacy and dose-response relationship (ED50).
Case Study: Forskolin's Activation of Adenylate Cyclase
A study on nerve regeneration provides a compelling example of in vitro to in vivo validation. Researchers first demonstrated in vitro that forskolin (B1673556), a potent activator of adenylyl cyclase, caused a significant (approximately 40-fold) elevation in neuronal cyclic AMP.[1] This in vitro finding was then translated to an in vivo model in frogs (Rana pipiens). Daily administration of forskolin resulted in a sustained 40% increase in the rate of sensory nerve regeneration in freeze-lesioned sciatic nerves.[1] This case highlights a successful correlation between a robust in vitro this compound response and a measurable in vivo physiological effect.
Conclusion
The validation of in vitro this compound findings in in vivo models is a critical and indispensable step in drug discovery and development. While in vitro assays provide a controlled and high-throughput environment for initial screening and mechanistic studies, in vivo models offer a more holistic and physiologically relevant assessment of a compound's potential. A carefully planned and executed transition between these two phases, supported by robust experimental design, detailed protocols, and thorough data analysis, is crucial for increasing the likelihood of clinical success and ultimately bringing effective new therapies to patients.
References
A Comparative Analysis of cAMP Signaling Across Diverse Species
A comprehensive guide for researchers, scientists, and drug development professionals on the conserved and divergent features of the cyclic AMP signaling pathway in mammals, insects, yeast, and bacteria.
The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is one of the most ancient and ubiquitous second messenger systems, playing a pivotal role in regulating a vast array of physiological processes across the kingdoms of life.[1] From hormone action in mammals to nutrient sensing in yeast and bacteria, the core components of this pathway are remarkably conserved, yet they have been adapted to orchestrate species-specific responses.[1][2] This guide provides a comparative analysis of this compound signaling in mammals, insects, yeast, and bacteria, highlighting key differences and similarities in the pathway's architecture and function. The content herein is supported by experimental data and detailed protocols to aid researchers in their study of this fundamental signaling cascade.
Comparative Overview of this compound Signaling Components
The fundamental components of the this compound signaling pathway—adenylyl cyclases (AC) for this compound synthesis, phosphodiesterases (PDEs) for its degradation, and effector proteins that mediate the downstream cellular responses—are present in all species discussed.[3][4] However, the complexity, regulation, and specific isoforms of these components exhibit significant variation.
| Component | Mammals | Insects (Drosophila) | Yeast (S. cerevisiae) | Bacteria (E. coli) |
| Adenylyl Cyclases (AC) | At least 10 isoforms (9 transmembrane, 1 soluble), regulated by G proteins, Ca²⁺/calmodulin, and forskolin.[5][6][7][8] | At least 8 genes encoding ACs, including the well-studied rutabaga, which is calcium/calmodulin-sensitive.[9][10] | One major adenylyl cyclase, Cyr1, regulated by Ras proteins and G proteins in response to glucose.[11][12][13] | A single adenylyl cyclase, CyaA, regulated by the glucose-specific phosphotransferase system (PTS).[14] |
| This compound Effector Proteins | Primarily Protein Kinase A (PKA), Exchange Proteins Directly Activated by this compound (EPACs), and cyclic nucleotide-gated (CNG) ion channels.[3][15][16] | PKA is a major effector. The dunce gene encodes a PDE, highlighting the critical role of this compound degradation in processes like learning and memory.[10][17] | PKA is the primary effector, controlling metabolism, stress resistance, and filamentous growth.[11][18][19] | The primary effector is the this compound Receptor Protein (CRP), a transcription factor that regulates the expression of over 100 genes in response to carbon source availability.[8][20] |
| Phosphodiesterases (PDE) | A large and diverse superfamily with 11 families (PDE1-PDE11), each with multiple isoforms, providing spatial and temporal control of this compound signaling.[21] | Several PDE families are present, with the dunce gene (homologous to mammalian PDE4) being crucial for learning and memory by regulating this compound levels.[17][22] | Two main PDEs, Pde1p (low affinity) and Pde2p (high affinity), regulate intracellular this compound levels.[12] | A single this compound phosphodiesterase, CpdA, is known to be involved in regulating intracellular this compound levels.[23] |
| Upstream Regulation | Primarily G protein-coupled receptors (GPCRs) responding to a vast array of hormones and neurotransmitters.[3][24] | GPCRs, such as the octopamine (B1677172) receptor, are key upstream regulators, playing roles in various physiological processes including synaptic plasticity.[22][25][26][27] | GPCRs (e.g., Gpr1 for glucose) and nutrient transceptors activate the pathway in response to nutrient availability.[28][29] | The activity of CyaA is regulated by the phosphorylation state of the PTS, which is dependent on the availability of glucose.[3][14] |
Quantitative Insights into this compound Signaling Dynamics
Direct quantitative comparison of this compound signaling parameters across such diverse species is challenging due to variations in experimental conditions and methodologies. However, studies within individual model organisms provide valuable insights into the dynamics of this pathway.
| Parameter | Mammalian Cells (various) | Drosophila (motor neurons) | Yeast (S. cerevisiae) | E. coli |
| Basal this compound Level | Varies significantly by cell type, typically in the low micromolar range. | Not explicitly quantified in these terms, but a stable baseline FRET ratio is established before stimulation.[22] | A basal this compound level is maintained, which rapidly and transiently increases upon glucose stimulation.[18] | Intracellular this compound levels are low in the presence of glucose and increase upon glucose starvation.[3][30] |
| Fold Induction (Stimulus) | Can range from a few-fold to over 100-fold depending on the cell type, receptor expression, and stimulus (e.g., forskolin, hormones).[31] | Octopamine (10 µM) induces a significant increase in this compound levels in synaptic boutons.[9][22] | Addition of glucose to glucose-deprived cells leads to a rapid, transient peak in this compound concentration.[18][28] | Removal of glucose leads to a significant increase in intracellular this compound, leading to the activation of CRP.[3] |
| Response Kinetics | Rapid, with this compound levels often peaking within minutes of stimulation and then declining due to PDE activity and receptor desensitization.[31] | This compound signals are highly compartmentalized and can be confined to single synaptic boutons, indicating rapid local signaling and degradation.[22] | A sharp peak in this compound occurs within seconds of glucose addition, followed by a rapid decline to a new steady-state level.[18] | Changes in this compound levels are tightly linked to the metabolic state of the cell, responding rapidly to changes in carbon source availability.[30] |
Visualizing the Comparative this compound Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the core this compound signaling pathways in mammals, insects, yeast, and bacteria, highlighting their conserved and divergent features.
Mammalian this compound Signaling Pathway
Insect (Drosophila) this compound Signaling Pathway
Yeast (S. cerevisiae) this compound Signaling Pathway
Bacterial (E. coli) this compound Signaling Pathway
Experimental Protocols for Studying this compound Signaling
A variety of robust methods are available for the quantification of intracellular this compound levels. The choice of assay depends on the specific research question, required throughput, and available equipment. Below are summaries of common experimental protocols.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This is a widely used method for quantifying this compound from cell lysates or other biological samples.[32] The assay is based on the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme like HRP) for binding to a limited number of anti-cAMP antibody binding sites.[33] The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells in a multi-well format and culture overnight. Treat cells with compounds of interest (agonists, antagonists) for the desired time.
-
Cell Lysis: Aspirate the culture medium and lyse the cells using a lysis buffer provided with the kit. This step releases intracellular this compound.
-
ELISA Procedure:
-
Add this compound standards and cell lysates to the wells of an anti-cAMP antibody-coated microplate.
-
Add a fixed concentration of HRP-labeled this compound to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the this compound concentration. A standard curve is generated using known concentrations of this compound to determine the concentration in the samples.[34]
Förster Resonance Energy Transfer (FRET)-Based Biosensors
Principle: FRET-based biosensors allow for the real-time measurement of this compound dynamics in living cells.[35][36] These sensors are genetically encoded proteins that consist of two fluorescent proteins (e.g., CFP and YFP) linked by a this compound-binding domain, such as EPAC or the regulatory subunit of PKA.[19][28] Binding of this compound induces a conformational change in the sensor, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency.[19]
Workflow:
Detailed Methodology:
-
Biosensor Delivery: Transfect the cells of interest with a plasmid encoding the FRET-based this compound biosensor.
-
Cell Culture: Culture the transfected cells under appropriate conditions to allow for biosensor expression.
-
Live-Cell Imaging:
-
Mount the cells on a fluorescence microscope equipped for live-cell imaging.
-
Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and acceptor (e.g., YFP) fluorophores.
-
Establish a baseline FRET ratio before stimulation.
-
Add the stimulus and record the changes in donor and acceptor fluorescence over time.
-
-
Data Analysis: Calculate the ratio of acceptor to donor emission. An increase or decrease in this ratio, depending on the specific biosensor design, reflects a change in intracellular this compound concentration.
Luciferase Reporter Assays
Principle: This method indirectly measures this compound levels by quantifying the expression of a reporter gene (luciferase) under the control of a this compound-responsive element (CRE).[9][21] An increase in intracellular this compound leads to the activation of PKA, which in turn phosphorylates and activates the transcription factor CREB (this compound response element-binding protein).[21] Activated CREB binds to CRE sequences in the promoter of the reporter construct, driving the expression of luciferase.
Workflow:
Detailed Methodology:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing the luciferase gene downstream of a CRE-containing promoter, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Cell Culture and Treatment: Plate the transfected cells and treat them with the desired stimuli.
-
Incubation: Incubate the cells for a sufficient period (typically several hours) to allow for transcription and translation of the luciferase enzyme.
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells to release the luciferase enzyme.
-
Add the appropriate luciferase substrate (e.g., luciferin (B1168401) for firefly luciferase).
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The normalized luminescence is proportional to the level of this compound-induced gene expression.
Conclusion
The this compound signaling pathway, while fundamentally conserved, has undergone significant evolutionary adaptation to meet the specific physiological needs of diverse organisms. In mammals, the pathway is characterized by a high degree of complexity, with numerous isoforms of its core components allowing for nuanced and context-specific signaling. In contrast, yeast and bacteria employ a more streamlined version of the pathway, primarily for sensing and responding to nutrient availability. Insects represent an intermediate level of complexity, utilizing this compound signaling for a range of processes, including neuronal function and development. Understanding these species-specific differences is crucial for basic research and for the development of targeted therapeutics, whether for human diseases or for novel insecticides. The experimental protocols outlined in this guide provide a starting point for researchers to quantitatively investigate and compare the fascinating intricacies of this compound signaling across the tree of life.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic AMP (this compound) and this compound Receptor Protein Influence both Synthesis and Uptake of Extracellular Autoinducer 2 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and role of adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological roles of mammalian transmembrane adenylyl cyclase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological roles of mammalian transmembrane adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound receptor protein from escherichia coli as a model of signal transduction in proteins--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamics of learning-related this compound signaling and stimulus integration in the Drosophila olfactory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cyclic AMP system and Drosophila learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Ras/cAMP-dependent Protein Kinase Signaling Pathway Regulates an Early Step of the Autophagy Process in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Databases and Tools - this compound Signaling in S. cerevisiae | Protein Lounge [proteinlounge.com]
- 13. Disentangling information flow in the Ras-cAMP signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenylate Cyclase and the Cyclic AMP Receptor Protein Modulate Stress Resistance and Virulence Capacity of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Overflow metabolism in bacterial, yeast, and mammalian cells: different names, same game - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of Cyclic AMP signaling pathway in dopaminergic neurons rescues locomotion defects in a Drosophila larval model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A yeast FRET biosensor enlightens this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-PKA signal transduction specificity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The PDE-Opathies: Diverse Phenotypes Produced by a Functionally Related Multigene Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Signals in Drosophila Motor Neurons Are Confined to Single Synaptic Boutons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interplay of cellular this compound levels, σS activity and oxidative stress resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology | MDPI [mdpi.com]
- 28. Nutrient sensing and this compound signaling in yeast: G-protein coupled receptor versus transceptor activation of PKA [lirias.kuleuven.be]
- 29. Nutrient sensing and this compound signaling in yeast: G-protein coupled receptor versus transceptor activation of PKA [microbialcell.com]
- 30. researchgate.net [researchgate.net]
- 31. Quantitative Proteomics Analysis of the this compound/Protein Kinase A Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Diverse Roles of the Multiple Phosphodiesterases in the Regulation of Cyclic Nucleotide Signaling in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | The evolutionary conservation of eukaryotic membrane-bound adenylyl cyclase isoforms [frontiersin.org]
- 35. mdpi.com [mdpi.com]
- 36. Quantification and Comparison of Signals Generated by Different FRET-Based this compound Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Strategic Guide to Laboratory Waste Management: Ensuring Safety and Compliance
In the dynamic environment of scientific research, the proper disposal of laboratory waste is a critical component of operational safety and regulatory compliance. Mishandling of chemical, biological, and other hazardous materials can pose significant risks to personnel, the surrounding community, and the environment. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage laboratory waste effectively, fostering a culture of safety and responsibility.
Core Principles of Laboratory Waste Management
A robust waste management plan is built on several key principles. Accurate categorization of waste streams is the foundational step.[1] Each category necessitates specific containment, labeling, and storage protocols to prevent accidental mixing of incompatible materials and to ensure safe handling.[1][2] Regular and timely removal of waste from laboratory premises is essential to avoid accumulation beyond regulated limits.[1][3] Furthermore, comprehensive documentation of waste generation, storage, and disposal is a legal requirement and an invaluable resource during regulatory audits.[1]
Procedural Steps for Proper Laboratory Waste Disposal
Navigating the complexities of laboratory waste disposal requires a systematic approach. The following steps outline a comprehensive procedure for managing hazardous materials from generation to final disposal.
Step 1: Waste Identification and Segregation
The initial and most crucial step is the correct identification and segregation of waste at the point of generation. Laboratory waste is broadly classified into the following categories:
-
Chemical Waste: This includes organic solvents, acids, bases, and other chemical reagents.[1] It is imperative to avoid mixing different types of chemical waste, particularly chlorinated and non-chlorinated solvents, to prevent dangerous reactions and to facilitate proper disposal.[4]
-
Biological Waste: This category encompasses cultures, stocks, tissues, and other materials potentially containing infectious agents.[1]
-
Sharps Waste: Needles, scalpels, broken glass, and other items that can cause punctures or cuts must be collected in designated sharps containers.[1]
-
Radioactive Waste: Materials contaminated with radioactive isotopes require specialized handling and disposal in accordance with radiation safety regulations.[1]
-
General Laboratory Waste: Non-hazardous materials such as paper towels, packaging, and office supplies can be disposed of in the regular trash.
Step 2: Container Selection and Management
The integrity of waste containment is paramount to preventing leaks and spills.
-
Compatibility: Always use containers made of materials that are compatible with the chemical properties of the waste. For instance, metal containers should not be used for corrosive wastes, and polyethylene (B3416737) containers are unsuitable for chlorinated solvents.[4] Plastic and glass containers are generally recommended for lab waste.[4]
-
Condition: Containers must be in good condition, free of cracks or leaks, and have a secure, tight-fitting lid.[3][5] Under no circumstances should food or beverage containers be used for storing laboratory waste.[4]
-
Filling: Do not overfill waste containers. A general guideline is to fill them to no more than two-thirds of their capacity or leave at least one inch of headspace to allow for expansion.[3][5]
-
Closure: Waste containers must be kept closed at all times, except when adding waste.[2][5]
Step 3: Proper Labeling of Waste Containers
Clear and accurate labeling is a non-negotiable aspect of safe waste management.
-
Content Identification: The label must clearly identify the contents of the container. For mixtures, all chemical constituents must be listed by their full common name.[6] Abbreviations and chemical formulas are generally not permitted.[6]
-
Hazard Information: The label should include the words "Hazardous Waste" and indicate the specific hazards associated with the waste (e.g., flammable, corrosive, toxic).[6]
-
Generator Information: The name of the principal investigator, the laboratory room number, and contact information are required.[6]
-
Date of Accumulation: The date when waste is first added to the container must be clearly marked on the label.[5][6]
Step 4: Storage in Satellite Accumulation Areas (SAAs)
Designated Satellite Accumulation Areas (SAAs) are locations within the laboratory where hazardous waste is temporarily stored before being moved to a central accumulation area.
-
Location: The SAA should be at or near the point of waste generation.[5]
-
Segregation: Incompatible wastes must be segregated within the SAA to prevent accidental mixing. For example, acids should be stored separately from bases, and oxidizers away from flammable materials.[2][7]
-
Secondary Containment: Use secondary containment, such as trays or bins, for liquid hazardous waste to contain any potential leaks or spills.[2]
-
Quantity Limits: There are regulatory limits on the amount of hazardous waste that can be stored in an SAA. Typically, no more than 55 gallons of hazardous waste and one quart of acutely hazardous waste may be accumulated.[8]
Step 5: Waste Removal and Disposal
Once a waste container is full or has been in the SAA for a specified period (often no more than 12 months), it must be removed for disposal.[3]
-
Requesting Pickup: Follow your institution's specific procedures for requesting a waste pickup. This often involves submitting an online form to the Environmental Health and Safety (EHS) department.[3][6]
-
Central Accumulation Area (CAA): Trained professionals will transport the waste from the SAA to a Central Accumulation Area (CAA), where a final hazardous waste determination is made.[4]
-
Final Disposal: From the CAA, the waste is transported by a licensed hazardous waste vendor for final treatment and disposal in accordance with all federal, state, and local regulations.
Quantitative Data for Laboratory Waste Management
| Parameter | Guideline/Regulation | Source |
| pH Range for Drain Disposal | 5.0 - 12.5 | [5] |
| Maximum SAA Storage Time | 1 year for partially filled containers | [5] |
| Time to Remove Full Container from SAA | Within 3 days | [5] |
| Maximum Hazardous Waste in SAA | 55 gallons | [8] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart | [8] |
| Time Limit for Removal from Lab | No more than 12 months from accumulation start | [3] |
Experimental Protocol: Neutralization of Acidic and Basic Waste
For dilute aqueous solutions of acids and bases, neutralization may be a permissible pre-disposal step before drain disposal, provided it is allowed by your institution and local regulations.
Objective: To adjust the pH of a dilute acidic or basic solution to a neutral range (typically between 5.0 and 12.5) for safe drain disposal.[5]
Materials:
-
Dilute acidic or basic waste solution
-
Appropriate neutralizing agent (e.g., sodium bicarbonate or a weak acid/base)
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Place the container with the waste solution in a fume hood.
-
Begin stirring the solution gently with a stir bar.
-
Slowly add the neutralizing agent in small increments. Be cautious as the reaction may generate heat or gas.
-
After each addition, check the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal as specified by your institution.
-
Once neutralized, the solution can be disposed of down a laboratory sink with a copious amount of running water.[7]
Note: This procedure is only for dilute solutions. Concentrated acids and bases must be disposed of as hazardous waste.[7]
Laboratory Waste Disposal Workflow
Caption: A workflow diagram illustrating the key stages of laboratory waste management, from generation to final disposal.
References
- 1. gzlabfurniture.com [gzlabfurniture.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. bsu.edu [bsu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Guide to Personal Protective Equipment for Handling Cyclic AMP
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for handling cyclic AMP (Adenosine 3',5'-cyclic monophosphate), a key second messenger in numerous signal transduction pathways. Adherence to the following procedural steps will mitigate risks and ensure proper disposal, fostering a secure and efficient research setting.
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets, cyclic AMP can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Therefore, a thorough hazard assessment is necessary to select the appropriate PPE to minimize exposure and ensure safety.[3]
Table 1: Recommended Personal Protective Equipment for Handling Cyclic AMP
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. Safety glasses must have side-shields.[1][3] | To protect against splashes and aerosols.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | To prevent skin contact.[3] |
| Body Protection | A lab coat, coveralls, or a chemical-resistant suit. Long pants and closed-toe shoes are mandatory.[3] | To protect against spills and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is required.[3] | To prevent inhalation of the substance.[3] |
Operational Plan for Handling Cyclic AMP
A systematic approach to handling cyclic AMP is crucial for both personal safety and experimental integrity. This section outlines a step-by-step operational plan from preparation to post-handling procedures.
Experimental Protocol: Safe Handling of Cyclic AMP
-
Pre-Operational Checks:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for cyclic AMP to be aware of all potential hazards.[3][4]
-
Verify Emergency Equipment: Ensure that a safety shower and an eye-wash station are accessible and functional.[1]
-
Assemble all Necessary Materials: Have all required equipment, including the appropriate PPE, weighing instruments, solvents, and designated waste containers, ready before you begin.[3]
-
-
Handling Procedure:
-
Donning PPE: Put on all required personal protective equipment as outlined in Table 1.
-
Work Area Preparation: Conduct all manipulations of solid cyclic AMP and preparation of solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[3]
-
Weighing: If possible, use a containment system such as a ventilated balance enclosure. Use appropriate tools, like spatulas, to handle the solid material. Avoid creating dust.
-
Solution Preparation: When preparing a solution, slowly add the powdered cyclic AMP to the solvent to prevent splashing.[3]
-
-
Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used thoroughly after handling cyclic AMP.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
-
Disposal Plan
Proper disposal of cyclic AMP and associated waste is critical to prevent environmental contamination and to comply with regulations.
-
Waste Segregation: All materials that have come into contact with cyclic AMP, including gloves, weigh boats, and pipette tips, should be considered chemical waste.[3]
-
Containerization: Collect all cyclic AMP waste in a clearly labeled, sealed container that is appropriate for chemical waste.[3]
-
Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national regulations.[3] Do not empty into drains or release into the environment.[3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Emergency First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Immediate medical attention is required.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention if irritation occurs.[4][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required.[1][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[4][6]
Diagrams
Caption: Workflow for the safe handling and disposal of cyclic AMP.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. Termination and activation of store-operated cyclic AMP production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
